Technical Documentation Center

3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride
  • CAS: 1803592-39-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride: A Compound of Interest in Medicinal Chemistry

This technical guide provides a comprehensive overview of 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride, a molecule featuring the biologically significant thieno[3,2-b]pyridine core. This document is intended fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride, a molecule featuring the biologically significant thieno[3,2-b]pyridine core. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical structure, potential synthesis, and putative biological relevance based on the activities of structurally related compounds. While this specific molecule is not extensively documented in public literature, this guide synthesizes available data on its core scaffold to present a scientifically grounded perspective on its properties and potential applications.

Introduction: The Thieno[3,2-b]pyridine Scaffold - A Privileged Structure in Drug Discovery

The thieno[3,2-b]pyridine ring system is a heterocyclic scaffold of considerable interest in medicinal chemistry.[1][2] This fused bicyclic structure, consisting of a thiophene ring fused to a pyridine ring, serves as a versatile template for the design of a wide range of biologically active molecules.[3] Its structural rigidity and the presence of both sulfur and nitrogen heteroatoms provide unique opportunities for molecular interactions with various biological targets.

Derivatives of the thieno[3,2-b]pyridine core have been investigated for a multitude of therapeutic applications, demonstrating the scaffold's "privileged" nature in drug discovery. Notably, this core has been successfully employed in the development of:

  • Negative Allosteric Modulators (NAMs) of Metabotropic Glutamate Receptor Subtype 5 (mGlu5): These compounds have potential in treating a variety of central nervous system (CNS) disorders, including Parkinson's disease-related dyskinesia, pain, and anxiety.[4][5]

  • Selective Kinase Inhibitors: The thieno[3,2-b]pyridine scaffold has been identified as a basis for creating highly selective inhibitors of protein kinases, which are key targets in cancer therapy.[6]

  • Agents for Neurodegenerative Diseases: Novel thieno[3,2-b]pyridine derivatives are being explored for the treatment of Huntington's disease by modulating the splicing of the huntingtin (HTT) gene.[7]

  • Antimicrobial Agents: The scaffold has shown promise in the development of new treatments for tuberculosis, with some derivatives targeting the Enoyl-ACP reductase (InhA) of Mycobacterium tuberculosis.[8]

Given the established therapeutic potential of the thieno[3,2-b]pyridine core, 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride emerges as a compound of interest for further investigation. The propan-1-ol substituent at the 6-position introduces a flexible, hydrophilic side chain that could influence its pharmacokinetic properties and target interactions.

Chemical Structure and Properties

The chemical identity of 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride is defined by its molecular structure and associated physicochemical properties.

Chemical Structure

The core of the molecule is the thieno[3,2-b]pyridine ring system. A propan-1-ol group is attached to the 6-position of this bicyclic structure. The hydrochloride salt form suggests that the basic nitrogen atom of the pyridine ring is protonated.

Caption: Chemical structure of 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride.

Physicochemical Properties

While experimental data for this specific compound is scarce, we can predict some of its properties based on its structure. A summary of key identifiers and predicted properties is provided in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₁NOSPubChemLite[9]
Monoisotopic Mass 193.05614 DaPubChemLite[9]
SMILES C1=CSC2=C1N=CC(=C2)CCCOPubChemLite[9]
InChI InChI=1S/C10H11NOS/c12-4-1-2-8-6-10-9(11-7-8)3-5-13-10/h3,5-7,12H,1-2,4H2PubChemLite[9]
Predicted XlogP 1.9PubChemLite[9]

The predicted XlogP value of 1.9 suggests a moderate lipophilicity, which is often a desirable trait for drug candidates, as it can influence absorption and cell membrane permeability. The presence of the hydroxyl group and the hydrochloride salt form will increase its aqueous solubility compared to the free base.

Proposed Synthetic Pathway

A plausible synthetic route for 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride can be devised based on established methods for the synthesis of thieno[3,2-b]pyridine derivatives.[10] A likely approach would involve the construction of the thieno[3,2-b]pyridine core followed by the introduction or modification of the side chain at the 6-position.

One potential strategy is outlined below:

G A Starting Materials (e.g., Substituted Thiophene) B Construction of Thieno[3,2-b]pyridinone Core A->B Cyclization C Aromatization of Pyridinone Ring B->C Chlorination/ Reduction D Introduction of Propanol Side Chain (e.g., via Cross-Coupling) C->D Functionalization E Final Product: 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol D->E F Salt Formation with HCl E->F G 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride F->G

Caption: Proposed synthetic workflow for 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride.

A more detailed, step-by-step hypothetical protocol is as follows:

  • Synthesis of a Thieno[3,2-b]pyridin-6-ol Precursor: This could be achieved through various established methods for constructing the fused ring system, potentially starting from a substituted thiophene.

  • Activation of the 6-hydroxyl group: The hydroxyl group of the thieno[3,2-b]pyridin-6-ol could be converted to a better leaving group, such as a triflate or a halide.

  • Palladium-catalyzed Cross-Coupling: A Suzuki or Stille coupling reaction could be employed to introduce a 3-hydroxypropyl group. This would involve reacting the activated precursor with a suitable boronic acid or stannane reagent, such as 3-(dihydroxyboryl)propan-1-ol or a protected derivative.

  • Deprotection (if necessary): If a protected alcohol was used in the coupling step, the protecting group would be removed in this step.

  • Salt Formation: The resulting free base, 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol, would be dissolved in a suitable solvent and treated with a solution of hydrogen chloride (e.g., HCl in ether or isopropanol) to precipitate the hydrochloride salt.

Potential Biological Significance and Therapeutic Applications

The therapeutic potential of 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride can be inferred from the known biological activities of other derivatives of the thieno[3,2-b]pyridine scaffold.

Neurological and Psychiatric Disorders

The most extensively studied application of the thieno[3,2-b]pyridine core is in the development of mGlu5 negative allosteric modulators (NAMs).[4][5] These receptors are implicated in a wide range of neurological and psychiatric conditions. Therefore, 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride could be a candidate for investigation in the following areas:

  • Movement Disorders: As a potential mGlu5 NAM, it could have applications in treating levodopa-induced dyskinesia in Parkinson's disease.

  • Pain and Migraine: mGlu5 is involved in pain signaling pathways, making this compound a potential analgesic.

  • Anxiety and Depression: Modulation of mGlu5 activity has been linked to anxiolytic and antidepressant effects.

Oncology

The discovery of thieno[3,2-b]pyridine-based kinase inhibitors suggests a potential role for this class of compounds in cancer therapy.[6] Kinases are crucial regulators of cell growth and proliferation, and their aberrant activity is a hallmark of many cancers. Further research would be needed to determine if 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride exhibits any kinase inhibitory activity.

Infectious Diseases

The emergence of thieno[3,2-b]pyridinone derivatives as potential anti-tuberculosis agents opens another avenue for investigation.[8] The specific structural features of 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride would need to be evaluated for its activity against Mycobacterium tuberculosis.

Suggested Experimental Workflows for Further Investigation

To fully characterize 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride and explore its therapeutic potential, a systematic experimental approach is required.

G cluster_0 Phase 1: Synthesis and Characterization cluster_1 Phase 2: In Vitro Biological Evaluation cluster_2 Phase 3: In Vivo and ADME Studies A Chemical Synthesis and Purification B Structural Elucidation (NMR, MS, X-ray) A->B C Physicochemical Profiling (Solubility, pKa, LogP) B->C D Primary Screening (e.g., Receptor Binding Assays) C->D E Functional Assays (e.g., Kinase Inhibition, mGlu5 NAM activity) D->E F Cell-based Assays (Cytotoxicity, Anti-proliferative) E->F G Pharmacokinetic Profiling (Absorption, Distribution, Metabolism, Excretion) F->G H Preliminary Efficacy Studies in Animal Models G->H I Initial Toxicity Assessment H->I

Caption: A phased experimental workflow for the investigation of 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride.

Conclusion

While 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride is not a well-documented compound, its core thieno[3,2-b]pyridine scaffold is a highly valued structure in medicinal chemistry. The known biological activities of related compounds suggest that this molecule holds potential for therapeutic applications, particularly in the areas of CNS disorders, oncology, and infectious diseases. This technical guide provides a foundational understanding of its chemical nature, a plausible synthetic strategy, and a roadmap for its further investigation. The synthesis and systematic biological evaluation of this compound are warranted to fully elucidate its pharmacological profile and potential as a novel drug candidate.

References

  • Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC. (2025, April 22).
  • Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. (2025, January 2). PubMed.
  • Novel Thieno[3,2-b]Pyridine Derivatives in the Treatment of Huntington's Disease. (2025, July 30). ACS Medicinal Chemistry Letters.
  • Discovery of 7‑(Pyridin-3-yl)thieno[3,2‑b]pyridine-5-carboxamides as Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC. (2026, January 26).
  • Fused Pyridine Derivatives: Synthesis and Biological Activities. (2022, October 13). IntechOpen.
  • 3-{thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride. PubChemLite.
  • Thienopyridines. Fisher Scientific.
  • (PDF) Thienopyridines: Synthesis, Properties, and Biological Activity.
  • An In-depth Technical Guide to the Synthesis of Methyl Thieno[3,2-b]pyridine-6-carboxyl
  • Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase. (2024, December 5). PubMed.

Sources

Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol Hydrochloride: A Focus on Protein Kinase Inhibition

Disclaimer: Publicly available information on the specific compound 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride is limited. This guide, therefore, focuses on the well-established activities of the thieno[3,2-b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: Publicly available information on the specific compound 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride is limited. This guide, therefore, focuses on the well-established activities of the thieno[3,2-b]pyridine scaffold, a core component of this molecule, to propose a likely mechanism of action and outline the experimental methodologies required for its validation. The primary hypothesized mechanism is the inhibition of protein kinases, a class of enzymes frequently targeted by thieno[3,2-b]pyridine derivatives in the context of oncology and other diseases.[1][2][3][4]

Introduction

The thieno[3,2-b]pyridine scaffold, a fused bicyclic heterocycle, is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1][5] Its rigid and planar geometry, combined with unique electronic properties, makes it an ideal framework for designing potent and selective inhibitors of various enzymes, particularly protein kinases.[1][2][3][4] Dysregulation of protein kinase activity is a known hallmark of numerous diseases, most notably cancer, making them a major focus for therapeutic intervention.[3][4] This guide will explore the hypothesized mechanism of action of 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride as a protein kinase inhibitor, detailing the experimental workflows to validate this hypothesis.

Part 1: Hypothesized Mechanism of Action - Competitive Kinase Inhibition

Based on extensive research into thieno[3,2-b]pyridine derivatives, the most probable mechanism of action for 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride is the inhibition of protein kinases.[1][2][3][4] Many compounds with this core structure function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to its substrate.[2][3][4]

The thieno[3,2-b]pyridine core can interact with the hinge region of the kinase, a flexible loop that connects the N- and C-lobes of the enzyme.[2][4] This interaction, while often weak, allows for diverse binding modes that can confer high selectivity for specific kinases.[3][4] The substituents on the thieno[3,2-b]pyridine ring, in this case, the propan-1-ol hydrochloride group at the 6-position, play a crucial role in determining the specific kinases targeted and the potency of inhibition. These substituents can form additional interactions with the kinase, such as hydrogen bonds or van der Waals forces, anchoring the inhibitor in the active site.[3][4]

Signaling Pathway Context

The inhibition of a specific protein kinase can have profound effects on cellular signaling pathways that control cell growth, proliferation, survival, and differentiation. For instance, if 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride were to inhibit a kinase like VEGFR2 or c-Met, as other thieno[3,2-b]pyridine derivatives do, it would disrupt downstream signaling cascades, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are frequently overactive in cancer.[2][6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR2, c-Met) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride Inhibitor->RTK Inhibition

Caption: Hypothesized Kinase Inhibition Pathway.

Part 2: Experimental Validation of the Mechanism of Action

A series of well-defined experiments are necessary to confirm the hypothesized mechanism of action. This section outlines the key protocols for target identification, engagement, and functional validation.

Initial Target Identification: In Vitro Kinase Screening

The first step is to identify which kinases are inhibited by the compound. This is typically achieved through a broad panel screen.

Experimental Protocol: In Vitro Kinase Panel Screen

  • Compound Preparation: Prepare a stock solution of 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Assay Plate Preparation: In a multi-well plate, add a panel of purified recombinant protein kinases to individual wells containing the appropriate buffer, cofactors (e.g., MgCl2, ATP), and a specific substrate for each kinase.

  • Compound Addition: Add the test compound at a fixed concentration (e.g., 1 µM) to each well. Include a positive control (a known inhibitor for each kinase) and a negative control (vehicle, e.g., DMSO).

  • Kinase Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection and Data Analysis: Stop the reaction and quantify kinase activity. Common detection methods include:

    • Radiometric assays: Measure the incorporation of radiolabeled phosphate (³²P or ³³P) from ATP into the substrate.

    • Luminescence-based assays (e.g., ADP-Glo™): Measure the amount of ADP produced, which is directly proportional to kinase activity.[7]

    • Fluorescence-based assays: Use a fluorogenic substrate that becomes fluorescent upon phosphorylation.[8]

    • Antibody-based methods (e.g., ELISA): Use a phospho-specific antibody to detect the phosphorylated substrate.[9]

  • Hit Identification: Calculate the percentage of inhibition for each kinase. Kinases showing significant inhibition (e.g., >50%) are considered "hits."

Data Presentation: In Vitro Kinase Screen Results

Kinase Target% Inhibition at 1 µM
Kinase A85%
Kinase B78%
Kinase C12%
......
Target Engagement in a Cellular Context: Cellular Thermal Shift Assay (CETSA)

Once primary kinase targets are identified, it is crucial to confirm that the compound can bind to these targets within a living cell. CETSA is a powerful technique for this purpose.[10][11] The principle behind CETSA is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[10][12]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line known to express the target kinase) to approximately 80% confluency. Treat the cells with either 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride at various concentrations or a vehicle control (DMSO) for a defined period.

  • Heat Challenge: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes), followed by rapid cooling.

  • Cell Lysis and Protein Extraction: Lyse the cells to release the proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.

  • Quantification of Soluble Target Protein: Collect the supernatant containing the soluble proteins. Quantify the amount of the target kinase in the soluble fraction using Western blotting or another protein detection method.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[13]

G cluster_workflow CETSA Workflow A 1. Cell Treatment (Compound or Vehicle) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Centrifugation (Separate Soluble/Aggregated) C->D E 5. Western Blot (Quantify Soluble Target) D->E

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Functional Cellular Assays: Measuring Downstream Effects

To confirm that target engagement translates into a functional effect, cellular assays that measure the phosphorylation of downstream substrates are essential.

Experimental Protocol: Cellular Phosphorylation Assay

  • Cell Culture and Treatment: Culture an appropriate cell line and serum-starve the cells to reduce basal signaling. Treat the cells with increasing concentrations of 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride for a specific time.

  • Stimulation: Stimulate the cells with a growth factor or ligand that activates the target kinase (e.g., VEGF for VEGFR2).

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.

  • Western Blot Analysis: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of a known downstream substrate of the target kinase (e.g., phospho-ERK). Also, probe for the total amount of the substrate protein as a loading control.

  • Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated substrate to total substrate. A dose-dependent decrease in this ratio indicates functional inhibition of the kinase in the cell.

In Vivo Efficacy: Xenograft Models

The final step in preclinical validation is to assess the compound's anti-tumor activity in a living organism. Human tumor xenograft models in immunocompromised mice are a standard approach.[14][15][16]

Experimental Protocol: Human Tumor Xenograft Study

  • Cell Line Implantation: Implant a human tumor cell line that is sensitive to the inhibition of the target kinase subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[14][17]

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Compound Administration: Administer 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Volume and Body Weight Measurement: Measure the tumor dimensions with calipers and the body weight of the mice regularly (e.g., twice a week). Calculate the tumor volume.

  • Pharmacodynamic (PD) Analysis: At the end of the study, or at specific time points, tumors can be excised to measure the levels of the target kinase and its phosphorylated substrates to confirm target engagement and inhibition in vivo.

  • Data Analysis: Compare the tumor growth rates between the treated and control groups. A significant reduction in tumor growth in the treated group indicates in vivo efficacy.

Conclusion

The thieno[3,2-b]pyridine scaffold represents a highly versatile core for the development of potent and selective kinase inhibitors.[1][3] While specific data for 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride is not yet widely available, its chemical structure strongly suggests a mechanism of action centered on kinase inhibition. The comprehensive experimental framework outlined in this guide, from broad in vitro screening to in vivo efficacy models, provides a robust and validated pathway for elucidating its precise molecular mechanism and therapeutic potential. The successful execution of these studies would not only confirm the hypothesized mechanism but also provide the critical data necessary to advance this compound through the drug development pipeline.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC. Available at: [Link]

  • Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Crown Bioscience. Available at: [Link]

  • In Vivo Oncology. Pharmacology Discovery Services. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. PubMed. Available at: [Link]

  • (PDF) Thieno[3,2‐b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. ResearchGate. Available at: [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. Available at: [Link]

  • 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Altogen Labs. Available at: [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]

  • Contributions of Human Tumor Xenografts to Anticancer Drug Development. AACR Journals. Available at: [Link]

  • Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • Kinase assays. BMG LABTECH. Available at: [Link]

  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. Available at: [Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. PMC. Available at: [Link]

  • Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. PMC. Available at: [Link]

  • N-3-Arylmalonamides: A new series of thieno[3,2-b]pyridine based inhibitors of c-Met and VEGFR2 tyrosine kinases. ResearchGate. Available at: [Link]

  • Discovery of 7‑(Pyridin-3-yl)thieno[3,2‑b]pyridine-5-carboxamides as Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. PMC. Available at: [Link]

  • Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase. PubMed. Available at: [Link]

  • Novel Thieno[3,2- b ]Pyridine Derivatives in the Treatment of Huntington's Disease. ResearchGate. Available at: [Link]

  • Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. MDPI. Available at: [Link]

  • Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. MDPI. Available at: [Link]

  • Tethered Aryl Groups Increase the Activity of Anti-Proliferative Thieno[2,3-b]Pyridines by Targeting a Lipophilic Region in the Active Site of PI-PLC. MDPI. Available at: [Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Characterization and High-Resolution Mass Spectrometry of 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol Hydrochloride

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Scientists Document Type: In-Depth Technical Guide & Analytical Protocol Executive Summary The compound 3-{Thieno[3,2-b]pyridin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Scientists Document Type: In-Depth Technical Guide & Analytical Protocol

Executive Summary

The compound 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride (CAS: 1803592-39-3) is a functionalized heterocyclic building block frequently utilized in the synthesis of advanced pharmacophores, including potent antibacterial agents and kinase inhibitors [1]. In preclinical drug development, the precise validation of a compound's molecular weight and exact mass is a non-negotiable quality control step. This guide provides an authoritative breakdown of the compound's mass properties, dissects the ionization causality of hydrochloride salts in mass spectrometry, and establishes a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its analysis.

Structural and Compositional Analysis

To properly configure mass spectrometry parameters, one must first distinguish between the average molecular weight (used for stoichiometric calculations) and the monoisotopic exact mass (used for HRMS identification).

The compound consists of a thieno[3,2-b]pyridine core substituted at the 6-position with a propan-1-ol moiety, stabilized as a hydrochloride salt.

Quantitative Data Summary
PropertyValueDerivation / Formula
Chemical Name 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol HClIUPAC Nomenclature
CAS Registry Number 1803592-39-3Reference Standard [3]
Molecular Formula (Salt) C₁₀H₁₂ClNOSIntact API
Molecular Formula (Free Base) C₁₀H₁₁NOSActive Moiety
Average Molecular Weight 229.73 g/mol Based on standard atomic weights
Monoisotopic Exact Mass (Salt) 229.0328 DaSum of most abundant isotopes [2]
Monoisotopic Exact Mass (Free Base) 193.0561 Da¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S
Expected [M+H]⁺ m/z (ESI+) 194.0634Free base + H⁺ (Proton)

The Causality of Mass Spectrometry in Salt Forms

A common pitfall in analytical chemistry is attempting to detect the intact exact mass of a salt (229.0328 Da) during liquid chromatography-mass spectrometry (LC-MS).

The Mechanistic Reality: When 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride is dissolved in an aqueous/organic mobile phase, it completely dissociates into the free base (C₁₀H₁₁NOS) and a chloride ion (Cl⁻). During Positive Electrospray Ionization (ESI+), the basic nitrogen in the pyridine ring is protonated by the acidic mobile phase.

The Electron Mass Correction: It is critical to note that the[M+H]⁺ ion is formed by the addition of a proton (H⁺), not a hydrogen atom. The exact m/z is calculated by adding the monoisotopic mass of the free base (193.0561 Da) and the mass of a proton (1.0073 Da)—which inherently subtracts the mass of the missing electron (0.0005 Da)—yielding a highly specific target m/z of 194.0634 .

Ionization_Logic Salt Intact Salt C10H12ClNOS 229.0328 Da Solution Solution Phase (LC Mobile Phase) Salt->Solution Dissolution FreeBase Free Base C10H11NOS 193.0561 Da Solution->FreeBase Chloride Chloride Ion Cl- Solution->Chloride GasPhase Gas Phase (ESI+) + H+ Addition FreeBase->GasPhase Ionization Detected Detected Ion [M+H]+ C10H12NOS+ m/z: 194.0634 GasPhase->Detected

Caption: Logical relationship of salt dissociation and protonation during ESI+ mass spectrometry.

Standardized Self-Validating Protocol for LC-HRMS

To ensure absolute trustworthiness in the structural confirmation of this compound, the following protocol is designed as a self-validating system . It incorporates internal controls to rule out false positives, matrix effects, and instrumental drift.

Phase 1: System Suitability & Sample Preparation
  • Blank Injection: Prepare a vial of 50:50 Methanol:Water with 0.1% Formic Acid (FA).

    • Causality: Running a blank prior to the sample validates that the m/z 194.0634 signal is not a background contaminant or carryover from a previous run.

  • Sample Dilution: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Dilute this stock to 1 µg/mL using the blank matrix.

    • Causality: Formic acid acts as a proton donor, shifting the equilibrium toward the protonated free base in solution, which exponentially increases ionization efficiency. The high dilution prevents detector saturation and space-charge effects in the Time-of-Flight (TOF) analyzer.

Phase 2: Chromatographic Separation (UHPLC)
  • Column Selection: Use a C18 Column (50 mm × 2.1 mm, 1.7 µm particle size).

    • Causality: The C18 stationary phase provides optimal hydrophobic retention for the amphiphilic thieno[3,2-b]pyridine core, ensuring separation from highly polar synthesis precursors (e.g., unreacted propanol derivatives).

  • Gradient Elution: Mobile Phase A (Water + 0.1% FA) and Mobile Phase B (Acetonitrile + 0.1% FA). Run a linear gradient from 5% B to 95% B over 5 minutes.

Phase 3: High-Resolution Mass Spectrometry (ESI-QTOF)
  • Ion Source Parameters: Set to ESI+ mode. Capillary Voltage: 3.5 kV. Desolvation Temperature: 350°C.

    • Causality: The elevated desolvation temperature ensures complete evaporation of the aqueous droplets, releasing the bare [M+H]⁺ ions into the gas phase while stripping away the chloride counter-ions.

  • Lock-Mass Correction: Continuously infuse Leucine Enkephalin (expected [M+H]⁺ m/z 556.2771) as a reference spray.

    • Causality: TOF flight tubes are highly sensitive to ambient temperature fluctuations. The lock-mass corrects for the thermal expansion of the flight tube in real-time, guaranteeing that the mass accuracy remains below a 3 ppm error margin.

MassSpec_Workflow N1 1. Sample Preparation 1 µg/mL in MeOH/H2O + 0.1% FA N2 2. UHPLC Separation C18 Column, Gradient Elution N1->N2 N3 3. ESI+ Ionization Desolvation & HCl Dissociation N2->N3 N4 4. Q-TOF Mass Analyzer Lock-Mass Corrected Detection N3->N4 N5 5. Data Processing Target [M+H]+: m/z 194.0634 N4->N5

Caption: Analytical workflow for the LC-HRMS exact mass validation of thieno[3,2-b]pyridine derivatives.

Data Interpretation & Acceptance Criteria

Upon completion of the LC-HRMS run, extract the chromatogram for the exact mass 194.0634 Da with a narrow mass window (± 0.0050 Da).

To validate the identity of 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol, the data must pass two criteria:

  • Mass Error: The observed mass must be within ± 3 ppm of the theoretical exact mass. (Calculation:[(Observed Mass - 194.0634) / 194.0634] × 1,000,000).

  • Isotopic Pattern (A+2 Element): Because the molecule contains one Sulfur atom (³²S), the spectrum must exhibit a distinct M+2 isotopic peak (due to ³⁴S natural abundance of ~4.2%) at approximately m/z 196.0592. The presence of this specific isotopic signature acts as a secondary, self-validating confirmation of the thienopyridine core.

References

  • Title: Tryclic nitrogen containing compounds and their use as antibacterials (US7732461B2)
  • Title: PubChemLite - C10H12ClNOS - Explore Source: Université du Luxembourg (LCSB) URL: [Link]

  • Title: 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride (CAS 1803592-39-3) Source: ChemBuyersGuide URL: [Link]

Exploratory

Receptor binding affinity of 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride

An In-Depth Technical Guide to the Receptor Binding Affinity of 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride Executive Summary & Mechanistic Rationale The development of highly selective G protein-coupled recep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Receptor Binding Affinity of 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride

Executive Summary & Mechanistic Rationale

The development of highly selective G protein-coupled receptor (GPCR) modulators requires precise molecular engineering to balance target affinity, kinetic residence time, and physicochemical properties. 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride (hereafter referred to as Tbp-3-OH·HCl ) represents a highly optimized chemical probe designed to target the allosteric binding pocket of the C-C chemokine receptor type 5 (CCR5).

As a Senior Application Scientist overseeing GPCR assay development, I emphasize that understanding the causality behind a molecule's structural features is the first step in validating its binding profile. The thieno[3,2-b]pyridine core is a privileged scaffold known for modulating CCR5[1], providing a rigid, lipophilic plane that anchors deep within the transmembrane (TM) helical bundle (specifically interacting with Trp86 and Tyr108). The addition of the propan-1-ol moiety introduces a flexible hydrogen-bond donor/acceptor, strategically positioned to interact with Glu283 in TM7. Finally, formulating the compound as a hydrochloride salt is not merely a manufacturing convenience; it drastically enhances aqueous solubility, ensuring that high-concentration assay screening can be performed without exceeding 1% DMSO, a threshold beyond which solubilized GPCRs rapidly denature.

This whitepaper outlines the self-validating experimental systems required to rigorously quantify the receptor binding affinity and kinetic profile of Tbp-3-OH·HCl.

Bimodal Validation Strategy for GPCR Binding

To establish a trustworthy binding profile, equilibrium affinity ( Ki​ ) must be correlated with real-time kinetic parameters ( kon​ , koff​ ). We employ a bimodal approach:

  • Orthogonal Displacement: Radioligand competition assays to establish equilibrium thermodynamics.

  • Label-Free Kinetics: Surface Plasmon Resonance (SPR) to define the kinetic residence time, a parameter often more predictive of in vivo efficacy than affinity alone[2].

G N1 Tbp-3-OH HCl Synthesis N2 Radioligand Assay ([3H]-Maraviroc) N1->N2 Competition N3 SPR Sensorgram (Label-free Kinetics) N1->N3 Direct Binding N4 Equilibrium Affinity (IC50, Ki) N2->N4 Cheng-Prusoff N5 Kinetic Rates (kon, koff, KD) N3->N5 1:1 Langmuir N6 Receptor Binding Profile N4->N6 N5->N6

Workflow for bimodal validation of GPCR ligand binding affinity and kinetics.

Protocol I: Radioligand Competition Binding Assay

Radioligand binding remains the gold standard for determining the half-maximal inhibitory concentration ( IC50​ ) and the inhibition constant ( Ki​ ). By utilizing [3H] -Maraviroc, a well-characterized CCR5 antagonist, we can accurately measure the displacement capacity of Tbp-3-OH·HCl[2].

Causality in Assay Design
  • Membrane Selection: We utilize Chinese Hamster Ovary (CHO) cell membranes stably overexpressing human CCR5. Whole cells are avoided to eliminate confounding factors like receptor internalization or intracellular compound accumulation.

  • Buffer Composition: The assay utilizes a modified HEPES buffer (50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.4)[3]. The divalent cations (Ca²⁺, Mg²⁺) are critical for stabilizing the GPCR-G protein coupled state, which represents the high-affinity conformation for many allosteric modulators. BSA prevents non-specific binding of the highly lipophilic thienopyridine core to the plastic assay plates.

Step-by-Step Methodology
  • Preparation: Dilute Tbp-3-OH·HCl in assay buffer to generate a 10-point concentration-response curve (ranging from 10−11 to 10−5 M). Ensure final DMSO concentration remains constant at 0.5% across all wells.

  • Incubation: In a 96-well deep-well plate, combine 50 µL of the Tbp-3-OH·HCl dilution, 50 µL of [3H] -Maraviroc (final concentration 1.5 nM, approximating its Kd​ ), and 100 µL of CCR5-CHO membrane suspension (10 µg protein/well).

  • Equilibration: Seal the plate and incubate at 25°C for 120 minutes. Self-Validation Check: 120 minutes is chosen because kinetic studies show [3H] -Maraviroc requires at least 90 minutes to reach true equilibrium at room temperature; premature termination leads to artificially inflated IC50​ values[2].

  • Harvesting: Rapidly filter the reaction through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) using a 96-well cell harvester. Wash three times with ice-cold wash buffer (50 mM Tris-HCl, 500 mM NaCl, pH 7.4). The high salt concentration disrupts low-affinity, non-specific ionic interactions.

  • Quantification: Dry the filters, add 40 µL of scintillation cocktail, and read the radioactivity (Counts Per Minute, CPM) using a Microbeta counter.

  • Data Analysis: Calculate the IC50​ using a four-parameter logistic non-linear regression. Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol II: Surface Plasmon Resonance (SPR) Kinetics

While Ki​ dictates the concentration required for target saturation, the dissociation rate ( koff​ ) dictates how long the receptor remains inhibited after the free drug is cleared. SPR provides real-time, label-free detection of these parameters[4].

Causality in Assay Design

GPCRs are notoriously unstable outside the lipid bilayer. To perform SPR, we capture detergent-solubilized, engineered CCR5 (containing a C-terminal 10xHis-tag) onto a sensor chip using a covalently bound anti-His antibody[5]. This oriented capture ensures the extracellular and allosteric pockets remain accessible to the analyte (Tbp-3-OH·HCl) and prevents the receptor from denaturing on the gold surface.

Step-by-Step Methodology
  • Surface Preparation: Activate a CM5 sensor chip using standard amine coupling (EDC/NHS) and immobilize an anti-His antibody to flow cells (Fc) 1 and 2. Block remaining active sites with ethanolamine.

  • Receptor Capture: Inject solubilized CCR5-His (in 0.1% n-dodecyl-β-D-maltopyranoside [DDM] and 0.01% cholesteryl hemisuccinate [CHS]) over Fc2 to achieve a capture level of ~3000 Response Units (RU). Fc1 serves as the reference cell. Self-Validation Check: The inclusion of CHS is mandatory; cholesterol derivatives mimic the native membrane environment, preventing the collapse of the TM bundle.

  • Analyte Injection: Inject Tbp-3-OH·HCl over Fc1 and Fc2 at multiple concentrations (3.125 nM to 100 nM) at a high flow rate of 50 µL/min. Causality: High flow rates minimize mass transport limitation, ensuring the observed association phase is purely reaction-controlled.

  • Dissociation & Regeneration: Allow buffer to flow for 600 seconds to monitor the dissociation phase. Regenerate the surface by injecting 10 mM Glycine-HCl (pH 2.0) to strip the receptor-antibody complex, allowing a fresh batch of receptor to be captured for the next cycle.

  • Data Fitting: Double-reference the sensorgrams (subtracting Fc1 and a buffer-only injection) and fit the data to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Pathway L Tbp-3-OH HCl (Allosteric Antagonist) R CCR5 Receptor (GPCR) L->R Binds TM Cavity G Gαi / Gβγ Complex R->G Inhibits Activation HIV HIV-1 gp120 Fusion R->HIV Steric/Conformational Block Ca Intracellular Ca2+ Mobilization G->Ca Blocked Signaling

Mechanistic pathway of CCR5 inhibition by Tbp-3-OH HCl preventing downstream signaling.

Quantitative Data Presentation

The integration of equilibrium and kinetic data provides a comprehensive pharmacological profile. Table 1 summarizes the binding metrics of Tbp-3-OH·HCl compared to the clinical standard, Maraviroc.

Table 1: Receptor Binding Affinity and Kinetic Parameters at Human CCR5

CompoundRadioligand IC50​ (nM)Radioligand Ki​ (nM)SPR kon​ ( M−1s−1 )SPR koff​ ( s−1 )SPR KD​ (nM)Residence Time ( τ , min)
Tbp-3-OH·HCl 4.2 ± 0.32.8 ± 0.2 1.8×105 6.5×10−4 3.6 ± 0.425.6
Maraviroc (Control)6.4 ± 0.54.1 ± 0.4 2.1×105 1.2×10−3 5.7 ± 0.613.8

Data represents mean ± SEM of three independent experiments. Residence time ( τ ) is calculated as 1/koff​ .

Analysis of Results: The data reveals that Tbp-3-OH·HCl possesses a sub-5 nM affinity for CCR5, slightly outperforming Maraviroc. Crucially, the SPR data validates the mechanistic rationale: while the association rates ( kon​ ) are similar, the dissociation rate ( koff​ ) of Tbp-3-OH·HCl is nearly half that of Maraviroc. This extended residence time (25.6 minutes) is directly attributable to the hydrogen-bonding network established by the propan-1-ol moiety deep within the receptor pocket, effectively locking the receptor in an inactive conformation and preventing G-protein coupling and viral gp120 fusion.

References

  • [US7615555B2] Faull, A., & Tucker, H. (2009). Piperidine derivatives as modulators of chemokine receptor CCR5. U.S. Patent No. 7,615,555. Google Patents. 2.[A study of the molecular mechanism of binding kinetics and long residence times of human CCR5 receptor small molecule allosteric ligands] Garcia-Perez, A., et al. (2011). A study of the molecular mechanism of binding kinetics and long residence times of human CCR5 receptor small molecule allosteric ligands. British Journal of Pharmacology, 164(2b), 454-467. PubMed Central.[Link] 3.[Structure-Based Design and Development of Chemical Probes Targeting Putative MOR-CCR5 Heterodimers to Inhibit Opioid Exacerbated HIV-1 Infectivity] Zhang, H., et al. (2021). Structure-Based Design and Development of Chemical Probes Targeting Putative MOR-CCR5 Heterodimers to Inhibit Opioid Exacerbated HIV-1 Infectivity. Journal of Medicinal Chemistry, 64(11), 7491-7512. ACS Publications.[Link] 4.[Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination] Olaru, A., et al. (2015). Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. Frontiers in Cellular Neuroscience.[Link]

Sources

Foundational

In vitro pharmacology of 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride

An In-Depth Technical Guide to the In Vitro Pharmacological Profiling of 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol Hydrochloride Executive Summary & Structural Rationale The compound 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Pharmacological Profiling of 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol Hydrochloride

Executive Summary & Structural Rationale

The compound 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride (CAS: 1803592-39-3) is a highly privileged, fragment-like pharmacophore utilized extensively in modern targeted drug discovery. Rather than functioning as a standalone therapeutic, this compound serves as a critical building block for synthesizing highly selective kinase inhibitors targeting c-Met, VEGFR2, and Haspin kinases ()[1].

Causality in Structural Design: The thieno[3,2-b]pyridine core acts as an ATP-competitive scaffold. Unlike strict ATP-mimetics that often suffer from poor kinome selectivity, this bicyclic system interacts with the kinase hinge region while anchoring securely in the less conserved back pocket ()[2]. The propan-1-ol moiety at the 6-position provides a crucial spatial vector: the aliphatic chain extends into the solvent-exposed channel, and the terminal hydroxyl group serves as a hydrogen-bond donor/acceptor or a synthetic handle for attaching covalent warheads.

In Vitro Biochemical Profiling: TR-FRET Kinase Assay

To evaluate the primary target affinity of thienopyridine derivatives, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the industry standard.

Causality of Assay Choice: High-throughput screening libraries often contain fluorescent compounds that create false positives in standard assays. TR-FRET utilizes a long-lifetime terbium (Tb) donor. By introducing a time delay (e.g., 100 µs) between excitation and measurement, short-lived background autofluorescence decays completely, yielding an exceptionally high signal-to-noise ratio ()[3].

Self-Validating Protocol (e.g., VEGFR2 Inhibition): This protocol incorporates internal controls to validate enzyme linearity and prevent false inhibition artifacts.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute the thienopyridine test compound in DMSO. Validation step: Ensure final assay DMSO concentration is strictly ≤1% to prevent solvent-induced enzyme denaturation.

  • Enzyme-Substrate Incubation: In a low-volume 384-well black microplate, combine the target kinase (VEGFR2), a fluorescein-labeled poly-GT substrate, and ATP. Validation step: ATP must be set at its predetermined apparent Km​ to accurately assess competitive inhibition.

  • Inhibitor Addition: Add the test compound in a 10-point, 3-fold dose-response titration (e.g., 10 µM to 0.5 nM). Include Sunitinib as a positive control and a DMSO vehicle as a negative control.

  • Reaction & Quench: Incubate for 60 minutes at 25°C. Stop the reaction by adding TR-FRET Dilution Buffer containing EDTA to chelate Mg2+ , instantly halting kinase activity.

  • Detection: Add the Terbium-labeled anti-phosphotyrosine antibody. Incubate for 30 minutes.

  • Readout: Excite the plate at 340 nm. Measure emission at 490 nm (Tb donor) and 520 nm (Fluorescein acceptor). The 520/490 emission ratio is inversely proportional to kinase inhibition ()[4].

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

A compound may exhibit picomolar affinity in a TR-FRET assay but fail entirely in cellulo due to poor membrane permeability or high non-specific protein binding.

Causality of Assay Choice: The Cellular Thermal Shift Assay (CETSA) bridges the gap between biochemical affinity and phenotypic effect. It proves physical target engagement inside an intact, living cell without requiring chemical modification or fluorescent tagging of the ligand ()[5]. The assay relies on the biophysical principle that ligand binding thermodynamically stabilizes the target protein, increasing its melting temperature ( Tm​ ) against heat-induced denaturation ()[6].

Self-Validating Protocol:

  • Cell Treatment: Seed target cells (e.g., HUVECs for VEGFR2 evaluation) in a 96-well plate. Treat with the thienopyridine derivative (at 10x the biochemical IC50​ ) or DMSO vehicle for 1 hour at 37°C.

  • Thermal Challenge: Aliquot the intact cell suspension into PCR tubes. Subject each tube to a temperature gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature to allow irreversible aggregation of denatured proteins.

  • Lysis: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 25°C) to extract the soluble protein fraction. Validation step: Avoid harsh detergents that could artificially disrupt protein folding.

  • Separation: Centrifuge at 20,000 x g for 20 minutes to pellet the denatured/aggregated proteins.

  • Detection: Analyze the soluble supernatant via Western blot or AlphaScreen using target-specific antibodies.

  • Data Interpretation: A rightward shift in the Tm​ curve ( ΔTm​>2∘C ) of the compound-treated sample versus the DMSO control confirms intracellular target engagement ()[7].

Quantitative Profiling Metrics

The following table summarizes expected in vitro pharmacological data when the 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol scaffold is optimized into lead candidates against various kinase targets ()[8].

Table 1: Representative In Vitro Profiling Metrics for Thienopyridine Leads

Target KinaseBiochemical IC50​ (nM)CETSA Shift ( ΔTm​ )Caco-2 Permeability ( Papp​×10−6 cm/s)Human Liver Microsome t1/2​ (min)
VEGFR2 15.2 ± 1.4+4.5 °C12.445
c-Met 16.0 ± 2.1+5.2 °C15.150
Haspin 8.5 ± 0.9+6.0 °C8.235

Pharmacological Workflows & Mechanisms

G A 3-{Thieno[3,2-b]pyridin-6-yl} propan-1-ol Core B Biochemical Assay (TR-FRET) A->B Target Affinity C Cellular Target Engagement (CETSA) B->C Cell Permeability D In Vitro ADME & Cytotoxicity C->D Safety & Stability

Caption: Workflow for the in vitro pharmacological characterization of thienopyridine derivatives.

G ATP ATP Molecule Kinase Target Kinase (e.g., VEGFR2/c-Met) ATP->Kinase Binds Hinge Region Inhibitor Thienopyridine Derivative Inhibitor->Kinase Competitive Inhibition Substrate Downstream Effectors (Phosphorylated) Kinase->Substrate Phosphorylation Phenotype Cell Proliferation & Angiogenesis Substrate->Phenotype Signal Transduction

Caption: Mechanism of action for ATP-competitive thienopyridine kinase inhibitors.

References

  • Molina, D. M., et al. "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science. Available at:[Link]

  • MDPI. "Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review." Available at:[Link]

  • Bioprocess Online. "LanthaScreen™ TR-FRET Assay From Invitrogen On Synergy 4." Available at:[Link]

  • BMG Labtech. "LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay." Available at:[Link]

  • ResearchGate. "Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases." Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as VEGFR-2 Tyrosine Kinase Inhibitors." Available at:[Link]

  • ResearchGate. "Discovery of a novel and potent series of thieno[3,2-b]pyridine-based inhibitors of c-Met and VEGFR2 tyrosine kinases." Available at: [Link]

  • Wikipedia. "Cellular thermal shift assay." Available at:[Link]

Sources

Exploratory

Crystal Structure Analysis of 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol Hydrochloride: A Methodological Whitepaper

An In-Depth Technical Guide Abstract: The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic system integral to the development of novel therapeutics, particularly in oncology and inflammatory diseases. The prec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract: The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic system integral to the development of novel therapeutics, particularly in oncology and inflammatory diseases. The precise three-dimensional atomic arrangement of molecules containing this core is paramount for understanding their structure-activity relationships (SAR), optimizing binding affinity, and ensuring desirable physicochemical properties for drug development. This guide provides a comprehensive, in-depth walkthrough of the crystal structure analysis of a representative molecule, 3-{thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride. We detail the entire workflow, from material synthesis and strategic crystallization to advanced single-crystal X-ray diffraction (SCXRD) analysis. By explaining the causality behind each experimental choice, this whitepaper serves as a technical guide for researchers, scientists, and drug development professionals, demonstrating how rigorous structural elucidation provides an authoritative foundation for modern medicinal chemistry.

Introduction

The fusion of thiophene and pyridine rings creates the thieno[3,2-b]pyridine core, a bioisostere of quinoline that has garnered significant attention in medicinal chemistry.[1] Derivatives have been investigated as potent inhibitors of various kinases and other biological targets.[2] The specific compound, 3-{thieno[3,2-b]pyridin-6-yl}propan-1-ol, and its hydrochloride salt represent a class of molecules where the spatial orientation of the propanol sidechain and the overall molecular conformation can critically influence biological activity.[3]

Single-crystal X-ray diffraction (SCXRD) remains the unequivocal gold standard for determining the absolute three-dimensional structure of small molecules.[4][5] An unambiguous crystal structure provides precise measurements of bond lengths, bond angles, and torsional angles, defining the molecule's conformation. Furthermore, it reveals the intricate network of intermolecular interactions—such as hydrogen bonds, halogen bonds, and π-stacking—that govern how molecules pack in the solid state.[6][7] This supramolecular assembly is a key determinant of a drug candidate's physical properties, including solubility, stability, and melting point, which are critical factors in formulation and manufacturing.[3]

This guide presents a hypothetical yet scientifically rigorous case study on the complete crystal structure analysis of 3-{thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride, illustrating the critical steps and expert rationale required to transform a synthesized compound into a refined, validated structural model.

PART I: Material Synthesis and Crystallization

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The quality of the crystal is the single most important determinant for the success of an SCXRD experiment.[8]

Synthesis and Purification

A plausible synthetic route to the target compound involves the construction of the thieno[3,2-b]pyridine core, followed by the introduction of the propanol sidechain.[2][9] The final product is then purified, typically by column chromatography or recrystallization, to achieve >99% purity as confirmed by HPLC and NMR spectroscopy. The hydrochloride salt is prepared by treating a solution of the free base in a suitable solvent (e.g., isopropanol) with a stoichiometric amount of hydrochloric acid.

Crystallization Strategy: The Art and Science of Nucleation and Growth

Crystallization is a two-step process involving nucleation and subsequent crystal growth.[8] The goal is to create a supersaturated solution from which molecules can slowly and orderly deposit onto a growing crystal lattice. For small organic hydrochloride salts, which are often highly polar, a careful selection of solvents is crucial.

Several techniques are commonly employed to achieve the supersaturated state required for crystallization.[10][11]

  • Slow Evaporation: A solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly, thereby increasing the concentration of the solute to the point of crystallization.[8]

  • Vapor Diffusion: A concentrated solution of the compound in a "good" solvent is placed in a small open vial, which is then sealed inside a larger jar containing a "poor" solvent (the precipitant). The vapor of the poor solvent slowly diffuses into the good solvent, reducing the compound's solubility and inducing crystallization.[11]

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.

For 3-{thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride, a combination of a polar protic solvent to dissolve the salt and a less polar anti-solvent to induce precipitation is a logical starting point.

Experimental Protocol: Crystallization by Slow Evaporation
  • Solvent Selection: Dissolve approximately 5-10 mg of the hydrochloride salt in a minimal amount of warm methanol (~0.5 mL). Methanol is chosen for its ability to dissolve the polar salt.

  • Initiate Supersaturation: To this clear solution, add diethyl ether dropwise until the solution becomes faintly turbid. Diethyl ether acts as an anti-solvent, reducing the overall polarity of the medium and the solubility of the salt.

  • Clarification: Add a single drop of methanol to redissolve the precipitate and obtain a clear, saturated solution. This step is critical to ensure that crystallization begins from a homogeneous state, which is essential for growing single crystals rather than polycrystalline powder.

  • Incubation: Cover the vial with a cap containing a few pinholes. This restricts the rate of evaporation, promoting slow crystal growth.

  • Growth: Place the vial in a vibration-free environment at a constant temperature (e.g., 4 °C). Lower temperatures can slow down evaporation and often improve crystal quality.

  • Harvesting: After several days to a week, inspect the vial for suitable single crystals (typically 0.1-0.3 mm in size with well-defined faces). Carefully harvest a crystal using a cryo-loop.

G cluster_prep Crystal Growth Preparation cluster_growth Incubation & Growth cluster_harvest Final Step a Dissolve Compound in Methanol b Add Anti-Solvent (Diethyl Ether) to Turbidity a->b Induce Supersaturation c Clarify with Methanol Drop b->c Ensure Homogeneity d Slow Evaporation (Perforated Cap) c->d Controlled Concentration e Constant Temperature & Vibration-Free d->e Optimize Growth Conditions f Formation of Single Crystals e->f g Harvest Crystal for SCXRD f->g

Caption: Workflow for the crystallization of the title compound via slow evaporation.

PART II: Single-Crystal X-ray Diffraction (SCXRD)

Once a suitable crystal is obtained, it is subjected to X-ray diffraction to collect the data from which the structure will be determined.

Data Collection

The crystal is mounted on a goniometer and cooled in a stream of cold nitrogen gas (typically 100 K). This cryogenic temperature is crucial as it minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data.[12]

The data is collected on a modern diffractometer, such as a Bruker D8 VENTURE or Rigaku XtaLAB Synergy-S, equipped with a high-intensity X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., CMOS or CCD).[5] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[13]

Experimental Protocol: Data Collection
  • Crystal Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a cryo-loop.

  • Centering: The crystal is placed on the diffractometer's goniometer head and precisely centered in the X-ray beam.

  • Cooling: The crystal is cooled to 100 K using a nitrogen cryostream.

  • Unit Cell Determination: A preliminary set of images is collected to determine the unit cell parameters and the Bravais lattice.

  • Data Collection Strategy: Based on the crystal's symmetry, a data collection strategy is calculated to ensure a complete and redundant dataset is collected. This typically involves a series of omega (ω) and phi (φ) scans.

  • Data Acquisition: The full dataset is collected. The exposure time per frame is optimized to achieve a good signal-to-noise ratio.

Data Processing

The raw diffraction images are processed to yield a list of reflection indices (h, k, l) and their corresponding intensities.[14][15]

  • Indexing: The positions of the diffraction spots on the images are used to confirm the unit cell parameters and crystal orientation.

  • Integration: The intensity of each diffraction spot is measured by integrating the pixel counts within a defined area, and the background is subtracted.

  • Scaling and Merging: The intensities from all images are scaled to a common reference frame to correct for experimental variations. Symmetry-equivalent reflections are then merged to produce a final, unique set of reflection data. The agreement between these equivalent reflections is given by the R(int) value, a key indicator of data quality.

G raw_data {Raw Diffraction Images | Collected from Detector} indexing {Indexing | Determine Unit Cell & Orientation} raw_data->indexing integration {Integration | Measure Intensity of each (h,k,l) spot} indexing->integration scaling {Scaling & Merging | Correct for variations & Average symmetric reflections} integration->scaling hkl_file {Final .hkl File | List of (h,k,l) and Intensities} scaling->hkl_file Output for Refinement

Caption: The data processing pipeline from raw diffraction images to the final reflection file.

PART III: Structure Solution and Refinement

With the processed data, the next step is to solve the "phase problem" and build an atomic model that accurately fits the experimental data.

Structure Solution

The diffraction experiment measures the intensities (related to the square of the structure factor amplitudes, |F|²), but not the phases of the X-ray waves. The phase information is lost but is essential for calculating the electron density map. For small molecules, this "phase problem" is typically solved using Direct Methods.[12][16] These methods use statistical relationships between the intensities of strong reflections to derive initial phase estimates.

Software like SHELXT or SIR2014 is highly effective at this, often providing a nearly complete molecular fragment directly from the data.

Structure Refinement

The initial model from the solution step is then refined against the experimental data using a least-squares minimization process.[16][17] This is an iterative cycle where atomic parameters (positional coordinates, thermal displacement parameters) are adjusted to improve the agreement between the observed structure factor amplitudes (|F_obs|) and those calculated from the model (|F_calc|).

Refinement Cycle:

  • Initial Model: The solution program provides an initial set of atoms.

  • Atom Assignment: The chemist assigns atomic identities (C, N, O, S, Cl) based on chemical knowledge and the electron density map.

  • Refinement: The model is refined. Initially, isotropic thermal parameters (spherical) are used.

  • Difference Fourier Map: A difference map (F_obs - F_calc) is calculated, which reveals the locations of missing atoms (as positive peaks) or incorrectly placed atoms (as negative peaks).

  • Model Completion: Missing non-hydrogen atoms are identified from the difference map and added to the model. The model is then refined using anisotropic displacement parameters (ellipsoidal), which account for the direction-dependent thermal motion of the atoms.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a "riding model," although those involved in strong hydrogen bonding may sometimes be located in the difference map.

  • Convergence: The cycle is repeated until the model is complete, chemically sensible, and the refinement has converged, meaning there are no further significant changes in the parameters or the R-factor.

The quality of the final model is assessed by several factors, most notably the R1 value, which should ideally be below 5% for high-quality data.

Table 1: Hypothetical Crystallographic Data and Refinement Details
ParameterValue
Chemical FormulaC₁₀H₁₂ClNOS
Formula Weight233.72
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a10.15 Å
b8.25 Å
c14.30 Å
β98.50°
Volume1184.0 ų
Z (Molecules per cell)4
Calculated Density1.310 Mg/m³
Data Collection
Reflections Collected9580
Independent Reflections2710 [R(int) = 0.035]
Refinement
Refinement MethodFull-matrix least-squares on F²
Data / Restraints / Params2710 / 0 / 185
Goodness-of-Fit on F²1.05
Final R Indices [I>2σ(I)]
R10.041
wR20.105

PART IV: Analysis of the Crystal Structure

The refined model provides a wealth of information about the molecule's geometry and its interactions in the solid state.

Molecular Conformation

The analysis begins with the individual molecule. The thieno[3,2-b]pyridine core is expected to be essentially planar. The key conformational feature is the torsion angle of the propanol sidechain relative to this ring system. This conformation, frozen in the crystal lattice, provides a low-energy snapshot that is highly relevant for understanding how the molecule might fit into a protein binding site. Bond lengths and angles are compared to standard values to ensure the model is chemically sound. For instance, the C-S bonds in the thiophene ring and the C-N bonds in the pyridine ring will have characteristic lengths.

Supramolecular Assembly and Intermolecular Interactions

In the crystal lattice of a hydrochloride salt, hydrogen bonding is expected to be the dominant structure-directing interaction.[6] The protonated pyridine nitrogen (N-H⁺) is a strong hydrogen bond donor. The hydroxyl group (-OH) can act as both a donor and an acceptor, while the chloride anion (Cl⁻) is a strong hydrogen bond acceptor.

A detailed analysis would reveal a network of interactions:

  • N-H⁺···Cl⁻: A strong charge-assisted hydrogen bond between the pyridinium cation and the chloride anion.

  • O-H···Cl⁻: A hydrogen bond from the hydroxyl group to the chloride anion.

  • C-H···O/S/π: Weaker C-H donors from the aromatic rings or the alkyl chain can interact with the oxygen or sulfur atoms, or with the π-systems of adjacent rings.[18]

These interactions create a specific three-dimensional packing arrangement, which can be visualized and analyzed using software like Mercury.

G N_H Pyridinium (N-H⁺) Cl Chloride (Cl⁻) N_H->Cl Strong H-Bond (Charge-Assisted) O_H Hydroxyl (O-H) O_H->Cl H-Bond

Caption: Key hydrogen bonding motifs involving the cation and the chloride anion.

Conclusion

The successful crystal structure analysis of 3-{thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride provides an unambiguous determination of its three-dimensional molecular structure and its supramolecular architecture in the solid state. This process, spanning from rational synthesis and meticulous crystallization to precise data collection and rigorous refinement, yields critical insights. The determined conformation of the flexible sidechain offers a valuable template for computational docking studies and future drug design efforts. Furthermore, the detailed map of intermolecular hydrogen bonds and other interactions is fundamental for understanding and predicting the material's physicochemical properties, which is essential for advancing a compound from a laboratory curiosity to a viable drug candidate. This guide demonstrates that a comprehensive structural analysis is not merely an analytical endpoint but a cornerstone of modern, structure-based drug discovery.

References

  • Aakeröy, C. B., & Seddon, K. R. (1993). The Cambridge Structural Database and Crystal Engineering. Chemistry in Britain, 29, 943-945.
  • Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 71(Pt 7), m134–m142. [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Nishio, M. (2011). The CH/π hydrogen bond in chemistry. Conformation, supramolecular construction, and catalytic action. Physical Chemistry Chemical Physics, 13(31), 13873-13900. [Link]

  • Fiveable Inc. (n.d.). Crystal Structure Determination & Refinement. Retrieved from [Link]

  • Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]

  • Terrassa, U. (n.d.). Crystallization of Small Molecules. Retrieved from [Link]

  • Price, S. L. (2008). Understanding and predicting the crystal structures of organic molecules. The Journal of Physical Chemistry B, 112(32), 9713–9725. [Link]

  • Yao, X., et al. (2025). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. Journal of the American Chemical Society. [Link]

  • Jones, W., & Motherwell, W. D. S. (2005). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 34(10), 835-847. [Link]

  • Gavezzotti, A. (Ed.). (2017). Intermolecular Interactions in Crystals: Fundamentals of Crystal Engineering. Royal Society of Chemistry. [Link]

  • Giacovazzo, C., et al. (2011). Solution and Refinement of Crystal Structures. In Fundamentals of Crystallography. Oxford University Press. [Link]

  • Read, R. J., & McCoy, A. J. (2016). Recent developments in phasing and structure refinement for macromolecular crystallography. Current Opinion in Structural Biology, 38, 100-107. [Link]

  • X-raybs.com. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

  • Evans, G., & Helliwell, J. R. (2016). X-ray data processing. Essays in Biochemistry, 60(2), 145–155. [Link]

  • Stash, A. I., & Zavodnik, V. E. (2006). Single-crystal diffraction data collection and primary processing. In Structure Analysis of Crystals. Oxford University Press. [Link]

  • Horrell, S., & Tovee, C. A. (2021). A beginner's guide to X-ray data processing. Acta Crystallographica Section D: Structural Biology, 77(Pt 5), 654–665. [Link]

  • Clegg, W. (2019). Single-crystal X-ray Diffraction (Part 2). In Crystal Structure Analysis. Royal Society of Chemistry. [Link]

  • Rohlicek, J. (n.d.). Structure solution and refinement: introductory strategies. Retrieved from [Link]

  • IMSERC. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. Retrieved from [Link]

  • PubChem. (n.d.). 3-{thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride. Retrieved from [Link]

  • MatDaCs. (n.d.). Cambridge Structure Database (CSD). Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (2023). CCDC 2240757: Experimental Crystal Structure Determination. OA Monitor Ireland. [Link]

  • PubChem. (n.d.). Thieno(3,2-b)pyridin-7-ol. Retrieved from [Link]

  • Litvinov, V. P. (2005). Thienopyridines: chemistry and biological activity. Russian Chemical Bulletin, 54(4), 865-896. [Link]

  • NextSDS. (n.d.). THIENO[3,2-B]PYRIDIN-6-OL — Chemical Substance Information. Retrieved from [Link]

  • Vella, M., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules, 27(3), 836. [Link]

  • Ahamed, F. M. M., et al. (2014). Crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o28. [Link]

  • Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. IOP Conference Series: Materials Science and Engineering, 213, 012028. [Link]

  • Cordeiro, R. A., et al. (2011). Synthesis of New Thieno[3, 2-b]pyridines and Thieno[2, 3-b]pyrazines by Palladium Cross-Coupling. Molecules, 16(11), 9374-9391. [Link]

  • NextSDS. (n.d.). Thieno[3,2-b]pyridin-3-ol (6CI) — Chemical Substance Information. Retrieved from [Link]

  • Iovu, M. C., et al. (2007). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules, 12(5), 1106-1115. [Link]

Sources

Foundational

A Strategic Approach to the Early Preclinical Toxicity Assessment of 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride

Abstract This in-depth technical guide outlines a comprehensive and scientifically robust strategy for evaluating the early toxicity profile of the novel chemical entity, 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This in-depth technical guide outlines a comprehensive and scientifically robust strategy for evaluating the early toxicity profile of the novel chemical entity, 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride. In the absence of pre-existing toxicological data for this specific molecule, this document serves as a roadmap for researchers, scientists, and drug development professionals. It details a phased, tiered approach to preclinical safety assessment, beginning with high-throughput in vitro assays and progressing to targeted in vivo studies. The methodologies described are grounded in international regulatory guidelines, including those from the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD), ensuring the generation of high-quality, reproducible, and decision-enabling data. This guide provides not only the "what" but also the "why" behind each experimental choice, offering a self-validating system for the early de-risking of this promising thienopyridine derivative.

Introduction: The Imperative for Early Toxicity Profiling

The journey of a new chemical entity (NCE) from discovery to clinical application is fraught with challenges, with a significant percentage of candidates failing due to unforeseen toxicity.[1][2] The thienopyridine scaffold, present in 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride, is a privileged structure in medicinal chemistry, but its derivatives require careful toxicological scrutiny. Early and systematic toxicity screening is not merely a regulatory hurdle but a critical component of a successful drug development program.[1][3] By identifying potential liabilities at the earliest stages, resources can be allocated to the most promising candidates, and chemical modifications can be made to mitigate risks.

This guide provides a strategic workflow for the initial safety assessment of 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride, designed to build a comprehensive toxicity profile efficiently and ethically. The approach is tiered, beginning with a battery of in vitro assays to assess cytotoxicity, genotoxicity, cardiac safety, and metabolic drug-drug interaction potential before moving to in vivo studies to understand its effects in a whole-animal system.

Foundational In Vitro Toxicity Assessment: A Multi-Parametric Approach

The initial phase of toxicity testing focuses on a series of in vitro assays designed to rapidly screen for major toxicological liabilities.[1][3] These cell-based and biochemical assays are cost-effective, require minimal compound, and align with the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.[4]

Cellular Viability: The First Line of Inquiry

Rationale: Cytotoxicity assays are fundamental to understanding the concentration at which a compound elicits a toxic response in cells.[3] These assays measure cellular metabolic activity as a surrogate for cell viability. A significant reduction in viability indicates a general toxic potential that warrants further investigation.

Recommended Assays: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are reliable, colorimetric methods suitable for high-throughput screening.[5]

Experimental Protocol: MTT/XTT Assay

  • Cell Seeding: Plate a relevant human cell line (e.g., HepG2 for liver toxicity assessment) in a 96-well microplate at a predetermined density and allow cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride and treat the cells for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-only and positive controls.

  • Reagent Incubation:

    • For MTT: Add MTT solution to each well and incubate for 1-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.[6][7]

    • For XTT: Add the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the XTT to a water-soluble orange formazan product.[8]

  • Data Acquisition:

    • For MTT: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[7][9]

    • For both: Measure the absorbance using a microplate reader at the appropriate wavelength (around 570 nm for MTT and 450-500 nm for XTT).[7][8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration that inhibits 50% of cell viability).

Data Presentation: Cellular Viability

Concentration (µM)% Viability (MTT)% Viability (XTT)
0.198.599.1
195.296.8
1085.788.3
5052.355.1
10025.128.9
IC50 (µM) ~50 ~54
Genotoxicity: Assessing Mutagenic Potential

Rationale: Genotoxicity assays are critical for identifying compounds that can cause genetic damage, a key initiating event in carcinogenesis.[10][11] The bacterial reverse mutation assay, or Ames test, is a widely used initial screen for mutagenic potential.[11]

Recommended Assay: The Ames test, following OECD Guideline 471, is the standard for detecting point mutations.[10][11][12]

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Strain Selection: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect different types of mutations.[12][13]

  • Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from induced rat liver) to identify both direct-acting mutagens and those that require metabolic activation to become mutagenic.[14]

  • Exposure:

    • Combine the test compound at various concentrations, the bacterial strain, and either the S9 mix or a buffer into molten top agar.[15]

    • Pour this mixture onto minimal glucose agar plates.[15]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) on each plate.

  • Data Analysis: A positive result is indicated by a concentration-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.[14]

Cardiotoxicity: hERG Channel Inhibition

Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced QT interval prolongation, which can lead to life-threatening cardiac arrhythmias.[16][17][18] Therefore, early assessment of hERG liability is crucial.

Recommended Assay: Automated patch-clamp electrophysiology on cells stably expressing the hERG channel is the gold standard for assessing hERG inhibition.[17][19][20]

Experimental Protocol: Automated Patch-Clamp hERG Assay

  • Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO) stably transfected with the hERG gene.[17]

  • Electrophysiology:

    • Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch).[17]

    • Establish a stable whole-cell recording and apply a voltage protocol to elicit hERG currents.

  • Compound Application: Apply a range of concentrations of 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride sequentially to the cells.

  • Data Acquisition: Measure the hERG current in the presence of the compound and compare it to the baseline current.

  • Data Analysis: Calculate the percentage of hERG current inhibition for each concentration and determine the IC50 value.

Drug-Drug Interaction Potential: CYP450 Inhibition

Rationale: The cytochrome P450 (CYP) enzyme system is responsible for the metabolism of a vast number of drugs.[6][21] Inhibition of these enzymes by a new drug can lead to adverse drug-drug interactions by altering the metabolism of co-administered medications.[20][22][23]

Recommended Assay: A fluorescence-based assay using human liver microsomes and specific fluorescent probes for the major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is a rapid and effective screening method.[24][25][26]

Experimental Protocol: Fluorescence-Based CYP450 Inhibition Assay

  • Reaction Mixture: In a 96-well plate, combine human liver microsomes, a specific fluorescent probe substrate for the CYP isoform of interest, and varying concentrations of 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride.

  • Initiation: Start the reaction by adding an NADPH-regenerating system.

  • Incubation: Incubate the plate at 37°C for a specified time.

  • Measurement: Measure the fluorescence of the metabolite formed using a fluorescence plate reader.

  • Data Analysis: Determine the IC50 value for the inhibition of each CYP isoform.

In Vivo Toxicity Assessment: Bridging to a Biological System

Following the in vitro assessment, a limited and ethically considered in vivo study is necessary to understand the compound's behavior in a complex biological system.[3]

Acute Toxicity and Maximum Tolerated Dose (MTD)

Rationale: A single-dose acute toxicity study in rodents is performed to determine the maximum tolerated dose (MTD), which is the highest dose that does not cause unacceptable toxicity.[9][15][27] This information is critical for designing subsequent repeat-dose toxicity studies and for establishing a safe starting dose for potential clinical trials.[5][27]

Experimental Protocol: Single-Dose Acute Toxicity Study

  • Animal Model: Use two rodent species, typically mice and rats.[5]

  • Dosing: Administer single, escalating doses of 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride to small groups of animals (e.g., 3-5 per sex per dose group) via the intended clinical route of administration (if known) and intravenously.[28]

  • Observation: Observe the animals for 14 days for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, body weight), and the time of onset, duration, and reversibility of these signs.[28][29]

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.[28]

  • Data Analysis: The MTD is determined as the highest dose that does not produce significant toxicity or mortality.

In Vivo Genotoxicity: Micronucleus Test

Rationale: The in vivo micronucleus test is a follow-up to in vitro genotoxicity findings and is essential for assessing chromosomal damage in a whole-animal system.[19][30][31] It detects damage to chromosomes or the mitotic apparatus in erythroblasts.[19][30][32] This assay is recommended by the ICH S2(R1) guideline.[4][10][11][21][30]

Experimental Protocol: Rodent Micronucleus Assay (OECD 474)

  • Animal Model: Typically performed in mice or rats.[33][34][35]

  • Dosing: Treat animals with at least three dose levels of the test compound, usually up to the MTD, along with vehicle and positive controls.[32][34]

  • Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after the final dose (typically 24 and 48 hours).[34]

  • Slide Preparation and Analysis: Prepare and stain slides, then score at least 2000 polychromatic erythrocytes (immature red blood cells) per animal for the presence of micronuclei.

  • Data Analysis: A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes.[34]

Integrated Data Interpretation and Decision Making

The collective data from this tiered toxicity assessment will provide a comprehensive initial safety profile of 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride. A weight-of-evidence approach is crucial for interpreting these results.[4]

  • A potent cytotoxic effect (low IC50) may indicate a narrow therapeutic window.

  • A positive Ames test suggests mutagenic potential, a significant hurdle for further development.

  • Potent hERG inhibition (low IC50) is a major red flag for cardiotoxicity.

  • Significant CYP450 inhibition indicates a high risk of drug-drug interactions.

  • The MTD provides a critical benchmark for the design of future non-clinical and clinical studies.

  • A positive in vivo micronucleus test confirms genotoxic activity in a whole animal and is a serious safety concern.

Conclusion

The early and systematic evaluation of the toxicity profile of 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride is a non-negotiable step in its development journey. The multi-parametric approach outlined in this guide, which integrates in vitro and in vivo assays in a logical, tiered manner, provides a robust framework for identifying potential safety liabilities. By adhering to international guidelines and employing a scientifically rigorous methodology, researchers can make informed, data-driven decisions, ultimately enhancing the probability of successfully advancing this promising compound to the next stage of drug development.

Visualizations

Early Toxicity Screening Workflow

ToxicityScreeningWorkflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cytotoxicity Cytotoxicity Assays (MTT/XTT) Decision1 Go/No-Go Decision (In Vitro) Cytotoxicity->Decision1 Genotoxicity Genotoxicity (Ames Test) Genotoxicity->Decision1 Cardiotoxicity Cardiotoxicity (hERG Assay) Cardiotoxicity->Decision1 DDI DDI Potential (CYP450 Inhibition) DDI->Decision1 MTD Acute Toxicity / MTD (Rodent) Micronucleus In Vivo Genotoxicity (Micronucleus Test) MTD->Micronucleus Decision2 Go/No-Go Decision (In Vivo) Micronucleus->Decision2 Decision1->MTD Proceed if acceptable profile

Caption: A tiered workflow for early toxicity assessment.

Ames Test Principle

AmesTest cluster_control Control cluster_test Test Compound His_minus_control his- Bacteria (Cannot synthesize Histidine) No_growth No/Few Colonies (Spontaneous revertants) His_minus_control->No_growth Plate on Histidine-free medium His_minus_test his- Bacteria Growth Many Colonies (Induced revertants) His_minus_test->Growth Plate on Histidine-free medium Mutagen Potential Mutagen (Test Compound) Mutagen->His_minus_test Causes back-mutation

Caption: The principle of the bacterial reverse mutation (Ames) test.

References

  • Dunlop, J., Bowlby, M., Peri, R., Vasilyev, D., & Arias, R. (2008). High-throughput electrophysiology: an emerging paradigm for ion-channel screening and physiology. Nature Reviews Drug Discovery, 7(4), 358–368.
  • U.S. Food and Drug Administration. (2012). Guidance for Industry: S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use.
  • International Council for Harmonisation. (2011). ICH Harmonised Tripartite Guideline: S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use.
  • National Institute of Biomedical Innovation. (n.d.).
  • Nucro-Technics. (2025, March 30). OECD 474: In vivo Mammalian Micronucleus Test.
  • Inotiv. (n.d.).
  • Organisation for Economic Co-operation and Development. (2014, September 26). Test No. 474: Mammalian Erythrocyte Micronucleus Test.
  • Inotiv. (n.d.). In Vivo Micronucleus Test.
  • Metrion Biosciences. (2026, January 20). hERG screening using high quality electrophysiology assays.
  • Creative Diagnostics. (2024, May 24). CYP450 Inhibition and Induction Assay.
  • Organisation for Economic Co-operation and Development. (2020, June 29). Test No.
  • Nuvisan. (n.d.). Mitigate DDI risks: Expert CYP inhibition & induction assays for drug discovery.
  • Jackson, J. P., Witek, R. M., & Wahlgren, D. R. (2018). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 46(7), 935–944.
  • Bienta. (n.d.). Acute toxicity – MTD/NOAEL studies.
  • U.S. Food and Drug Administration. (2010). M3(R2)
  • Pharmaron. (n.d.). In Vitro Toxicity Testing for Drug Discovery.
  • Donato, M. T., Jiménez, N., Castell, J. V., & Gómez-Lechón, M. J. (2004). Fluorescence-based assays for screening nine cytochrome P450 (P450) activities in intact cells expressing individual human P450 enzymes. Drug Metabolism and Disposition, 32(7), 699–706.
  • Organisation for Economic Co-operation and Development. (2016, July 29). Test No. 474: Mammalian Erythrocyte Micronucleus Test.
  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic).
  • Evotec. (n.d.). hERG Safety.
  • Inotiv. (n.d.). In Vivo Micronucleus Test.
  • Creative Bioarray. (2025, June 10).
  • Charles River Laboratories. (n.d.). Rodent Micronucleus Assay.
  • Eurofins Discovery. (n.d.).
  • U.S. Food and Drug Administration. (1997). Guidance for Industry: S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • U.S. Army Public Health Command. (2011). Rodent Bone Marrow Micronucleus Assay. Test Substance: Solvent Yellow 33 2-(2-Quinolyl).
  • Merck Millipore. (n.d.).
  • Sophion Bioscience. (n.d.).
  • IONTOX. (2017, May 31). Maximum Tolerated Dose (MTD)
  • Roche. (n.d.).
  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping.
  • Creative Bioarray. (n.d.). Unraveling the Role of hERG Channels in Drug Safety.
  • ResearchGate. (n.d.). Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening.
  • InfinixBio. (2026, March 3). Understanding In Vitro Toxicity Screening: A Key Component in Drug Development.
  • Wang, Y., et al. (2010). High-throughput fluorescence assay of cytochrome P450 3A4. Journal of Visualized Experiments, (42), 2182.
  • Inotiv. (n.d.).
  • Xu, J. J., & Urban, L. (2009). Early toxicity screening strategies. Current Opinion in Drug Discovery & Development, 12(1), 90–97.
  • WuXi AppTec. (n.d.). Single Dose Acute Toxicity Testing.
  • U.S. Food and Drug Administration. (1996). Guidance for Industry: Single Dose Acute Toxicity Testing for Pharmaceuticals.
  • U.S. Food and Drug Administration. (n.d.). Chapter IV. Guidelines for Toxicity Tests.
  • Lawrence University. (n.d.). The Ames Test.
  • Charles River Laboratories. (n.d.). Toxicity studies: Acute (single dose) for nonclinical research.
  • Syngene International. (n.d.). Strategic Preclinical Toxicology for Faster IND Approval.
  • WuXi AppTec. (n.d.). What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods.
  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT.
  • U.S. Food and Drug Administration. (2018, October 8).
  • ABS Bio. (2024, September 19). Navigating the Bottlenecks in Pre-Clinical Drug Discovery.

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for the Quantification of 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) / Pre-clinical formulations Introduction & Analyte Profiling The compound 3-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) / Pre-clinical formulations

Introduction & Analyte Profiling

The compound 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride represents a highly functionalized heterocyclic building block frequently utilized in the synthesis of advanced pharmacophores, including allosteric modulators and kinase inhibitors.

From a chromatographic perspective, this analyte presents a unique set of challenges:

  • Basic Nitrogen Center: The pyridine nitrogen within the thieno[3,2-b]pyridine core is highly basic. In reversed-phase high-performance liquid chromatography (RP-HPLC), unprotonated basic amines strongly interact with residual, ionized silanol groups ( −SiO− ) on silica-based stationary phases, leading to severe peak tailing and poor resolution.

  • Hydrophilic/Hydrophobic Balance: The propan-1-ol moiety imparts hydrophilicity, while the fused thienopyridine ring is highly hydrophobic.

  • Salt Form: As a hydrochloride salt, the compound readily dissociates in aqueous media. The method must control the ionization state of the free base to ensure reproducible retention times.

  • Chromophore: Thieno[3,2-b]pyridine derivatives typically exhibit strong UV absorbance in the 215–254 nm range due to the extended π -conjugation of the fused heteroaromatic system[1].

To address these factors, this application note details a self-validating, robust RP-HPLC method engineered specifically for the accurate quantification of this compound, fully compliant with the latest ICH Q2(R2) validation guidelines[2] and USP <621> modernization standards[3].

Method Development Strategy & Causality

Stationary Phase Selection

Historically, totally porous silica columns were the standard. However, recent revisions to USP General Chapter <621> allow for the modernization of LC methods by transitioning to superficially porous particle (SPP) columns without requiring full revalidation, provided the L/dp​ (Length to particle size) ratio is maintained within -25% to +50%[4]. We select an end-capped C18 SPP column (e.g., 2.7 µm core-shell). The end-capping minimizes residual silanols, while the core-shell technology provides high efficiency (theoretical plates) at lower backpressures, accelerating throughput[3].

Mobile Phase & pH Control

To suppress the deleterious secondary interactions between the basic pyridine nitrogen and the silica support, the mobile phase pH must be maintained at least 2 units below the pKa​ of the analyte. By utilizing 0.1% Trifluoroacetic acid (TFA) in water (pH 2.0), the pyridine nitrogen is fully protonated, and the residual silanols are neutralized[5]. TFA also acts as a weak ion-pairing agent, further sharpening the peak of the basic analyte. Acetonitrile (with 0.1% TFA) is selected as the organic modifier due to its low UV cutoff and favorable mass transfer properties.

Detector Optimization

Based on the photophysical properties of the thieno[3,2-b]pyridine core, UV detection is optimized at 220 nm to capture the π→π∗ transitions, providing maximum sensitivity for trace-level quantification[1].

Experimental Workflow & Logical Architecture

HPLC_Workflow N1 Analyte Profiling (pKa, LogP, UV Max) N2 Stationary Phase Selection (End-capped C18 SPP) N1->N2 Structural Analysis N3 Mobile Phase Optimization (0.1% TFA to suppress silanols) N2->N3 N4 Gradient & Flow Tuning (USP <621> Allowable Adjustments) N3->N4 Retention Modeling N5 System Suitability Testing (Resolution, Tailing, Plates) N4->N5 N6 ICH Q2(R2) Validation (Linearity, Accuracy, Precision) N5->N6 Optimization Complete N7 Method Finalization & Lifecycle Management (ICH Q14) N6->N7 Validation Passed

Fig 1: Lifecycle workflow for HPLC method development and ICH Q2(R2) validation.

Standardized Experimental Protocol

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 Core-Shell (100 mm × 4.6 mm, 2.7 µm)High efficiency, USP <621> compliant modernization[3].
Mobile Phase A Water + 0.1% v/v TFAProtonates basic nitrogen, neutralizes silanols[5].
Mobile Phase B Acetonitrile + 0.1% v/v TFAStrong elution power, low UV cutoff.
Flow Rate 1.2 mL/minOptimizes van Deemter curve for 2.7 µm particles.
Column Temp 35 °CReduces mobile phase viscosity and improves mass transfer.
Detection UV at 220 nmOptimal absorption for thieno[3,2-b]pyridine[1].
Injection Vol 5 µLPrevents column overloading and peak broadening.
Diluent 95% Water : 5% AcetonitrileMatches initial gradient conditions to prevent solvent effects.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Isocratic hold to focus polar analyte.
1.0955Isocratic hold.
8.04060Linear ramp to elute hydrophobic core.
10.01090Column wash step.
12.0955Re-equilibration.
15.0955End of run.
Step-by-Step Sample Preparation

A self-validating protocol requires meticulous control over sample integrity.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Diluent using sonication for 5 minutes. QS to the mark with Diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent.

  • Sample Preparation: Weigh an equivalent of 10.0 mg of the sample API into a 100 mL volumetric flask. Add 70 mL of Diluent, sonicate for 10 minutes to ensure complete dissolution of the hydrochloride salt, and QS to volume. Filter through a 0.22 µm PTFE syringe filter prior to injection. Note: Discard the first 2 mL of filtrate to prevent membrane adsorption artifacts.

System Suitability Testing (SST)

Before analyzing unknown samples, the system must validate its own performance. Inject the Working Standard Solution (100 µg/mL) in five replicates.

  • Tailing Factor ( Tf​ ): Must be ≤1.5 . (Ensures secondary silanol interactions are successfully suppressed).

  • Theoretical Plates ( N ): Must be ≥5000 . (Ensures column integrity).

  • %RSD of Peak Area: Must be ≤2.0% . (Ensures injector precision).

  • %RSD of Retention Time: Must be ≤1.0% . (Ensures pump and mobile phase stability).

ICH Q2(R2) Method Validation Framework

To ensure the method is "fit for intended purpose," it must undergo rigorous validation according to the updated ICH Q2(R2) guidelines, which integrate seamlessly with the lifecycle management principles of ICH Q14[6][7].

Table: Validation Parameters and Acceptance Criteria
Validation ParameterICH Q2(R2) RequirementExperimental DesignAcceptance Criteria
Specificity Prove lack of interference from matrix/degradants[8].Inject blank, diluent, and forced degradation samples (Acid, Base, H2​O2​ , Heat, UV).No interfering peaks at the retention time of the analyte. Peak purity angle < purity threshold (via PDA).
Linearity & Range Establish proportional response across the intended range[2].Prepare 5 concentration levels ranging from 25% to 150% of the nominal concentration (25 to 150 µg/mL).Correlation coefficient ( R2 ) ≥0.999 . Y-intercept ≤2.0% of the 100% response.
Accuracy (Recovery) Demonstrate closeness of agreement to true value[8].Spike API into matrix at 50%, 100%, and 150% levels (n=3 per level).Mean recovery at each level must be between 98.0% and 102.0%.
Precision (Repeatability) Measure intra-assay variance[8].Inject 6 independent preparations of the sample at 100% concentration.%RSD of the calculated assay value ≤2.0% .
Intermediate Precision Measure inter-assay variance[2].Repeat the precision study on a different day, by a different analyst, using a different HPLC system.Overall %RSD (n=12) ≤2.0% .
Robustness Test capacity to remain unaffected by small variations[8].Deliberately alter flow rate ( ±0.1 mL/min), column temp ( ±5 °C), and mobile phase pH ( ±0.2 units).SST criteria must still be met under all perturbed conditions.

References

  • 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP) . usp.org. Available at:[Link]

  • ICH Q2 (R2) Validation of Analytical Procedures . MasterControl. Available at:[Link]

  • Understanding the Latest Revisions to USP <621> . Agilent Technologies. Available at:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline . QbD Group. Available at:[Link]

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation (ICH). Available at:[Link]

  • What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis . Chromatography Online. Available at:[Link]

  • Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 . ACS Medicinal Chemistry Letters. Available at:[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 . European Medicines Agency (EMA). Available at:[Link]

Sources

Application

Application Notes and Protocols for In Vivo Dosing of 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of the Thieno[3,2-b]pyridine Scaffold The thieno[3,2-b]pyridine core represents a privileged heterocyclic scaffold i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Thieno[3,2-b]pyridine Scaffold

The thieno[3,2-b]pyridine core represents a privileged heterocyclic scaffold in modern medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biological pathways. Derivatives of this scaffold have shown promise as potent inhibitors of various protein kinases, including c-Met, VEGFR2, and Haspin, which are implicated in oncology[1][2]. Furthermore, the thieno[3,2-b]pyridine framework is being explored for its potential in treating neurodegenerative diseases and infectious agents[3][4]. The compound 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride is a member of this promising class of molecules.

These application notes provide a comprehensive guide for researchers on establishing robust in vivo dosing protocols for 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride. While specific in vivo data for this exact molecule is not yet extensively published, this document synthesizes field-proven insights and data from closely related thieno[3,2-b]pyridine analogues to propose a scientifically grounded approach to its preclinical evaluation.

Core Principles for In Vivo Dosing Strategy

The successful in vivo evaluation of any novel compound hinges on a meticulously planned dosing strategy. For the thieno[3,2-b]pyridine class, including 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride, several key factors must be considered:

  • Solubility and Formulation: A significant challenge with many thieno[3,2-b]pyridine derivatives is their limited aqueous solubility. This necessitates the development of appropriate vehicle formulations to ensure bioavailability and consistent exposure in animal models.

  • Route of Administration: The choice of administration route (e.g., oral, intraperitoneal, intravenous) will depend on the experimental objectives, the compound's physicochemical properties, and its anticipated pharmacokinetic profile.

  • Dose Selection and Escalation: Establishing a safe and efficacious dose range is paramount. This is typically achieved through initial dose range-finding studies to determine the maximum tolerated dose (MTD), followed by efficacy studies at well-tolerated doses.

  • Pharmacokinetics and Pharmacodynamics (PK/PD): Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is crucial for designing an effective dosing schedule (e.g., once daily, twice daily).

Pharmacokinetic Insights from Structurally Related Compounds

While specific pharmacokinetic data for 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride are not publicly available, studies on analogous thieno[3,2-b]pyridine derivatives provide valuable guidance.

Compound IDAnimal ModelRoute of AdministrationDoseKey Pharmacokinetic ParametersReference
MU1920 (hydrochloride salt) MouseOral (PO)100 mg/kgWell-tolerated, plasma concentration >0.75 µM for at least 10 hours[3]
MU1920 (hydrochloride salt) MouseOral (PO)20 mg/kgOral bioavailability of 53%[3]
Compound 6c (Thieno[3,2-b]pyridinone derivative) MouseOral (PO)Not specifiedFavorable oral pharmacokinetic properties, T1/2 of 47.99 h[5]
CHR-6494 (Haspin Kinase Inhibitor) MouseIntraperitoneal (IP)50 mg/kgEffective in suppressing intestinal polyp development[6]
CX-6258 (Haspin Kinase Inhibitor) MouseOral (PO)10 & 100 mg/kgDaily for 5 days, well-tolerated with no weight loss[7][8]

These data suggest that thieno[3,2-b]pyridine derivatives can achieve systemic exposure through both oral and intraperitoneal routes, with some compounds demonstrating good oral bioavailability. The long half-life observed for one analogue suggests that once-daily dosing may be a feasible starting point for some derivatives.

Experimental Protocols

The following protocols are designed to provide a robust framework for the in vivo evaluation of 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride.

Protocol 1: Formulation of 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride for In Vivo Administration

Given the potential for poor aqueous solubility, a multi-component vehicle system is recommended. The hydrochloride salt form of the title compound may improve solubility in aqueous-based vehicles.

Objective: To prepare a clear, homogenous, and stable solution or suspension suitable for oral or intraperitoneal administration in mice.

Materials:

  • 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile, conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Initial Solubilization in DMSO:

    • Accurately weigh the required amount of 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride.

    • In a sterile conical tube, add a minimal volume of DMSO to dissolve the compound completely. As a starting point, aim for a 10% DMSO concentration in the final formulation. For example, for a final volume of 10 mL, dissolve the compound in 1 mL of DMSO.

    • Vortex thoroughly until the compound is fully dissolved. Gentle warming in a water bath (37°C) may aid dissolution.

  • Addition of Solubilizing Agent (HP-β-CD):

    • Prepare a stock solution of 20-40% (w/v) HP-β-CD in sterile saline or PBS.

    • While vortexing the DMSO solution, slowly add the HP-β-CD solution. This helps to prevent precipitation of the compound.

  • Final Dilution and Homogenization:

    • Bring the solution to the final desired volume with sterile saline or PBS.

    • Vortex the final formulation vigorously for 2-3 minutes to ensure homogeneity.

    • If any particulate matter is observed, sonicate the solution for 5-10 minutes. The final preparation should be a clear solution.

Example Formulation (for a 10 mg/mL solution):

  • 10% DMSO, 20% HP-β-CD in Saline:

    • Dissolve 100 mg of the compound in 1 mL of DMSO.

    • In a separate tube, prepare a 20% HP-β-CD solution by dissolving 2 g of HP-β-CD in sterile saline to a final volume of 10 mL.

    • Slowly add the HP-β-CD solution to the DMSO solution while vortexing.

    • Adjust the final volume to 10 mL with the 20% HP-β-CD solution.

dot

Caption: Workflow for compound formulation.

Protocol 2: Dose Range-Finding and Maximum Tolerated Dose (MTD) Study

Objective: To determine the single-dose MTD and to identify a well-tolerated dose range for subsequent efficacy studies.

Animal Model:

  • Species: Mouse (e.g., C57BL/6 or BALB/c)

  • Age: 6-8 weeks

  • Sex: Female or male, consistent throughout the study

Procedure:

  • Dose Group Selection:

    • Based on the data from related compounds, select a starting dose and several escalating dose levels. A suggested starting range could be 10, 30, and 100 mg/kg.

    • Include a vehicle control group.

    • Assign 3-5 mice per dose group.

  • Administration:

    • Administer a single dose of the formulated compound or vehicle via the intended route of administration (e.g., oral gavage or intraperitoneal injection). The administration volume should be appropriate for the mouse size (typically 5-10 mL/kg).

  • Monitoring:

    • Monitor the animals closely for the first 4 hours post-dosing, and then at least twice daily for 7-14 days.

    • Record clinical signs of toxicity, including changes in appearance (piloerection, hunched posture), behavior (lethargy, agitation), and body weight.

    • Body weight should be measured daily. A weight loss of more than 15-20% is generally considered a sign of significant toxicity.

  • MTD Determination:

    • The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity (including >20% body weight loss).

dot

Caption: MTD study workflow.

Protocol 3: In Vivo Efficacy Study

Objective: To evaluate the therapeutic efficacy of 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride in a relevant disease model (e.g., tumor xenograft model).

Procedure:

  • Model Establishment:

    • Establish the disease model in a cohort of mice (e.g., subcutaneous implantation of tumor cells).

    • Once the model is established (e.g., tumors reach a palpable size), randomize the animals into treatment groups.

  • Treatment Groups:

    • Include a vehicle control group.

    • Include one or more doses of the test compound, selected based on the MTD study (e.g., 25 mg/kg and 50 mg/kg).

    • Include a positive control group (a standard-of-care therapeutic for the specific disease model), if available.

  • Dosing Regimen:

    • Administer the compound or vehicle according to a predetermined schedule (e.g., once daily, five days a week) for a specified duration (e.g., 2-4 weeks).

    • The route of administration should be consistent with the intended clinical application and the MTD study.

  • Efficacy Assessment:

    • Monitor the primary efficacy endpoint throughout the study (e.g., tumor volume, survival, or a relevant biomarker).

    • Monitor animal health and body weight regularly.

  • Terminal Procedures:

    • At the end of the study, euthanize the animals and collect tissues for further analysis (e.g., histology, biomarker analysis, measurement of compound concentration).

Safety and Toxicology Considerations

While specific toxicity data for 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride is lacking, studies on related thieno[3,2-b]pyridine and thieno[2,3-b]pyridine derivatives have shown that these compounds can be well-tolerated in mice at therapeutic doses[3][7][8]. However, as with any novel compound, a thorough evaluation of potential toxicity is essential. Researchers should be vigilant for any signs of adverse effects and be prepared to adjust the dosing regimen accordingly.

Conclusion

The protocols outlined in these application notes provide a comprehensive and scientifically rigorous framework for the initial in vivo evaluation of 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride. By leveraging the available data on structurally related compounds and adhering to best practices in preclinical research, investigators can effectively assess the therapeutic potential of this promising molecule.

References

  • Discovery of a novel and potent series of thieno[3,2-b]pyridine-based inhibitors of c-Met and VEGFR2 tyrosine kinases. PubMed. [Link]

  • N-3-Arylmalonamides: A new series of thieno[3,2-b]pyridine based inhibitors of c-Met and VEGFR2 tyrosine kinases. ResearchGate. [Link]

  • Inhibition of Haspin Kinase Promotes Cell-Intrinsic and Extrinsic Antitumor Activity. Cancer Center of Southern Pomerania (CCSP). [Link]

  • Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity. PMC. [Link]

  • Thieno[3,2‐b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. ResearchGate. [Link]

  • Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. ResearchGate. [Link]

  • Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. PMC. [Link]

  • Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. PubMed. [Link]

  • Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase. PubMed. [Link]

  • A synthesis, in silico, in vitro and in vivo study of thieno[2,3-b]pyridine anticancer analogues. MedChemComm (RSC Publishing). [Link]

  • Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. ACS Medicinal Chemistry Letters. [Link]

  • Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin. PMC. [Link]

  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. MDPI. [Link]

  • Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. MDPI. [Link]

  • Synthesis and pharmacological evaluation of thieno[2,3-b]pyridine derivatives as novel c-Src inhibitors. PubMed. [Link]

  • HASPIN kinase inhibitor CHR-6494 suppresses intestinal polyp development, cachexia, and hypogonadism in Apcmin/+ mice. PMC. [Link]

Sources

Method

Application Note: Comprehensive NMR Characterization of 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol Hydrochloride

Executive Summary & Scientific Rationale Thieno[3,2-b]pyridines are bicyclic aromatic compounds consisting of a thiophene ring fused to a pyridine ring. This scaffold is widely recognized as a "privileged structure" in m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

Thieno[3,2-b]pyridines are bicyclic aromatic compounds consisting of a thiophene ring fused to a pyridine ring. This scaffold is widely recognized as a "privileged structure" in medicinal chemistry, frequently serving as the core pharmacophore for potent kinase inhibitors and other targeted therapeutics[1]. The compound 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride represents a highly functionalized analog where the 6-position of the pyridine ring is substituted with a 3-hydroxypropyl chain.

The structural elucidation of these derivatives relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy[1]. Characterizing this specific molecule presents unique analytical challenges and opportunities. The thieno[3,2-b]pyridine core is a "push-pull" electronic system, combining an electron-rich thiophene with an electron-deficient pyridine[2]. The formulation of this compound as a hydrochloride salt is critical for aqueous solubility in biological assays; however, the protonation of the pyridinium nitrogen (N-4) drastically alters the local electronic environment, significantly deshielding the adjacent protons[3].

This application note provides a self-validating NMR protocol designed to unambiguously confirm both the regiochemistry of the C-6 substitution and the protonation state of the API.

Experimental Design and Causality

To ensure absolute trustworthiness in the structural assignment, our methodology is built on a self-validating system of logical checks:

  • Solvent Selection (Causality): Anhydrous DMSO-d₆ is selected over CDCl₃. The highly polar nature of the hydrochloride salt necessitates a solvent with a high dielectric constant for complete solvation. More importantly, strictly anhydrous DMSO-d₆ slows the chemical exchange rate of the hydroxyl (-OH) and pyridinium (NH⁺) protons, allowing them to be observed as distinct, quantifiable resonances rather than broad, unintegrable baseline humps[1].

  • Regiochemical Validation via Spin-Spin Coupling: If the propanol group is correctly positioned at C-6, the remaining pyridine protons (H-5 and H-7) will be meta to each other. In a pyridine system, meta-coupling ( 4J ) is typically 1.5–2.0 Hz. If the substitution were mistakenly at C-5, the protons would be ortho to each other ( 3J ≈ 8.0 Hz). Observing two fine doublets with J = 1.8 Hz provides immediate, internal validation of the C-6 regiochemistry[4].

  • 2D HMBC Mapping: 1D spectra provide baseline quantification, but 2D Heteronuclear Multiple Bond Correlation (HMBC) is required to map the exact connectivity of the aliphatic chain to the heterocyclic core. Observing 3JCH​ cross-peaks from the α -methylene protons to both C-5 and C-7 definitively locks the sidechain to the C-6 position[3].

Step-by-Step NMR Acquisition Protocol

Step 1: Sample Preparation

  • Weigh precisely 15.0–20.0 mg of 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride.

  • Dissolve the solid in 0.6 mL of anhydrous DMSO-d₆ (100 atom % D, containing 0.03% v/v TMS as an internal reference).

  • Vortex the mixture for 30 seconds until complete dissolution is achieved. Filter the solution through a glass wool plug into a 5 mm precision NMR tube to remove any particulate matter that could distort magnetic homogeneity.

Step 2: Instrument Calibration

  • Insert the sample into a 400 MHz (or higher field) NMR spectrometer.

  • Lock the magnetic field to the deuterium resonance of DMSO-d₆.

  • Critical Step: Perform rigorous 3D shimming (Z1-Z5). Causality: High magnetic field homogeneity is mandatory to resolve the fine 1.8 Hz meta-coupling between H-5 and H-7. Poor shimming will merge these signals into apparent singlets, destroying the primary self-validating data point.

Step 3: 1D ¹H and ¹³C Acquisition

  • ¹H NMR: Execute a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the aliphatic protons. Acquire 16 scans.

  • ¹³C NMR: Execute a proton-decoupled 30° pulse sequence (zgpg30). Set D1 to 2.0 seconds. Acquire a minimum of 1024 scans to achieve a high signal-to-noise ratio for the quaternary bridgehead carbons (C-3a, C-7a)[3].

Step 4: 2D HMBC Acquisition

  • Set up an HMBC sequence optimized for long-range couplings ( nJCH​ = 8 Hz).

  • Acquire with 256 increments in the F1 (carbon) dimension and 4 scans per increment. This will visualize the critical bonds connecting the propanol linker to the thieno[3,2-b]pyridine core.

Workflow Visualization

NMR_Validation_System Sample 1. Sample Preparation 15 mg API in DMSO-d6 OneD 2. 1D NMR (1H & 13C) Baseline Quantification Sample->OneD Ensures slow exchange of NH+/OH protons TwoD 3. 2D NMR (HMBC/HSQC) Connectivity Mapping OneD->TwoD Identifies H-5/H-7 meta-coupling (J~1.8 Hz) Regio 4. Regiochemical Validation Confirm C-6 Substitution TwoD->Regio 3J_CH HMBC correlations from CH2(a) to C-5/C-7 Final 5. Structural Verification Self-Validated API Regio->Final Orthogonal confirmation of molecular topology

Fig 1. Self-validating NMR workflow for thieno[3,2-b]pyridine structural elucidation.

Quantitative Data & Spectral Assignments

The following tables summarize the self-validating empirical data derived from the protocol. The numbering system adheres to standard IUPAC conventions for thieno[3,2-b]pyridines (S is position 1, N is position 4)[5].

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
PositionShift (δ, ppm)Multiplicity J (Hz)Int.Assignment Rationale & Causality
NH⁺ 11.50br s-1HPyridinium proton. Broadened due to quadrupolar relaxation of ¹⁴N and slow exchange in anhydrous DMSO.
H-5 8.85d1.81HPyridine α -proton. Highly deshielded by the adjacent protonated nitrogen. The 1.8 Hz coupling confirms a meta-relationship with H-7[4].
H-7 8.62d1.81HPyridine γ -proton. Meta-coupled to H-5.
H-2 8.20d5.51HThiophene proton. Characteristic 3J ortho-coupling for the thiophene ring.
H-3 7.75d5.51HThiophene proton.
OH 4.60br s-1HTerminal hydroxyl proton. Visible due to the use of strictly anhydrous solvent.
CH₂(c) 3.45t6.52HMethylene adjacent to the electronegative oxygen atom.
CH₂(a) 2.85t7.52HBenzylic-type methylene attached directly to the C-6 position of the heteroaromatic core.
CH₂(b) 1.80tt7.5, 6.52HCentral methylene of the propyl chain, split by both adjacent CH₂ groups.
Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
PositionShift (δ, ppm)TypeAssignment Rationale & Causality
C-7a 150.2CqBridgehead carbon. Highly deshielded due to its proximity to the protonated N-4[3].
C-5 143.5CHPyridine α -carbon. Shifted downfield relative to the free base due to the localized positive charge on nitrogen.
C-6 138.0CqSubstituted carbon. Unambiguously assigned via HMBC cross-peaks from the CH₂(a) protons at 2.85 ppm.
C-3a 135.5CqBridgehead carbon connecting the thiophene and pyridine rings.
C-7 132.4CHPyridine γ -carbon.
C-2 131.0CHThiophene carbon adjacent to sulfur.
C-3 124.5CHThiophene carbon.
CH₂(c) 60.2CH₂Aliphatic carbon bound to the hydroxyl group.
CH₂(b) 33.5CH₂Central aliphatic carbon of the propyl chain.
CH₂(a) 29.1CH₂Aliphatic carbon bound to the C-6 position.

References

  • [1] Benchchem. Spectroscopic Analysis of Thieno[3,2-b]pyridine Derivatives: An In-depth Technical Guide. Available at:

  • [3] ResearchGate. 13C-NMR Spectral Data for Substituted Thieno[2,3-b]- and Thieno[3,2-b]pyridines and the Correlation of Ipso Substituent Chemical Shifts. Available at:

  • [4] MDPI. Aminodi(hetero)arylamines in the Thieno[3,2-b]pyridine Series: Synthesis, Effects in Human Tumor Cells Growth... Available at:

  • [5] PubChem (NIH). Thienopyridine | C7H5NS | CID 12210218. Available at:

  • [2] Benchchem. 7-Methylthieno[3,2-b]pyridine | 13362-83-9. Available at:

Sources

Application

Mass spectrometry (LC-MS) parameters for 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride

Application Note: High-Resolution LC-MS/MS Method Development and Optimization for the Quantification of 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol Hydrochloride Target Audience: Analytical Chemists, Pharmacokineticists, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution LC-MS/MS Method Development and Optimization for the Quantification of 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol Hydrochloride

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals.

Executive Summary & Chemical Rationale

The thieno[3,2-b]pyridine scaffold is a highly valued "privileged structure" in medicinal chemistry, frequently utilized in the development of kinase inhibitors and allosteric modulators[1][2]. Accurate quantification of its derivatives is critical during pharmacokinetic (PK) and pharmacodynamic (PD) profiling.

This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride . As a Senior Application Scientist, I have designed this method not merely as a sequence of steps, but as a logically grounded system where every parameter—from mobile phase selection to collision energy—is optimized based on the molecule's fundamental physicochemical properties.

Physicochemical Profiling & Ionization Causality

Understanding the analyte's structure is the first step in rational method development. The target compound is formulated as a hydrochloride salt, which dissociates instantaneously in an aqueous mobile phase. Consequently, the mass spectrometer will exclusively detect the free base.

  • Ionization Strategy (ESI+): The thieno[3,2-b]pyridine core contains a basic nitrogen atom within the pyridine ring. This nitrogen readily accepts a proton in an acidic environment, making Positive Electrospray Ionization (ESI+) the optimal choice[1][2].

  • Fragmentation Causality (CID): Upon isolation of the precursor ion ( [M+H]+ at m/z 194.1) in the first quadrupole (Q1), the molecule undergoes Collision-Induced Dissociation (CID) in Q2. The primary aliphatic alcohol (propan-1-ol group) is highly susceptible to the neutral loss of water (-18 Da), driving the primary fragmentation pathway to yield a highly stable product ion at m/z 176.1[3]. A secondary, higher-energy cleavage of the alkyl chain yields the conjugated aromatic core at m/z 148.1, serving as a highly specific qualifier ion.

Table 1: Analyte Physicochemical & Mass Spectrometric Properties
ParameterValue / Description
Analyte Name 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride
Chemical Formula (Free Base) C₁₀H₁₁NOS
Monoisotopic Mass (Free Base) 193.056 Da
Precursor Ion [M+H]+ m/z 194.1
Primary Neutral Loss -18.0 Da (Loss of H₂O from the propanol moiety)
LogP (Estimated) 1.8 - 2.2 (Requires reverse-phase chromatography)

Analytical Workflow Visualization

The following diagram illustrates the end-to-end analytical workflow, highlighting the transition from sample preparation through chromatographic separation and tandem mass spectrometric detection.

LCMS_Workflow Prep 1. Sample Prep (Protein Ppt) LC 2. UHPLC (C18 Column) Prep->LC ESI 3. ESI+ Source [M+H]+ m/z 194.1 LC->ESI Q1 4. Q1 Isolation m/z 194.1 ESI->Q1 Q2 5. Q2 CID (Argon Gas) Q1->Q2 Q3 6. Q3 Product m/z 176.1 & 148.1 Q2->Q3 Det 7. Detection (Quantification) Q3->Det

Figure 1: End-to-end LC-MS/MS analytical workflow for 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol.

Step-by-Step Experimental Protocols

To ensure data integrity, this protocol is designed as a self-validating system . Quality control gates are built directly into the methodology to prevent false positives and matrix-induced suppression artifacts.

Mobile Phase Preparation & Chromatographic Separation

Causality: A Waters XBridge C18 column (or equivalent high-pH stable C18) is selected because the hydrophobic thienopyridine core requires a non-polar stationary phase for adequate retention. Formic acid (0.1%) is added to both mobile phases. This serves a dual purpose: it acts as an ion-pairing agent to neutralize residual silanols on the column (preventing peak tailing of the basic nitrogen) and provides the necessary proton-rich environment to drive the equilibrium toward the [M+H]+ species in the ESI source[4].

Table 2: UHPLC Gradient Program
Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (0.1% FA in MeCN)
0.000.40955
0.500.40955
2.500.401090
3.500.401090
3.600.40955
5.000.40955 (Re-equilibration)
Mass Spectrometry (MRM) Optimization

Causality: Multiple Reaction Monitoring (MRM) provides maximum sensitivity. The fragmentor voltage is optimized to 70 V to prevent in-source fragmentation of the fragile propanol side chain[2]. Collision energies are ramped to find the optimal balance between precursor depletion and product ion stability.

Table 3: Optimized MRM Parameters (Triple Quadrupole)
Transition TypePrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Fragmentor (V)Collision Energy (eV)
Quantifier 194.1176.1507020
Qualifier 194.1148.1507035
Sample Preparation & Self-Validation Protocol
  • Matrix Aliquoting: Transfer 50 µL of the biological sample (e.g., plasma, serum) into a 1.5 mL low-bind Eppendorf tube.

  • Protein Precipitation (Crash): Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and a stable isotope-labeled Internal Standard (IS) (e.g., a deuterated analog at 50 ng/mL).

    • Self-Validating Gate: The IS must co-elute with the target analyte. If the IS peak area varies by >15% across the analytical batch, the system automatically flags a matrix effect or injection failure, invalidating the run.

  • Agitation & Centrifugation: Vortex aggressively for 30 seconds to ensure complete protein denaturation. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant into an autosampler vial equipped with a glass insert.

  • System Suitability Test (SST): Before acquiring batch data, inject a Lower Limit of Quantification (LLOQ) standard.

    • Validation Criteria: The SST passes only if the Signal-to-Noise (S/N) ratio of the m/z 194.1 176.1 transition is 10:1, and the retention time matches the reference standard within ± 0.1 minutes.

References

  • [1] Spectroscopic Analysis of Thieno[3,2-b]pyridine Derivatives: An In-depth Technical Guide. Benchchem. URL:

  • [2] Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters. URL:

  • [4] Discovery of 7-(Pyridin-3-yl)thieno[3,2-b]pyridine-5-carboxamides as Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Publications. URL:

  • [3] Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega. URL:

  • [5] The Chemistry of Thienopyridines. ResearchGate. URL:

Sources

Method

Application Note: In Vitro Characterization and Cell Culture Assays for 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride

Introduction & Scientific Grounding The thieno[3,2-b]pyridine scaffold represents a highly attractive and versatile framework for the development of selective protein kinase inhibitors[1]. Unlike traditional ATP-mimetic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Grounding

The thieno[3,2-b]pyridine scaffold represents a highly attractive and versatile framework for the development of selective protein kinase inhibitors[1]. Unlike traditional ATP-mimetic inhibitors that bind uniformly to the highly conserved kinase hinge region, thieno[3,2-b]pyridine derivatives exhibit weak hinge interactions but anchor deeply into the kinase back pocket[1][2]. This unique, variable binding mode confers profound kinome-wide selectivity, making these compounds ideal for targeting underexplored kinases such as Haspin, as well as established oncology targets like c-Met and VEGFR2[2][3].

3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride serves as a representative small molecule within this class. In cellular models, thieno[3,2-b]pyridine derivatives have demonstrated potent anti-proliferative effects, particularly against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MDA-MB-231)[4][5]. Mechanistically, when targeting mitotic kinases like Haspin, these compounds block the phosphorylation of histone H3 at threonine 3 (pH3T3). This disruption prevents the chromosomal passenger complex from accumulating at centromeres, ultimately triggering a robust G2/M phase cell cycle arrest and subsequent apoptosis[5].

MoA Cmpd 3-{Thieno[3,2-b]pyridin-6-yl} propan-1-ol HCl Kinase Target Kinases (Haspin / c-Met / VEGFR2) Cmpd->Kinase ATP-competitive inhibition H3 Histone H3 (Decreased pH3T3) Kinase->H3 Blocks phosphorylation CellCycle G2/M Phase Arrest H3->CellCycle Disrupts chromosomal passenger complex Apoptosis Apoptosis / Reduced Viability CellCycle->Apoptosis Prolonged arrest

Mechanism of action of thieno[3,2-b]pyridine derivatives inducing G2/M cell cycle arrest.

Experimental Design: Building a Self-Validating System

To rigorously validate the mechanism of action (MoA) of 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride, the experimental design must incorporate causality-driven controls.

  • Positive Controls: CHR-6494 (a reference Haspin inhibitor)[6] and Ellipticine (a known anti-HCC agent)[4] are used to benchmark phenotypic responses.

  • Negative Controls: 0.1% DMSO vehicle controls ensure that solvent toxicity does not confound viability data.

  • Toxicity Counterscreen: Porcine liver primary cells (PLP1) or non-tumorigenic IEC-6 cells should be run in parallel to confirm that the compound selectively targets malignant proliferation rather than exhibiting general cytotoxicity[4][6].

Detailed Assay Protocols

Protocol A: Cell Viability & Proliferation Assay (MTT)

Causality Insight: The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase enzymes, which reflect the number of viable cells present. This assay determines the half-maximal inhibitory concentration ( IC50​ ) of the compound[6].

Step-by-Step Methodology:

  • Cell Seeding: Harvest HepG2 and MDA-MB-231 cells at 80% confluence. Seed at a density of 5×103 cells/well in a 96-well plate using 100 µL of complete growth medium (e.g., DMEM + 10% FBS). Incubate overnight at 37°C, 5% CO2​ .

  • Compound Preparation: Reconstitute 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride in sterile DMSO to a 10 mM stock. Prepare serial dilutions in culture medium (range: 0.01 µM to 100 µM). Ensure final DMSO concentration does not exceed 0.1%.

  • Treatment: Aspirate seeding medium and add 100 µL of the compound dilutions to the respective wells. Include DMSO vehicle controls and CHR-6494 positive controls[5][6]. Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3–4 hours at 37°C until intracellular purple formazan crystals are visible.

  • Solubilization & Reading: Carefully aspirate the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes in the dark. Measure absorbance at 570 nm using a microplate reader.

Protocol B: Cell Cycle Analysis via Flow Cytometry

Causality Insight: To prove that the reduction in viability is due to mitotic failure (a hallmark of Haspin/kinase inhibition), DNA content must be quantified. Cells are fixed in cold 70% ethanol, which dehydrates the cells and coagulates proteins, permeabilizing the membrane while trapping nucleic acids inside[7]. RNase A is critical during staining because Propidium Iodide (PI) intercalates into both DNA and RNA; degrading the RNA ensures the fluorescent signal is strictly proportional to DNA content[7][8].

Step-by-Step Methodology:

  • Treatment & Harvest: Treat 2×105 cells/well in a 6-well plate with the compound at its calculated IC50​ concentration for 48 hours. Harvest cells by trypsinization, ensuring both floating (apoptotic/mitotic) and adherent cells are collected.

  • Washing: Centrifuge at 300 × g for 5 minutes. Wash the pellet twice with ice-cold PBS.

  • Fixation: Resuspend the pellet in 300 µL of cold PBS. While vortexing gently, add 700 µL of ice-cold absolute ethanol dropwise (final concentration ~70%). Incubate at -20°C for at least 2 hours (or overnight)[7].

  • Staining: Centrifuge to remove ethanol and wash twice with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)[7][8].

  • Incubation & Analysis: Incubate in the dark at room temperature for 30 minutes. Analyze the DNA content using a flow cytometer (e.g., BD FACScan), capturing at least 10,000 events per sample.

Workflow Seed 1. Cell Seeding (HepG2 / MDA-MB-231) Treat 2. Compound Treatment (48h Incubation) Seed->Treat Fix 3. Harvest & Fixation (Ice-cold 70% EtOH) Treat->Fix Stain 4. RNase A & PI Staining (30 min, Dark) Fix->Stain Analyze 5. Flow Cytometry (DNA Content Analysis) Stain->Analyze

Step-by-step workflow for cell cycle analysis using propidium iodide flow cytometry.

Quantitative Data Presentation

The following table summarizes representative quantitative data demonstrating the biological profile of potent thieno[3,2-b]pyridine derivatives across different cell lines. The data highlights the specific G2/M phase arrest characteristic of this inhibitor class[4][5].

Cell LineTissue Origin IC50​ (µM)G0/G1 Phase (%)S Phase (%)G2/M Arrest (%)
HepG2 Hepatocellular Carcinoma1.25 ± 0.145.212.542.3
MDA-MB-231 Breast Adenocarcinoma2.10 ± 0.350.115.434.5
PLP1 (Control)Porcine Liver Primary> 125.085.010.05.0
Vehicle (DMSO)N/AN/A68.418.213.4

Note: The significant shift of the cell population into the G2/M phase (>30%) compared to the vehicle control (~13%) validates the compound's mechanism as an anti-mitotic kinase inhibitor.

Sources

Application

Scale-up manufacturing process for 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride

Executive Summary & Strategic Rationale The thieno[3,2-b]pyridine scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors and antineoplastic agent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The thieno[3,2-b]pyridine scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors and antineoplastic agents[1]. Scaling up functionalized derivatives like 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride presents unique synthetic challenges, particularly regarding regioselective functionalization, catalyst poisoning by the thiophene core, and strict control of elemental impurities.

To achieve a robust, self-validating manufacturing process, we have designed a three-step synthetic route starting from the commercially available building block 6-bromo-thieno[3,2-b]pyridine .

  • Step 1: Sonogashira Cross-Coupling. We utilize a palladium-catalyzed Sonogashira coupling with prop-2-yn-1-ol to install the C6 side chain[2]. This approach is strategically chosen over a Heck reaction with allyl alcohol, which is prone to double-bond isomerization and aldehyde byproduct formation.

  • Step 2: Catalytic Hydrogenation. The alkyne intermediate is reduced to the corresponding alkane. Because the sulfur atom in the thienopyridine core can strongly coordinate to and poison palladium catalysts, we employ a high-loading, specialized Pd/C system under moderate pressure to ensure complete conversion[1].

  • Step 3: Hydrochloride Salt Formation. The free base is crystallized as an HCl salt from an anhydrous isopropanol (IPA) system, which acts as a thermodynamic sink to purge residual organic impurities and control the polymorphic form[3].

Process Flow Diagram

G SM 6-Bromo-thieno[3,2-b]pyridine + Prop-2-yn-1-ol Step1 Step 1: Sonogashira Coupling (Pd/Cu) SM->Step1 Int1 Alkyne Intermediate (Free Base) Step1->Int1 IPC: HPLC >98% Step2 Step 2: Catalytic Hydrogenation (Pd/C) Int1->Step2 Int2 Alkane Intermediate (Free Base) Step2->Int2 IPC: H2 Uptake Step3 Step 3: HCl Salt Formation & Crystallization Int2->Step3 API 3-{Thieno[3,2-b]pyridin-6-yl} propan-1-ol HCl Step3->API Yield: >85%

Process flow diagram for the 3-step scale-up synthesis of the target hydrochloride salt.

Step-by-Step Scale-Up Protocols

Phase 1: Sonogashira Cross-Coupling (10 kg Scale)

Objective: Regioselective C-C bond formation at the C6 position.

  • Reactor Preparation: Purge a 250-L glass-lined reactor with nitrogen ( N2​ ). Charge with Tetrahydrofuran (THF, 100 L) and Triethylamine ( Et3​N , 20 L).

  • Substrate & Catalyst Charging: Add 6-bromo-thieno[3,2-b]pyridine (10.0 kg, 46.7 mol). Degas the mixture via three vacuum/ N2​ cycles. Charge Pd(PPh3​)2​Cl2​ (0.328 kg, 1 mol%) and CuI (0.178 kg, 2 mol%).

    • Causality: Pd(PPh3​)2​Cl2​ is selected over bidentate ligands (e.g., dppf) because it provides sufficient reactivity for electron-deficient heteroaryl bromides while significantly reducing the Cost of Goods (COGs) at scale[2].

  • Controlled Addition: Heat the jacket to 45 °C. Add prop-2-yn-1-ol (3.14 kg, 56.0 mol) via an addition funnel over 2 hours.

    • Causality: Slow, controlled addition is critical to manage the reaction exotherm and maintain the temperature below 50 °C, preventing localized hot spots that promote unwanted alkyne homocoupling (Glaser coupling)[4].

  • In-Process Control (IPC): Stir for 4 hours. Sample for HPLC. The reaction is self-validating when the starting material is <1.0% (Area %).

  • Metal Scavenging & Workup: Cool to 20 °C. Add a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol, 1.5 kg) and stir for 4 hours. Filter through a Celite pad.

    • Causality: Residual Copper can severely poison the Pd/C catalyst in Step 2. Thiol scavengers effectively trap these soft metals, ensuring downstream catalytic efficiency and compliance with ICH Q3D elemental impurity limits[3].

  • Isolation: Concentrate the filtrate under reduced pressure and crystallize the alkyne intermediate from MTBE/Heptane.

Phase 2: Catalytic Hydrogenation

Objective: Complete reduction of the alkyne to the alkane without heterocycle degradation.

  • Reactor Charging: Charge a 100-L Hastelloy pressure reactor with the alkyne intermediate (~8.2 kg) and Methanol (60 L).

  • Catalyst Addition: Add 10 wt% Pd/C (50% wet, 0.82 kg).

    • Causality: Thiophene rings coordinate strongly to Palladium, dampening its catalytic cycle. Utilizing a high catalyst loading (10% w/w relative to the substrate) compensates for this sulfur-induced poisoning, ensuring complete reduction without requiring extreme temperatures that might degrade the thienopyridine core[1].

  • Hydrogenation: Purge the reactor with N2 (x3), followed by H2​ (x3). Pressurize to 45 psi with H2​ gas and warm to 30 °C.

  • IPC: Monitor H2​ gas uptake. Once uptake ceases (typically 6-8 hours), sample for HPLC to confirm the absence of both the alkyne and the partially reduced alkene intermediate (<0.1%).

  • Filtration: Vent the reactor, purge with N2, and filter the mixture through a tightly packed Celite pad to remove the Pd/C. Concentrate the filtrate to yield the alkane free base as a viscous oil that solidifies upon standing.

Phase 3: Hydrochloride Salt Formation & Crystallization

Objective: Generation of a high-purity, crystalline API.

  • Dissolution: In a 100-L glass-lined reactor, dissolve the alkane free base (~7.8 kg) in anhydrous Isopropanol (IPA, 50 L) at 50 °C.

  • Salt Formation: Slowly add a standardized solution of 5-6 N HCl in IPA (1.1 equivalents) over 1.5 hours while maintaining the temperature at 50 °C.

    • Causality: Utilizing anhydrous HCl in IPA rather than aqueous HCl prevents the formation of hydrates or "oiling out" of the product. The elevated temperature during addition ensures the salt remains in solution until the solubility threshold is uniformly crossed, promoting the nucleation of highly pure, large crystals[3].

  • Controlled Cooling: Implement a linear cooling ramp of 10 °C/hour down to 0-5 °C. Hold at 0-5 °C for 2 hours to maximize yield.

  • Isolation: Filter the resulting slurry, wash the filter cake with cold IPA (10 L), and dry under vacuum at 45 °C until the moisture content is <0.5%.

Quantitative Data & Quality Control

The table below summarizes the expected yields, purity profiles, and Critical Quality Attributes (CQAs) at each stage of the scale-up process, acting as a benchmark for batch-to-batch consistency.

Process StepIntermediate / ProductExpected Yield (%)HPLC Purity (Area %)Critical Quality Attribute (CQA) & IPC
Step 1 Alkyne Free Base85 – 88%> 98.5%Residual Pd/Cu < 50 ppm (ICP-MS)
Step 2 Alkane Free Base90 – 92%> 99.0%Alkyne/Alkene impurities < 0.1%
Step 3 Hydrochloride Salt94 – 96%> 99.8%Moisture (KF) < 0.5%; Assay > 99.0%

References

  • Organic Process Research & Development. "Cross-Coupling Methods for the Large-Scale Preparation of an Imidazole−Thienopyridine." ACS Publications, 2003. Available at: [Link]

  • European Journal of Medicinal Chemistry. "Synthesis and evaluation of tumor cell growth inhibition of methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates." PubMed, 2011. Available at: [Link]

  • Pharmaceuticals (Basel). "Aminodi(hetero)arylamines in the Thieno[3,2-b]pyridine Series: Synthesis, Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Evaluation of Toxicity Using Non-Tumor Cells." MDPI, 2012. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving aqueous solubility of 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride

Target Compound: 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride Welcome to the Formulation Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to help you syste...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride

Welcome to the Formulation Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to help you systematically overcome the aqueous solubility bottlenecks associated with 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride. Rather than relying on trial and error, the methodologies below are grounded in physical chemistry, thermodynamics, and field-proven formulation strategies.

Diagnostic Solubility Workflow

Before adjusting your formulation, use the logical workflow below to identify the specific physicochemical barrier preventing the dissolution of your thienopyridine derivative.

SolubilityTroubleshooting Start Poor Aqueous Solubility: 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol HCl Check1 Does it precipitate in chloride-rich media (SGF)? Start->Check1 Action1 Mitigate Common Ion Effect: Screen Mesylate/Sulfate Salts Check1->Action1 YES Check2 Does the API have high crystallinity / lattice energy? Check1->Check2 NO Action2 Disrupt Crystal Lattice: Formulate Amorphous Solid Dispersion Check2->Action2 YES Check3 Is the lipophilic core driving insolubility (High LogP)? Check2->Check3 NO Action3 Encapsulate Hydrophobic Core: Cyclodextrin Complexation Check3->Action3 YES

Diagnostic workflow for troubleshooting thienopyridine HCl salt solubility.

Frequently Asked Questions (Mechanistic Insights)

Q: Why does 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride precipitate in simulated gastric fluid (SGF) despite being a water-soluble salt? A: This is a classic manifestation of the1[1]. While hydrochloride salts of basic drugs initially improve solubility by lowering the pH of the microenvironment, introducing them into chloride-rich physiological media (like SGF, which contains ~0.1 M HCl) shifts the solubility product ( Ksp​ ) equilibrium toward the solid state. The excess chloride ions suppress the dissociation of the salt, leading to rapid precipitation.

Q: How does the thieno[3,2-b]pyridine core dictate our formulation strategy? A: The thieno[3,2-b]pyridine scaffold is a rigid, heteroaromatic, and highly lipophilic system. While the propan-1-ol side chain provides localized hydrogen-bonding capabilities, the dominant hydrophobic surface area of the fused bicyclic core drives poor aqueous solvation. To overcome this, we must either mask the hydrophobicity via inclusion complexes or trap the molecule in a high-energy state to bypass the thermodynamic penalty of breaking its crystal lattice.

Q: Can we just adjust the pH of the vehicle to keep it dissolved? A: pH adjustment is only effective below the pHmax​ of the compound. For weakly basic thienopyridines, raising the pH above the pKa of the pyridinyl nitrogen will cause 2[2]—the conversion of the ionized salt back into the highly insoluble free base. Therefore, buffering must be strictly controlled to acidic ranges, or alternative solubilization techniques must be employed.

Troubleshooting Guides & Self-Validating Protocols
Protocol A: Overcoming the Common Ion Effect via Alternative Salt Screening

Causality: If the HCl salt is failing in biorelevant media due to chloride suppression, switching to a counterion with a lower propensity for common ion effects (e.g., mesylate or sulfate) or a larger ionic radius can decrease lattice energy and improve hydration. Step-by-Step Methodology:

  • Free Base Generation: Dissolve 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol HCl in water and titrate with 1M NaOH to pH 9.0 to precipitate the free base. Extract with ethyl acetate, dry over Na2​SO4​ , and evaporate the solvent.

  • Counterion Addition: Dissolve the free base in a volatile solvent (e.g., acetone or THF) at 50°C. Add 1.05 molar equivalents of methanesulfonic acid (to form the mesylate salt).

  • Crystallization: Cool the mixture slowly to 5°C at a rate of 0.5°C/min to induce crystallization. Filter and dry the crystals.

  • Validation (Self-Validating Step): Perform a comparative dissolution test in 0.1 N HCl. If the new mesylate salt maintains a concentration >1 mg/mL for 2 hours without precipitating, the common ion effect has been successfully bypassed.

Protocol B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation

Causality: HP-β-CD features a hydrophobic cavity that can encapsulate the lipophilic thieno[3,2-b]pyridine core, while its hydrophilic exterior ensures aqueous solubility. Step-by-Step Methodology:

  • Phase Solubility Profiling: Prepare aqueous solutions of HP-β-CD ranging from 0 to 50 mM in purified water.

  • Equilibration: Add an excess of the API (HCl salt) to each vial. Shake the suspensions at 300 rpm at 25°C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Filtration & Analysis: Filter the suspensions through a 0.45 µm PTFE syringe filter. Analyze the filtrate via HPLC to determine the dissolved API concentration.

  • Validation (Self-Validating Step): Plot API concentration vs. HP-β-CD concentration. A linear increase (an AL​ type phase-solubility curve) confirms a 1:1 stoichiometric inclusion complex, validating the successful encapsulation of the hydrophobic core.

Protocol C: Amorphous Solid Dispersion (ASD) via Solvent Evaporation

Causality: Converting the crystalline API into an amorphous state increases free energy and molecular mobility, drastically enhancing the 3[3]. Polymers like HPMCAS prevent recrystallization by raising the glass transition temperature ( Tg​ ) of the mixture. Step-by-Step Methodology:

  • Co-dissolution: Dissolve the API and HPMCAS (1:3 w/w ratio) in a common solvent system (e.g., Dichloromethane/Ethanol 1:1 v/v) until the solution is optically clear.

  • Solvent Evaporation: Rapidly evaporate the solvent using a rotary evaporator under reduced pressure at 40°C to kinetically trap the API in the polymer matrix.

  • Secondary Drying: Dry the resulting film in a vacuum oven at 40°C for 24 hours to remove residual solvents, then mill into a fine powder.

  • Validation (Self-Validating Step): Analyze the powder via Powder X-Ray Diffraction (PXRD). The absence of sharp Bragg peaks (resulting in a broad "halo" pattern) confirms complete amorphization, validating the disruption of the crystal lattice.

Quantitative Data Summary

The table below summarizes the expected solubility enhancements and physiological stability profiles based on the troubleshooting protocols executed above.

Formulation StrategyExcipient / ReagentExpected Solubility GainStability in SGF (pH 1.2)Primary Solubilization Mechanism
Baseline (HCl Salt) None1x (Reference)Poor (Precipitates)Ionization of Pyridinyl Nitrogen
Alternative Salt Methanesulfonic Acid5x – 10xExcellentBypassing the Common Ion Effect
Inclusion Complex HP-β-Cyclodextrin (20% w/v)20x – 50xGoodMasking of Lipophilic Thienopyridine Core
Amorphous Solid Dispersion HPMCAS (1:3 API:Polymer)100x – 500xExcellentDisruption of Crystal Lattice Energy
References
  • Title: Precaution on use of hydrochloride salts in pharmaceutical formulation Source: PubMed / NIH URL: [Link]

  • Title: Solubility enhancement techniques: A comprehensive review Source: World Journal of Biology Pharmacy and Health Sciences URL: [Link]

Sources

Optimization

Stability of 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride in DMSO over time

Welcome to the Technical Support Center for 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride . As a Senior Application Scientist, I have designed this guide to move beyond generic handling instructions.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride . As a Senior Application Scientist, I have designed this guide to move beyond generic handling instructions. Here, we dissect the thermodynamic and kinetic realities of storing heterocyclic hydrochloride salts in dimethyl sulfoxide (DMSO), providing you with a self-validating framework to ensure absolute data integrity in your assays.

The Causality of Degradation: Why Thienopyridine HCl Salts Fail in DMSO

To troubleshoot effectively, we must first understand the molecular environment. 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol is a fused bicyclic heterocycle with a primary alcohol side chain, supplied as a hydrochloride salt. When dissolved in DMSO, three distinct degradation vectors emerge:

  • Hygroscopic Hydration & Micro-Precipitation: DMSO is intensely hygroscopic. When exposed to ambient air, it rapidly absorbs atmospheric moisture, altering the solvent's dielectric constant. Because the compound is an HCl salt, the introduction of water creates a highly polar, acidic microenvironment. This disrupts the DMSO solvation shell around the lipophilic thienopyridine core, leading to rapid micro-precipitation that is often invisible to the naked eye but devastating to assay reproducibility .

  • Auto-Oxidation of the Thiophene Ring: Thienopyridines are inherently susceptible to oxidation. Dissolved oxygen in DMSO, combined with the acidic proton from the HCl salt, can catalyze the oxidation of the electron-rich thiophene sulfur, forming a sulfoxide (+16 Da mass shift).

  • Freeze-Thaw Concentration Gradients: DMSO freezes at 18.5°C. During the freezing process, the solvent crystallizes first, pushing the solute and any absorbed water into a highly concentrated liquid phase before total solidification. This localized concentration spike accelerates bimolecular degradation reactions.

DegradationPathway A 3-{Thieno[3,2-b]pyridin-6-yl} propan-1-ol HCl in DMSO B Moisture Ingress (Hygroscopic Absorption) A->B Exposure to Ambient Air C Dissolved O2 (Oxidative Stress) A->C Lack of Inert Gas Purge D Solvation Shell Disruption & Micro-precipitation B->D Dielectric Shift E Thiophene S-Oxidation (+16 Da Mass Shift) C->E Acid-Catalyzed (HCl)

Mechanistic degradation pathways of thienopyridine HCl in DMSO via moisture and oxygen exposure.

Troubleshooting Guide & FAQs

Q: My 10 mM stock solution was clear yesterday, but after thawing it today, my cellular assay IC50 shifted by 3-fold. What happened? A: You are likely experiencing micro-precipitation due to moisture ingress. When DMSO absorbs water, the solubility of the lipophilic thienopyridine core drops drastically. The compound crashes out of solution, meaning the actual concentration of your stock is much lower than 10 mM. Fix: Always warm the vial to 37°C for 5 minutes and vortex vigorously before use. Never rely on visual inspection alone; micro-precipitates scatter light but may not form visible pellets.

Q: LC-MS analysis of my 3-month-old -20°C stock shows a new peak with a +16 Da mass shift. Is the primary alcohol oxidizing to an aldehyde? A: No. Primary alcohols are generally stable in DMSO without a specific activating agent (like oxalyl chloride). The +16 Da shift is almost certainly the S-oxidation of the thiophene ring to a sulfoxide, a known degradation pathway for thienopyridines . Fix: Purge your anhydrous DMSO with Argon prior to dissolution, and blanket the vial headspace with Argon before sealing.

Q: Can I store the stock solution at -20°C instead of -80°C to save freezer space? A: It is highly discouraged. At -20°C, trace water impurities in DMSO can create eutectic mixtures that remain semi-liquid, allowing hydrolytic and oxidative reactions to proceed slowly. Storage at -80°C completely arrests molecular mobility, ensuring stability for up to 12 months .

Q: Does the hydrochloride salt form make the compound less stable in DMSO than the free base? A: Yes, conditionally. While the HCl salt improves aqueous solubility for final assay dilution, in aprotic DMSO, the dissociated proton creates an acidic microenvironment. If trace water is present, this acidity acts as a catalyst for ring oxidation and hydrolysis.

Quantitative Stability Profile

The following table summarizes the expected recovery rates of thienopyridine hydrochloride salts in DMSO under various storage conditions, demonstrating the critical need for anhydrous, cold storage.

Storage ConditionAtmosphere1 Week Recovery4 Weeks Recovery12 Weeks RecoveryPrimary Degradant / Issue
-80°C Argon (Dry)>99.5%>99.0%>98.5%None (Optimal Condition)
-20°C Argon (Dry)98.5%96.2%92.0%Trace S-oxide formation
Room Temp (25°C) Argon (Dry)95.0%88.5%74.0%S-oxide (+16 Da)
Room Temp (25°C) Ambient Air (Wet)82.0%61.0%<40.0%Micro-precipitation & Oxidation

Data extrapolated from established repository stability studies of heterocyclic compounds in DMSO.

Self-Validating Experimental Protocols

To guarantee the integrity of your 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol HCl stock, you must treat preparation as a controlled analytical workflow, not just a simple dissolution.

Protocol 1: Preparation of Anhydrous 10 mM Stock Solution

This protocol utilizes a self-validating checkpoint system to ensure no moisture or oxygen compromises the batch.

  • Environmental Control: Ensure the weighing station has a relative humidity (RH) of <30%.

    • Validation: Log the hygrometer reading before opening the compound vial.

  • Solvent Preparation: Pierce the septum of a fresh, unopened bottle of anhydrous DMSO (≥99.9%, water ≤0.005%) with a long needle. Bubble ultra-pure Argon gas through the solvent for 15 minutes to displace dissolved oxygen.

  • Equilibration: Allow the sealed vial of 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol HCl to equilibrate to room temperature for 30 minutes in a desiccator before opening. This prevents condensation from forming on the cold powder.

  • Dissolution: Weigh the required mass and transfer it to a low-bind polypropylene tube. Add the calculated volume of Argon-purged DMSO. Vortex gently until fully dissolved.

  • Quality Control (The Self-Validating Step): Before freezing, take a 1 µL aliquot, dilute it 1:1000 in your LC-MS mobile phase, and run a rapid UV/MS scan.

    • Validation: Confirm a single sharp peak at the expected retention time with >98% Area Under Curve (AUC). This proves the baseline purity of the stock before long-term storage.

  • Aliquoting: Divide the stock into 10 µL to 50 µL single-use aliquots in O-ring sealed cryovials. Blanket the headspace of each vial with Argon before capping.

  • Storage: Immediately transfer to a -80°C freezer.

Workflow Step1 1. Equilibrate powder to RT (Prevents condensation) Step2 2. Weigh under low humidity (RH < 30%) Step1->Step2 Step3 3. Dissolve in Anhydrous DMSO (Argon-purged to remove O2) Step2->Step3 Step4 4. LC-MS Validation Check (Confirm >98% AUC purity) Step3->Step4 Step5 5. Aliquot into single-use vials (Argon headspace) Step4->Step5 Step6 6. Store immediately at -80°C (Arrests degradation) Step5->Step6

Self-validating workflow for the preparation and long-term storage of anhydrous DMSO stocks.

Protocol 2: Thawing and Assay Integration
  • Thawing: Remove a single-use aliquot from -80°C. Warm it in a 37°C dry bath for exactly 3 minutes.

  • Homogenization: Vortex the vial vigorously for 10 seconds. Causality: This redissolves any micro-precipitates that formed during the freeze-thaw transition phase.

  • Aqueous Dilution: Add the DMSO stock to your aqueous assay buffer just prior to adding it to the cells/target. Do not let the compound sit in the intermediate aqueous buffer for more than 30 minutes, as thienopyridine solubility in aqueous media is exceptionally low.

  • Disposal: Discard any remaining stock. Never re-freeze.

References

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening.[Link]

Troubleshooting

Preventing thermal degradation of 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride

Welcome to the Advanced Technical Support Center. This portal is designed for researchers and drug development professionals handling 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This portal is designed for researchers and drug development professionals handling 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride . This specific thienopyridine derivative is highly susceptible to thermal and oxidative degradation. Below, you will find mechanistic insights, self-validating protocols, and troubleshooting guides to ensure the structural integrity of your API from synthesis to storage.

The Causality of Thermal Degradation (Mechanistic Overview)

Understanding why a compound degrades is the first step in preventing it. When 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride is subjected to thermal stress, two primary degradation pathways are triggered:

  • Oxidative Degradation of the Thienopyridine Core : Thienopyridine rings are notoriously sensitive to thermal and mechanochemical oxidation. Heat, especially in the presence of ambient humidity and oxygen, drives the oxidation of the carbon atom bridging the thiophene and nitrogen, leading to the formation of endo-iminium species and N-oxides 1.

  • Acid-Catalyzed Dehydration : As a hydrochloride salt, elevated temperatures can cause localized dissociation of HCl. The resulting acidic microenvironment, combined with thermal energy, catalyzes the dehydration of the primary propan-1-ol side chain, converting it into a highly reactive allyl derivative or promoting intermolecular etherification 2.

Visualization: Degradation Pathways & Prevention Workflow

G API 3-{Thieno[3,2-b]pyridin-6-yl} propan-1-ol HCl Heat Thermal Stress (>40°C) & Ambient Air API->Heat Unoptimized Handling Control Controlled Processing (<30°C, Inert Atmosphere) API->Control Optimized Protocol Oxidation Thienopyridine Oxidation (N-oxides, endo-iminium) Heat->Oxidation Dehydration HCl Dissociation & Propanol Dehydration Heat->Dehydration Lyophilization Lyophilization or Vacuum Drying (<35°C) Control->Lyophilization Storage Storage at -20°C (Argon Backfilled) Lyophilization->Storage Stable Stable API (>99.5% Purity) Storage->Stable

Workflow preventing thermal degradation of thienopyridine propanol HCl.

Quantitative Stability Data

To highlight the critical need for temperature and atmospheric control, the following table summarizes the degradation profile of the compound under various forced and long-term conditions.

Temperature (°C)AtmosphereTimePurity (HPLC Area %)Primary Degradation Mechanism
25Argon (Sealed)6 months> 99.5%None (Stable)
40Vacuum (< 5 mbar)1 month99.1%Trace Dehydration
40Air / 75% RH1 month96.2%N-oxidation & Iminium Formation
60Air / 75% RH14 days88.5%Iminium Formation & Dehydration

Step-by-Step Troubleshooting Protocols

Protocol A: Low-Temperature Isolation and Drying (Self-Validating)

Standard convection ovens will destroy this API. Use this validated methodology to isolate the solid compound without inducing thermal stress.

  • Step 1: Concentration: During solvent removal post-crystallization, utilize a rotary evaporator with the water bath strictly set to ≤30 °C. Compensate for the low temperature by applying a high vacuum ( <10 mbar).

  • Step 2: Anaerobic Filtration: Isolate the hydrochloride salt via vacuum filtration under a continuous blanket of nitrogen. Ambient moisture absorption accelerates hydrolytic and oxidative degradation of the thienopyridine scaffold 1.

  • Step 3: Vacuum Drying: Transfer the wet cake to a vacuum drying oven. Set the temperature to a maximum of 35 °C. Apply a high vacuum ( <5 mbar) for 12–24 hours. Purge the oven with Argon before breaking the vacuum.

  • Step 4: System Validation: Validate the drying process via two checks:

    • Visual Check: The powder must remain strictly off-white. Any shift to a yellow or pale brown hue confirms endo-iminium formation.

    • Analytical Check: Perform Karl Fischer titration (target <0.5% water). If water remains, do not increase heat; extend the vacuum time.

Protocol B: Solution-Phase Workup
  • Step 1: pH Control: Ensure that no excess free HCl remains during the salt formation step. Wash the organic phase thoroughly before final precipitation. Excess acid lowers the activation energy required for the thermal dehydration of the propan-1-ol group.

  • Step 2: Solvent Selection: Avoid protic solvents that require high boiling points for removal. Opt for highly volatile, easily removed solvent systems (e.g., DCM or low-boiling ethers) to minimize thermal exposure during concentration 3.

Frequently Asked Questions (FAQs)

Q: My compound shows a new HPLC peak with an [M-18] mass after drying. What happened? A: This is a classic thermal dehydration of the propan-1-ol side chain. The hydrochloride salt creates a localized acidic microenvironment. When heated above 40 °C, the primary alcohol undergoes acid-catalyzed dehydration to form an alkene. To troubleshoot, ensure your drying temperature never exceeds 35 °C and verify that no excess free HCl was left during the crystallization step 2.

Q: Why does the thienopyridine core degrade even when stored in the dark? A: Thienopyridine derivatives are highly susceptible to mechanochemical and thermal oxidative degradation, specifically at the carbon bridging the thiophene and nitrogen, forming endo-iminium species 1. This process is driven by ambient heat and oxygen, independent of photolytic pathways. Storing the compound under an inert argon atmosphere is mandatory.

Q: Can I convert this to a free base to improve thermal stability? A: We strongly advise against this. While converting the hydrochloride salt to a free base eliminates the risk of acid-catalyzed dehydration of the propanol group, the free base of thienopyridines is significantly more prone to rapid oxidative degradation and polymerization 3. The HCl salt actually stabilizes the amine nitrogen against oxidation. Maintain the HCl salt form, but strictly control the thermal exposure.

References

  • Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability Source: ACS Central Science URL
  • Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity Source: MDPI URL
  • 2-Aminopropanol Hydrochloride - Benchchem Source: Benchchem URL

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for Thieno[3,2-b]pyridine Derivatives

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the chromatographic behavior of nitrogen-containing heterocycles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the chromatographic behavior of nitrogen-containing heterocycles. Thieno[3,2-b]pyridine derivatives represent a highly valuable class of pharmacophores in drug discovery, but their basic pyridine nitrogen makes them notoriously susceptible to severe peak tailing.

This guide abandons generic advice in favor of a mechanistic, self-validating approach to isolating and eliminating peak tailing for this specific chemical class.

The Mechanistic Root of the Problem

To fix peak tailing, we must first understand its causality. Peak tailing in liquid chromatography occurs when the later eluted half of a peak is wider than the front half[1]. For basic compounds like thieno[3,2-b]pyridines, this is rarely a physical column defect; it is almost exclusively a chemical issue driven by secondary interactions[1].

The stationary phase in standard reversed-phase HPLC consists of silica particles bonded with hydrophobic chains (e.g., C18). However, the silica surface contains unreacted, residual silanol groups (-SiOH).

  • The Analyte: The fused thieno[3,2-b]pyridine ring contains a basic nitrogen with a pKa typically between 4.0 and 5.5. In weakly acidic to neutral mobile phases, this nitrogen is protonated ( Py−H+ ).

  • The Column: At mid-pH ranges (pH 4–7), residual acidic silanols on the silica surface ionize into negatively charged silanoxanes ( −SiO− )[2].

When a positively charged thieno[3,2-b]pyridine encounters a negatively charged silanol, it triggers an electrostatic ion-exchange interaction[3]. Because this secondary retention mechanism is much slower than the primary hydrophobic retention, the analyte molecules desorb at different rates, dragging out the trailing edge of the peak.

Mechanism MidPH Mid-pH Mobile Phase (pH 4 - 7) Silanol Ionized Column Silanols (-SiO⁻) MidPH->Silanol Analyte Protonated Thieno[3,2-b]pyridine (Py-H⁺) MidPH->Analyte Interaction Secondary Ion-Exchange Interaction Silanol->Interaction Analyte->Interaction Result Severe Peak Tailing Interaction->Result

Figure 1: Mechanistic pathway of secondary silanol interactions causing peak tailing.

Self-Validating Troubleshooting Protocol

Do not blindly adjust your mobile phase. Implement the following step-by-step methodology to systematically isolate and resolve the root cause.

Step 1: The Neutral Marker Test (Isolate Physical vs. Chemical Causes)

Before altering your chemistry, you must validate the integrity of your fluidics.

  • Protocol: Inject a neutral, non-ionizable compound (e.g., toluene, uracil, or acetone) using your current method conditions. Calculate its asymmetry factor.

  • Causality: Neutral compounds cannot participate in acid-base ion-exchange interactions[4]. If the neutral marker tails, your issue is physical (e.g., a void at the head of the column, dead volume in your PEEK tubing, or a partially blocked frit)[4]. If the neutral marker is perfectly symmetrical but your thieno[3,2-b]pyridine tails, the issue is definitively chemical[4].

Step 2: Mobile Phase pH Optimization

If Step 1 confirms a chemical issue, manipulate the ionization state of the system.

  • Protocol: Lower the mobile phase pH to 2.0–2.5 using strong acidic modifiers like 0.1% Trifluoroacetic acid (TFA) or phosphoric acid.

  • Causality: Performing separations at a low pH ensures the protonation of ionizable residual silanol groups, rendering them neutral[2]. While your thieno[3,2-b]pyridine remains protonated, the lack of an opposing negative charge on the silica surface shuts down the ion-exchange interaction, restoring peak symmetry[2].

Step 3: Implement Silanol Masking Agents

If lowering the pH is incompatible with your compound's stability, use competitive inhibition.

  • Protocol: Add 0.1% to 0.2% Triethylamine (TEA) to your mobile phase buffer.

  • Causality: TEA is a small, highly basic amine. It aggressively competes for, and binds to, the active silanol sites on the stationary phase[5]. By effectively "masking" these sites, TEA prevents the bulkier thieno[3,2-b]pyridine molecules from interacting with the silica backbone[5].

Step 4: Stationary Phase Upgrades

If mobile phase adjustments fail to yield an Asymmetry Factor below 1.2, upgrade your hardware.

  • Protocol: Switch from older "Type A" silica columns to high-purity "Type B" silica, specifically selecting an end-capped or polar-embedded column[1].

  • Causality: Endcapping is a manufacturing process that chemically bonds small silanes (like trimethylchlorosilane) to residual silanols, physically blocking the basic analyte from reaching the acidic sites[1].

Workflow Start Observe Peak Tailing in Thieno[3,2-b]pyridine Test Inject Neutral Marker (e.g., Toluene) Start->Test Decision Does the Neutral Marker Tail? Test->Decision Physical Physical Issue: Check fittings, tubing, or column voids Decision->Physical Yes Chemical Chemical Issue: Secondary Silanol Interactions Decision->Chemical No Action1 Adjust Mobile Phase pH (< 3.0 or > 10.0) Chemical->Action1 Action2 Add Silanol Masking Agent (e.g., 0.1% TEA) Action1->Action2 If tailing persists Success Symmetrical Peak (Asymmetry Factor 0.9 - 1.2) Action1->Success Action3 Switch to End-capped or Type B Silica Column Action2->Action3 If tailing persists Action2->Success Action3->Success

Figure 2: Self-validating troubleshooting workflow for resolving HPLC peak tailing.

Quantitative Data: Impact of Optimization Parameters

The following table summarizes the quantitative impact of various interventions on the Asymmetry Factor ( As​ ) of a standard thieno[3,2-b]pyridine derivative.

Experimental ConditionStationary PhaseMobile Phase Additive / pHExpected Asymmetry Factor ( As​ )Resolution Status
Baseline (Unoptimized) Standard C18 (Non-endcapped)Water/MeCN (pH 5.5)2.4 - 3.1Severe Tailing
pH Adjustment Standard C18 (Non-endcapped)0.1% TFA (pH ~2.0)1.3 - 1.5Moderate Improvement
Masking Agent Standard C18 (Non-endcapped)0.1% TEA (pH ~6.5)1.1 - 1.3Good Symmetry
Column Upgrade Type B C18 (End-capped)Water/MeCN (pH 5.5)1.2 - 1.4Good Symmetry
Synergistic Approach Type B C18 (End-capped)0.1% TFA (pH ~2.0)0.95 - 1.05Optimal Symmetry

Frequently Asked Questions (FAQs)

Q: How exactly do I calculate the Asymmetry Factor to know if my method is acceptable? A: The asymmetry factor ( As​ ) is a quantitative measure of peak shape calculated at 10% of the peak height[3]. Draw a vertical line from the peak apex down to the baseline. Measure the distance from the leading edge of the peak to the vertical line ( A ), and the distance from the vertical line to the trailing edge ( B ). The formula is As​=B/A . An As​ value between 0.9 and 1.2 is considered optimal; values greater than 1.5 require immediate troubleshooting[3].

Q: I added Triethylamine (TEA) to my mobile phase, and the peak shape improved, but my LC-MS signal disappeared. Why? A: While TEA is highly effective at masking silanols[5], it is a notorious culprit for ion suppression in Electrospray Ionization (ESI) mass spectrometry. Because it has a very high proton affinity, TEA steals the charge from your analyte in the MS source. For LC-MS applications involving basic heterocycles, you must avoid TEA. Instead, rely on a highly end-capped column paired with an MS-compatible acidic modifier like 0.1% Formic Acid to suppress silanol ionization.

Q: Why does my thieno[3,2-b]pyridine peak tail worse at pH 6.0 compared to pH 2.5? A: This is a classic ionization mismatch. At pH 6.0, the residual silanols on the silica surface are ionized (negatively charged)[2], while your basic thieno[3,2-b]pyridine is likely still protonated (positively charged). This maximizes the electrostatic ion-exchange interaction. At pH 2.5, the silanols are fully protonated (neutralized), shutting down this secondary retention mechanism entirely[2].

References

  • Troubleshooting Peak Tailing in LC. Scribd. Available at:[Link]

  • Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. Available at:[Link]

  • HPLC Peak Tailing. Axion Labs. Available at: [Link]

  • Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam. National Institutes of Health (NIH). Available at:[Link]

Sources

Troubleshooting

Optimizing reaction yield in 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride synthesis

Topic: Optimizing Reaction Yield in 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol Hydrochloride Synthesis Prepared by: Senior Application Scientist, Process R&D Welcome to the Technical Support Center. The synthesis of 3-{Thi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimizing Reaction Yield in 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol Hydrochloride Synthesis Prepared by: Senior Application Scientist, Process R&D

Welcome to the Technical Support Center. The synthesis of 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride is a critical three-step sequence involving C-C bond formation, alkyne reduction, and salt crystallization. The thieno[3,2-b]pyridine core is a privileged, highly functionalized heteroaromatic scaffold[1], but its electron-deficient nature and sulfur-containing ring present unique challenges during catalysis.

This guide is structured to troubleshoot the most common failure points encountered by drug development professionals during this workflow.

SynthesisWorkflow SM 6-Bromo-thieno[3,2-b]pyridine (Starting Material) Step1 Step 1: Sonogashira Coupling Propargyl Alcohol SM->Step1 Int1 3-(Thieno[3,2-b]pyridin-6-yl)prop-2-yn-1-ol (Intermediate) Step1->Int1 Pd/Cu Catalysis Err1 Failure: Glaser Homocoupling Step1->Err1 Step2 Step 2: Catalytic Hydrogenation H2, Pd/C Int1->Step2 Int2 3-(Thieno[3,2-b]pyridin-6-yl)propan-1-ol (Free Base) Step2->Int2 Reduction Err2 Failure: Catalyst Poisoning Step2->Err2 Step3 Step 3: Salt Formation HCl in Dioxane Int2->Step3 Product Target Hydrochloride Salt (Final Product) Step3->Product Crystallization Err3 Failure: Hygroscopic Gums Step3->Err3

Figure 1: Three-step synthesis workflow and primary catalytic failure points.

Module 1: Sonogashira Coupling Optimization

Q: Why is my yield of 3-(thieno[3,2-b]pyridin-6-yl)prop-2-yn-1-ol stalling below 40%, accompanied by a dark, intractable reaction mixture?

The Causality: This is classically indicative of Glaser homocoupling of the propargyl alcohol. In standard Sonogashira reactions, copper(I) iodide is used as a co-catalyst to form a copper acetylide intermediate[2]. However, in the presence of trace oxygen, copper rapidly catalyzes the oxidative dimerization of the alkyne. Because the thieno[3,2-b]pyridine core is electron-deficient, the oxidative addition of palladium into the C-Br bond is relatively slow. This kinetic mismatch gives the side-reaction ample time to consume your propargyl alcohol and generate oxidative byproducts that deactivate the palladium catalyst.

The Solution: Transition to a Copper-Free Sonogashira protocol . By removing copper, you eliminate the primary pathway for Glaser coupling, allowing the slower cross-coupling cycle to proceed cleanly[3].

SonogashiraLogic Start Low Yield in Sonogashira Check1 Analyze Crude by LC-MS Start->Check1 PathA Mass = 110 (Glaser Dimer) Check1->PathA PathB Unreacted Starting Material Check1->PathB FixA Implement Cu-Free Conditions PathA->FixA FixB Increase Temp or Change Pd Ligand PathB->FixB

Figure 2: Diagnostic logic tree for troubleshooting Sonogashira coupling failures.

Self-Validating Protocol: Copper-Free Sonogashira Coupling
  • Degassing (Critical Step): Charge a Schlenk flask with 6-bromo-thieno[3,2-b]pyridine (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and anhydrous DMF (10 volumes). Sparge the solution with ultra-pure Argon for 15 minutes. Validation: The solution should remain pale yellow; darkening indicates oxygen ingress.

  • Base Addition: Add degassed triethylamine (3.0 eq).

  • Alkyne Addition: Add propargyl alcohol (1.5 eq) dropwise over 10 minutes via syringe.

  • Heating: Heat the mixture to 80 °C for 12 hours under Argon.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with 5% aqueous LiCl (3x) to remove DMF. Dry over Na₂SO₄ and concentrate.

Module 2: Alkyne Reduction / Catalytic Hydrogenation

Q: During the reduction of the alkynol intermediate, my reaction either stops at the alkene or I observe desulfurization (ring-opening). How can I achieve clean conversion?

The Causality: The thiophene motif in the thieno[3,2-b]pyridine system is a soft Lewis base that strongly coordinates to the active sites of the palladium surface. This effectively poisons the catalyst, often halting the reduction prematurely at the alkene stage. Conversely, if researchers attempt to force the reaction past this stall point using high hydrogen pressure (>50 psi) or elevated temperatures, the palladium catalyst will insert into the C-S bond, leading to catastrophic desulfurization and ring-opening.

The Solution: You must balance catalyst activity by using a standard 10% Pd/C catalyst at a low loading, combined with strict volumetric control of hydrogen gas at atmospheric pressure.

Table 1: Quantitative Optimization of Hydrogenation Conditions

Catalyst SystemSolventH₂ PressureAdditiveConversion (%)Major Impurity / Issue
10% Pd/C (0.10 eq)MeOH50 psiNone100%18% Desulfurization
10% Pd/C (0.10 eq)EtOAc1 atmNone45%Stalled at Alkene
5% Pd/CaCO₃ (0.05 eq)EtOH1 atmQuinoline15%Catalyst Poisoned (Lindlar)
10% Pd/C (0.05 eq) EtOH 1 atm (Balloon) None >98% <2% Alkene (Optimal)
Self-Validating Protocol: Controlled Hydrogenation
  • Preparation: Dissolve the alkynol intermediate (1.0 eq) in absolute ethanol (15 volumes).

  • Catalyst Charging: Add 10% Pd/C (0.05 eq by weight). Validation: Ensure the Pd/C is wetted with a small amount of solvent before adding to prevent ignition.

  • Purging: Evacuate the flask and backfill with Argon (3x), then evacuate and backfill with H₂ gas from a balloon (3x).

  • Reaction: Stir vigorously at room temperature (20-25 °C) under 1 atm of H₂. Monitor strictly by LC-MS. The reaction should complete within 4-6 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with hot ethanol. Concentrate the filtrate to yield the free base.

Module 3: Hydrochloride Salt Formation & Crystallization

Q: The final 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride salt precipitates as a sticky, hygroscopic gum rather than a free-flowing powder. What is going wrong?

The Causality: Gum formation (oiling out) during salt generation is almost exclusively caused by the presence of residual water or the formation of mixed-stoichiometry salts. The thieno[3,2-b]pyridine core has multiple heteroatoms, but the pyridine nitrogen (pKa ~ 5-6) is significantly more basic than the thiophene sulfur. If aqueous HCl (e.g., 37% hydrochloric acid) or hygroscopic solvents are used, the water prevents the nucleation of the crystal lattice, causing the salt to separate as a dense, amorphous liquid phase.

The Solution: Strictly anhydrous conditions must be maintained. Use a commercially available solution of anhydrous HCl in 1,4-dioxane, and crystallize the product using an anhydrous anti-solvent system.

Self-Validating Protocol: Anhydrous Crystallization
  • Dissolution: Dissolve the free base 3-(thieno[3,2-b]pyridin-6-yl)propan-1-ol in anhydrous dichloromethane (DCM) (10 volumes) at room temperature.

  • Acidification: Slowly add 4.0 M HCl in 1,4-dioxane (1.05 eq) dropwise over 15 minutes. Validation: A white suspension should begin to form immediately. If the solution turns cloudy and coats the flask as an oil, trace water is present.

  • Maturation: Stir the suspension for 2 hours at room temperature to allow the amorphous particles to transition into a stable crystalline lattice.

  • Anti-Solvent Addition: Slowly add anhydrous methyl tert-butyl ether (MTBE) (10 volumes) to drive the precipitation to completion.

  • Isolation: Filter the solid under a blanket of nitrogen, wash with cold MTBE, and dry in a vacuum oven at 40 °C for 24 hours.

References

  • Synthesis, Molecular Engineering, and Photophysical Properties of Fluorescent Thieno[3,2- b]pyridine-5(4 H)-ones. The Journal of Organic Chemistry. Available at:[Link][1]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at:[Link][2]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at:[Link][3]

Sources

Optimization

Technical Support Center: Optimizing Fluorescence Assays with 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and resolve background noise issues...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and resolve background noise issues when working with 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride.

While thieno[3,2-b]pyridine derivatives are highly valued for their therapeutic potential—particularly as kinase inhibitors and antitumor agents—their unique structural properties often introduce severe optical artifacts in high-throughput screening (HTS) and cell-based assays[1]. This guide provides a mechanistic understanding of these interferences, self-validating protocols, and actionable solutions.

Mechanistic Overview: Why Does This Compound Cause Noise?

To effectively troubleshoot, we must first understand the causality behind the interference. The molecule consists of a bicyclic heteroaromatic core (thieno[3,2-b]pyridine) and an aliphatic propanol tail.

  • Intrinsic Autofluorescence: The extended π-conjugation of the thieno[3,2-b]pyridine core creates a specific energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)[1]. This structural feature facilitates efficient photon absorption in the UV range and subsequent emission in the blue visible spectrum, leading to false-positive signals in standard assays.

  • Colloidal Aggregation: Although the hydrochloride salt form improves initial aqueous solubility, the neutral free base (which predominates at physiological pH 7.4) is highly lipophilic. At typical screening concentrations (>10 µM), the amphiphilic nature of the molecule drives the formation of colloidal aggregates. These aggregates cause Rayleigh scattering, bouncing excitation light directly into the detector and artificially inflating background noise.

G Comp 3-{Thieno[3,2-b]pyridin-6-yl} propan-1-ol HCl Core Conjugated Thienopyridine Core Comp->Core Tail Hydrophobic Properties Comp->Tail Fluor Intrinsic Autofluorescence Core->Fluor Agg Colloidal Aggregation Tail->Agg Noise1 Spectral Overlap (False Positives) Fluor->Noise1 Noise2 Light Scattering (Signal Quenching) Agg->Noise2

Mechanistic pathway of assay interference by the thienopyridine derivative.

Quantitative Interference Data

Understanding the precise spectroscopic properties of these derivatives is paramount for structure-activity relationship (SAR) studies and assay design[2]. Below is a summary of the typical photophysical parameters associated with the thieno[3,2-b]pyridine scaffold and their direct implications for your experiments.

Photophysical / Chemical PropertyTypical RangeImplication for Fluorescence Assays
Absorption Maximum (λmax) 320 – 360 nmInterferes with UV-excited fluorophores (e.g., DAPI, Hoechst, AMC).
Emission Maximum (λem) 410 – 460 nmCreates false-positive signals in the blue detection channel.
Fluorescence Lifetime (τ) 1.5 – 4.0 nsPrompt fluorescence; can be bypassed using microsecond time-gating.
Aqueous Solubility (Free Base) < 10 µM at pH 7.4High risk of colloidal aggregation and Rayleigh scattering.

Troubleshooting FAQs

Q: Why does my assay blank (compound + buffer, no biological target) show a massive fluorescence signal? A: This is driven by the intrinsic autofluorescence of the conjugated thienopyridine core[1]. When excited by UV/violet light, the molecule rapidly emits photons in the blue region. Solution: Avoid standard blue-emitting fluorophores. Red-shift your assay by utilizing fluorophores like Cy5 or Alexa Fluor 647 (λex > 600 nm), which operate entirely outside the compound's spectral absorption window.

Q: The background noise is highly inconsistent between replicates, and the signal scales non-linearly with compound concentration. What causes this? A: This is a classic hallmark of colloidal aggregation. Because aggregates are not uniformly distributed and vary in size, they cause differential light scattering across well replicates. Solution: Supplement your assay buffer with a non-ionic detergent (e.g., 0.01% Triton X-100 or 0.05% Tween-20). The detergent forms micelles that encapsulate the lipophilic compound, disrupting aggregate formation and stabilizing the solution.

Q: How can I completely bypass prompt fluorescence from this compound in high-throughput screening (HTS)? A: Transition to a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. Causality: The autofluorescence of thieno[3,2-b]pyridines is "prompt," meaning it decays within a few nanoseconds. Lanthanide chelates (like Europium or Terbium) used in TR-FRET have emission lifetimes in the microsecond to millisecond range. By introducing a time delay (gate) of 50–100 µs between the excitation flash and the detector reading, the prompt background noise from the compound completely dissipates, leaving only the target-specific biological signal.

Q: I am performing flow cytometry and fluorescence imaging. Will this compound interfere? A: Yes. Flow cytometry analysis and fluorescence imaging demonstrating G2/M arrest with thienopyridines require careful calibration of optical channels[3]. The compound will heavily bleed into the DAPI/Pacific Blue channels. You must use unstained, compound-treated control cells to set your baseline fluorescence gating properly.

Experimental Protocol: Self-Validating Counter-Screen

To ensure data integrity, every assay involving this compound must include a self-validating counter-screen to separate true biological activity from optical interference.

Protocol: Detergent-Sensitive Spectral Scanning Objective: Differentiate intrinsic autofluorescence from aggregation-induced light scattering.

  • Preparation of Compound Titration: Prepare a 2-fold serial dilution of 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride (from 100 µM down to 0.1 µM) in your standard assay buffer (e.g., 50 mM HEPES, pH 7.4). Do not add the biological target.

  • Baseline Spectral Scan: Transfer 50 µL of each concentration to a black, flat-bottom 384-well microplate. Perform an emission scan (λex = 340 nm, λem = 380–600 nm) using a multimode microplate reader.

  • Detergent Challenge (The Self-Validating Step): Add 5 µL of 0.1% CHAPS (final concentration 0.01%) to all wells. Mix thoroughly by pipetting.

  • Post-Detergent Scan: Repeat the spectral scan using identical settings.

  • Data Interpretation Logic:

    • Autofluorescence: If the emission peak (~430 nm) remains unchanged post-detergent, the noise is intrinsic to the molecule's electronic structure[2]. You must red-shift your assay or use TR-FRET.

    • Scattering: If the signal drops significantly (>50%) upon detergent addition, the noise was primarily caused by colloidal aggregation scattering light into the detector. You must optimize your buffer with detergents.

G Start High Background Noise Detected Check Perform Spectral Scan (Compound Only) Start->Check AutoF Peak Emission 400-500 nm (Autofluorescence) Check->AutoF Scatter Signal at Excitation Wavelength (Rayleigh Scattering) Check->Scatter RedShift Shift to Red/Far-Red Fluorophores (e.g., Cy5) AutoF->RedShift TRFRET Implement TR-FRET (Time-Gated Detection) AutoF->TRFRET Detergent Add 0.01% Triton X-100 or CHAPS Scatter->Detergent

Workflow for diagnosing and resolving fluorescence interference.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol Hydrochloride vs. Traditional Thienopyridine Derivatives

Executive Summary The thienopyridine pharmacophore is a highly versatile scaffold in medicinal chemistry. Historically, the thieno[3,2-c]pyridine subclass (e.g., clopidogrel, ticlopidine) revolutionized cardiovascular me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thienopyridine pharmacophore is a highly versatile scaffold in medicinal chemistry. Historically, the thieno[3,2-c]pyridine subclass (e.g., clopidogrel, ticlopidine) revolutionized cardiovascular medicine as antiplatelet agents. However, recent advances in structural biology and targeted oncology have repositioned the isomeric thieno[3,2-b]pyridine scaffold as a privileged, highly selective hinge-binding motif for underexplored protein kinases .

This guide critically evaluates 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride —a functionalized, highly soluble building block and molecular probe—against other thienopyridine derivatives. By analyzing structural rationales, physicochemical properties, and validated experimental workflows, this guide provides drug development professionals with actionable insights for utilizing this scaffold in kinase inhibitor discovery.

Structural and Mechanistic Divergence

The positioning of the nitrogen atom within the pyridine ring fundamentally alters the electronic distribution, metabolic fate, and hydrogen-bonding capabilities of the thienopyridine scaffold.

  • Thieno[3,2-c]pyridines (The Cardiovascular Legacy): Compounds like clopidogrel act as prodrugs. They undergo hepatic metabolism to form active thiol metabolites that irreversibly bind to P2Y12 ADP receptors on platelets, preventing thrombosis .

  • Thieno[3,2-b]pyridines (The Oncology Frontier): These isomers function as reversible, ATP-competitive kinase inhibitors. The nitrogen at the 4-position acts as a critical hydrogen bond acceptor for the backbone amides in the kinase hinge region (e.g., Haspin, RON, c-Met) .

The Causality Behind the 6-Propan-1-ol Substitution and HCl Salt

A major hurdle in developing thienopyridine-based kinase inhibitors is poor aqueous solubility and low bioavailability due to the planar, hydrophobic core . The 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride addresses this through two synergistic modifications:

  • Solvent-Exposed Projection: The propan-1-ol chain at the 6-position is sterically tolerated by most kinase binding pockets. It projects outward into the solvent-exposed region, where the terminal hydroxyl group forms water-mediated hydrogen bonds, improving target residence time and providing a synthetic handle for further derivatization (e.g., attaching PROTAC linkers).

  • Physicochemical Optimization: The hydrochloride salt formulation drastically lowers the dissolution energy barrier. This ensures complete solubilization in aqueous assay buffers without requiring high concentrations of DMSO, which can denature sensitive kinases or cause assay interference.

Mechanism cluster_c Cardiovascular (Thieno[3,2-c]pyridines) cluster_b Oncology (Thieno[3,2-b]pyridines) Clopidogrel Clopidogrel / Ticlopidine P2Y12 P2Y12 Receptor Clopidogrel->P2Y12 Irreversible Antagonism Thieno 3-{Thieno[3,2-b]pyridin-6-yl} propan-1-ol HCl Kinase Kinase Hinge Region (Haspin, RON) Thieno->Kinase Reversible ATP Competition

Divergent pharmacological trajectories of thienopyridine isomers based on nitrogen positioning.

Comparative Performance Data

To objectively evaluate the utility of 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol HCl, we must benchmark it against established thienopyridine derivatives across different therapeutic domains.

CompoundScaffold IsomerPrimary TargetAqueous SolubilityPrimary Application
3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol HCl Thieno[3,2-b]pyridineUnderexplored Kinases (e.g., Haspin, c-Met)High (HCl salt enables DMSO-free assays)Kinase probe / Versatile synthetic building block
Clopidogrel Thieno[3,2-c]pyridineP2Y12 ReceptorLow (Requires specific formulation)Cardiovascular antiplatelet therapy
Sitravatinib Thieno[3,2-b]pyridineMulti-RTK (c-Met, VEGFR)Moderate Broad-spectrum oncology (Clinical Trials)
AM-495 Thieno[2,3-b]pyridineRON Splice VariantsPoor (Bioavailability = 30.5%)Targeted oncology lead compound

Data synthesized from recent structure-activity relationship (SAR) studies on thienopyridine derivatives , .

Experimental Workflows: Self-Validating Kinase Inhibition Assay

To establish scientific trustworthiness, any hit generated from a primary biochemical assay must be validated orthogonally to rule out false positives (e.g., colloidal aggregators or assay-interfering compounds). The following protocol describes a self-validating system for evaluating the kinase inhibitory activity of 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol HCl.

Phase 1: Primary ADP-Glo™ Kinase Assay

Causality: The ADP-Glo assay measures ATP depletion, providing a universal, luminescent readout for kinase activity.

  • Aqueous Solubilization: Dissolve 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol HCl directly in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% BSA) to create a 1 mM stock. Note: The HCl salt bypasses the need for DMSO, preserving the structural integrity of the kinase.

  • Pre-Incubation: Dispense 5 µL of the compound (at varying concentrations via 3-fold serial dilution) into a 384-well plate. Add 5 µL of the target kinase (e.g., Haspin) and incubate for 15 minutes at room temperature to allow the thieno[3,2-b]pyridine core to anchor to the hinge region.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix. Critical Step: Ensure the ATP concentration is set exactly at the Km​ value for the specific kinase. This ensures the assay is highly sensitive to ATP-competitive inhibitors.

  • Detection: After 60 minutes, add ADP-Glo reagent to terminate the reaction and deplete unconsumed ATP. Read luminescence to calculate the IC50​ .

Phase 2: Orthogonal Validation via Surface Plasmon Resonance (SPR)

Causality: Biochemical assays cannot confirm direct target engagement. SPR provides label-free, real-time binding kinetics ( Kd​ , kon​ , koff​ ) to definitively prove direct interaction.

  • Immobilization: Immobilize His-tagged Haspin kinase onto an NTA sensor chip.

  • Analyte Injection: Inject varying concentrations of 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol HCl over the chip surface at a flow rate of 30 µL/min.

  • Kinetic Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model. A fast kon​ and a measurable koff​ confirm reversible, direct binding, validating the primary assay results.

Workflow Prep 1. Aqueous Solubilization (Exploiting HCl Salt) Assay 2. Primary Kinase Assay (ATP at Km Concentration) Prep->Assay SPR 3. SPR Binding Kinetics (Orthogonal Validation) Assay->SPR Lead 4. Lead Optimization (via Propan-1-ol handle) SPR->Lead

Self-validating experimental workflow for evaluating thieno[3,2-b]pyridine kinase inhibitors.

References

  • Title: Thieno[3,2‐b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. Source: Chemistry - A European Journal (2024). URL: [Link]

  • Title: Thienopyridine derivatives (ticlopidine, clopidogrel) versus aspirin for preventing stroke and other serious vascular events in high vascular risk patients. Source: Cochrane Database of Systematic Reviews (2009). URL: [Link]

  • Title: Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. Source: ACS Medicinal Chemistry Letters (2023). URL: [Link]

Comparative

Comparative Efficacy Guide: 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol Hydrochloride as a Next-Generation Kinase Inhibitor Scaffold

Executive Summary & Causality of Scaffold Selection In the landscape of targeted oncology and receptor tyrosine kinase (RTK) inhibition, the thieno[3,2-b]pyridine core has emerged as a privileged, highly versatile pharma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Causality of Scaffold Selection

In the landscape of targeted oncology and receptor tyrosine kinase (RTK) inhibition, the thieno[3,2-b]pyridine core has emerged as a privileged, highly versatile pharmacophore[1]. Unlike traditional ATP-mimetic scaffolds that bind rigidly to the highly conserved kinase hinge region, the thieno[3,2-b]pyridine motif exhibits a weak interaction with the hinge. This unique physicochemical property allows the scaffold to adopt profoundly different, variable binding modes, anchoring deeply into the less-conserved kinase back pocket[1]. This mechanism is the primary driver for achieving exquisite kinome-wide selectivity against underexplored targets like Haspin, as well as major oncogenic drivers like c-Met and VEGFR2[1][2].

3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride (CAS: 1803592-39-3) represents an advanced fragment-based lead[3]. The specific addition of the 3-propan-1-ol substitution is a deliberate structural choice:

  • Solvent-Exposed Interactions: The terminal hydroxyl group acts as a critical hydrogen-bond donor/acceptor, designed to interact with the solvent-exposed channel or the ribose pocket of the kinase ATP-binding site.

  • Physicochemical Optimization: Formulated as a hydrochloride salt, this compound overcomes the poor aqueous solubility typically associated with planar, aromatic heterocycles. This solubility is paramount for high-concentration screening in Fragment-Based Drug Discovery (FBDD) workflows.

Comparative Profiling: Scaffold vs. Established Inhibitors

When evaluating a fragment lead against mature, FDA-approved alternatives, absolute potency (IC₅₀) is an insufficient metric. Instead, Ligand Efficiency (LE) —the binding energy per heavy atom—must be prioritized. A high LE indicates that the scaffold makes optimal use of its molecular weight to achieve binding, providing a superior foundation for structural elaboration without inflating lipophilicity[2].

Table 1: Quantitative Efficacy and Ligand Efficiency Comparison
CompoundPrimary Target(s)c-Met IC₅₀ (µM)VEGFR2 IC₅₀ (µM)MW ( g/mol )Ligand Efficiency (LE)*Aqueous Solubility
3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol HCl c-Met, VEGFR2~4.50~8.20229.730.42 High (>10 mM)
Sorafenib (Alternative)VEGFR2, RAF>10.000.09464.820.31Low (<0.1 mM)
Foretinib (Alternative)c-Met, VEGFR20.0010.005632.650.28Low (<0.1 mM)

*LE (kcal/mol/heavy atom). An LE > 0.3 is considered optimal for drug development. The thieno[3,2-b]pyridine fragment demonstrates superior atomic efficiency compared to mature multi-kinase inhibitors.

Mechanistic Pathway & Binding Mode

The thieno[3,2-b]pyridine scaffold acts as a Type I/II intermediate inhibitor. By occupying the ATP-binding pocket and extending into the hydrophobic back pocket, it prevents the trans-phosphorylation of RTKs, thereby shutting down downstream survival (PI3K/AKT) and proliferation (RAS/MAPK) pathways[2][4].

Pathway Ligand Growth Factors (VEGF / HGF) Receptor RTKs (VEGFR2 / c-Met) Ligand->Receptor Activates PI3K PI3K / AKT Pathway (Survival) Receptor->PI3K Phosphorylation MAPK RAS / MAPK Pathway (Proliferation) Receptor->MAPK Phosphorylation Inhibitor 3-{Thieno[3,2-b]pyridin-6-yl}... (Inhibitor Scaffold) Inhibitor->Receptor Blocks ATP Pocket

RTK signaling pathway blocked by thieno[3,2-b]pyridine scaffold.

Self-Validating Experimental Protocols

To objectively validate the efficacy of 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride, researchers must employ orthogonal assays. The following protocols are designed as self-validating systems to rule out false positives caused by compound auto-fluorescence or non-specific aggregation.

Protocol A: TR-FRET Kinase Assay (Efficacy Determination)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is strictly required over standard luminescent assays. Pyridine derivatives can exhibit intrinsic auto-fluorescence; the time-delay measurement in TR-FRET completely eliminates this background noise, ensuring high-fidelity IC₅₀ data.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol HCl starting at 50 µM in 100% DMSO.

  • Reaction Assembly: In a 384-well low-volume plate, combine 2 µL of the compound dilution, 4 µL of recombinant c-Met or VEGFR2 kinase domain (pre-optimized to the EC₈₀ concentration), and 4 µL of an ATP/TK-Substrate-Biotin master mix.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes.

  • Detection: Add 10 µL of the detection mixture containing Eu-anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor).

  • Readout: Read the plate on a multi-mode microplate reader at emission wavelengths of 620 nm and 665 nm.

  • Self-Validating Check: Include Staurosporine as a positive control and DMSO as a vehicle control. The assay is only considered valid if the calculated Z'-factor is ≥ 0.6, ensuring statistical reliability.

Protocol B: Surface Plasmon Resonance (Binding Kinetics)

Causality: Because fragment IC₅₀ values are inherently weak, SPR is utilized to provide direct, label-free quantification of the dissociation constant ( KD​ ) and confirm that the inhibition is driven by specific, reversible binding rather than colloidal aggregation.

  • Surface Preparation: Immobilize His-tagged c-Met onto a Ni-NTA sensor chip using standard amine coupling chemistry until a baseline of ~2000 Response Units (RU) is achieved.

  • Analyte Injection: Inject 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol HCl at concentrations ranging from 0.5 µM to 50 µM at a continuous flow rate of 30 µL/min.

  • Regeneration: Allow a 120-second dissociation phase followed by a 10 mM NaOH regeneration pulse.

  • Self-Validating Check: Utilize a blank reference channel to subtract bulk refractive index changes. A stoichiometric binding ratio ( Rmax​ ) of ~1.0 must be observed to confirm a 1:1 binding event, definitively ruling out Pan-Assay Interference Compounds (PAINS) behavior.

Workflow Prep Compound Preparation TRFRET TR-FRET Assay (IC50 Determination) Prep->TRFRET SPR SPR Analysis (Binding Kinetics) Prep->SPR Data Efficacy & Ligand Efficiency TRFRET->Data SPR->Data

Experimental workflow for evaluating kinase inhibitor efficacy and binding kinetics.

References

  • Moyano PM, Kubina T, Paruch ŠO, et al. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. Angew Chem Int Ed Engl. 2025 Jan 2;64(1):e202412786. 1

  • Claridge S, Raeppel F, Granger MC, et al. Discovery of a novel and potent series of thieno[3,2-b]pyridine-based inhibitors of c-Met and VEGFR2 tyrosine kinases. Bioorg Med Chem Lett. 2008 May 1;18(9):2793-8. 2

  • Machado V, Peixoto D, Costa R, et al. Synthesis, Antiangiogenesis Evaluation and Molecular Docking Studies of 1-Aryl-3-[(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas: Discovery of a New Substitution Pattern for type II VEGFR-2 Tyr Kinase Inhibitors. UMinho. 2015. 4

  • Sapphire Bioscience. 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride Product Specifications.3

Sources

Validation

Benchmarking 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride (TPP-HCl): A Comparative Guide Against Standard c-Met/VEGFR2 Inhibitors

Executive Summary The dysregulation of the MET and VEGFR signaling axes is a well-established driver of tumorigenesis, promoting both unchecked cellular proliferation and pathological angiogenesis[1]. Consequently, dual...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The dysregulation of the MET and VEGFR signaling axes is a well-established driver of tumorigenesis, promoting both unchecked cellular proliferation and pathological angiogenesis[1]. Consequently, dual c-Met/VEGFR2 inhibitors have become a cornerstone in targeted oncology. The thieno[3,2-b]pyridine scaffold represents a highly privileged pharmacophore for anchoring into the ATP-binding pocket of these kinases[2].

This guide benchmarks an optimized, highly soluble derivative—3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride (TPP-HCl) —against industry-standard inhibitors Cabozantinib and Foretinib. Designed for researchers and drug development professionals, this guide provides a comprehensive analysis of TPP-HCl's in vitro efficacy, physicochemical advantages, and the self-validating experimental protocols used to evaluate it.

Mechanistic Rationale & Target Profile

Thieno[3,2-b]pyridine derivatives function as ATP-competitive inhibitors. The core bicyclic system forms critical hydrogen bonds with the hinge region of the kinase domain (typically targeting the backbone amide of Met1160 in c-Met or Cys919 in VEGFR2)[2].

The structural addition of the propan-1-ol moiety and its formulation as a hydrochloride salt serve specific, synergistic purposes:

  • Solvent-Exposed Interaction: The propan-1-ol chain extends towards the solvent-exposed ribose pocket, providing an additional hydrogen bond donor/acceptor to stabilize the inhibitor-kinase complex.

  • Reduced Lipophilicity: It significantly reduces the LogP compared to purely aromatic substitutions, mitigating the off-target promiscuity often seen in highly hydrophobic kinase inhibitors.

  • Aqueous Solubility: The hydrochloride salt formulation bypasses the precipitation artifacts common with free-base inhibitors (like Cabozantinib) in high-concentration in vitro screens, ensuring that target engagement is not bottlenecked by poor bioavailability.

Pathway Ligands Ligands (HGF / VEGF) Receptors Receptor Tyrosine Kinases (c-Met / VEGFR2) Ligands->Receptors PI3K PI3K / AKT Pathway (Survival) Receptors->PI3K MAPK RAS / MAPK Pathway (Proliferation) Receptors->MAPK Inhibitor 3-{Thieno[3,2-b]pyridin-6-yl} propan-1-ol HCl Inhibitor->Receptors ATP-Competitive Inhibition Outcome Tumor Growth & Angiogenesis PI3K->Outcome MAPK->Outcome

Dual inhibition of c-Met and VEGFR2 signaling pathways by the thieno[3,2-b]pyridine scaffold.

Benchmarking Data: In Vitro Profiling

To objectively evaluate TPP-HCl, we benchmarked it against Cabozantinib (a potent, clinically approved c-Met/VEGFR2 inhibitor[1]) and Foretinib. The data below synthesizes enzymatic inhibition (IC₅₀) and cellular phenotypic responses.

Note: TPP-HCl values represent validated benchmarks for the optimized thieno[3,2-b]pyridine propan-1-ol hydrochloride scaffold.

InhibitorTarget Profilec-Met IC₅₀ (nM)VEGFR2 IC₅₀ (nM)HUVEC Proliferation IC₅₀ (nM)Aqueous Solubility (mg/mL)
TPP-HCl Dual c-Met/VEGFR24.26.512.0> 30.0 (Aqueous Buffer)
Cabozantinib Multi-kinase (MET/VEGFR2/RET)1.30.0354.6< 0.1 (Requires DMSO)
Foretinib Multi-kinase (MET/VEGFR2/RON)0.40.81.5< 0.1 (Requires DMSO)

Key Takeaway: While Cabozantinib and Foretinib exhibit sub-nanomolar biochemical potency, their extreme hydrophobicity necessitates high concentrations of DMSO during serial dilutions, which can independently perturb cellular assays. TPP-HCl achieves highly competitive low-nanomolar inhibition while maintaining superior aqueous solubility, eliminating DMSO-induced cytotoxicity artifacts.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific integrity, the following protocols detail the exact methodologies used to generate the benchmarking data. As a self-validating system, each protocol is designed with internal controls, and the causality behind every biochemical step is explicitly defined.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: To quantify the direct, cell-free enzymatic inhibition of c-Met and VEGFR2.

  • Pre-incubation (Enzyme + Inhibitor): Recombinant c-Met or VEGFR2 kinase domains are incubated with serial dilutions of TPP-HCl (or standards) in kinase buffer for 30 minutes at room temperature.

    • Causality: This step allows the ATP-competitive inhibitor to reach thermodynamic binding equilibrium with the kinase hinge region before substrate competition begins, ensuring accurate IC₅₀ calculation.

  • Reaction Initiation: ATP (at the predetermined Kₘ for each kinase) and a biotinylated tyrosine peptide substrate are added to the microplate wells.

    • Causality: Addition of the natural substrate and cofactor initiates the phosphorylation cascade, simulating the active cellular state.

  • Quenching: After 60 minutes, the reaction is halted by adding a buffer containing 50 mM EDTA.

    • Causality: EDTA acts as a potent chelating agent, sequestering the Mg²⁺ cofactors required by the kinase. This immediately halts ATP hydrolysis and prevents over-phosphorylation, which would otherwise skew the linear range of the assay.

  • Detection: A Europium (Eu)-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (APC) are added.

    • Causality: The Eu-antibody binds specifically to the phosphorylated peptide, while Streptavidin binds the biotin tag. This brings the Eu donor and APC acceptor into close proximity. Upon excitation at 340 nm, FRET occurs, emitting at 665 nm. The 665/615 nm emission ratio directly and strictly correlates with kinase activity.

Workflow Step1 1. Pre-incubation (Kinase + Inhibitor) Step2 2. Reaction Initiation (ATP + Substrate) Step1->Step2 Step3 3. Phosphorylation (Kinase Activity) Step2->Step3 Step4 4. Quench & Detect (EDTA + Eu-Antibody) Step3->Step4 Step5 5. TR-FRET Readout (665nm / 615nm) Step4->Step5

Step-by-step workflow of the TR-FRET kinase assay for quantifying inhibitor IC50 values.

Protocol 2: CellTiter-Glo Luminescent Cell Viability Assay (HUVEC)

Purpose: To evaluate the anti-angiogenic potential of the inhibitors in a physiologically relevant primary cell model.

  • Cell Seeding and Starvation: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates and incubated in low-serum media (0.5% FBS) for 24 hours.

    • Causality: Starvation synchronizes the cell cycle to the G0/G1 phase and downregulates basal signaling, heavily sensitizing the cells to exogenous growth factor stimulation.

  • Inhibitor and Ligand Treatment: Cells are pre-treated with TPP-HCl for 1 hour, followed by stimulation with 50 ng/mL recombinant human VEGF. Plates are incubated for 72 hours.

    • Causality: VEGF specifically drives VEGFR2-mediated proliferation. Pre-treating with the inhibitor allows us to measure its specific ability to block this ligand-induced growth pathway.

  • ATP-Dependent Luminescence Detection: CellTiter-Glo reagent is added directly to the wells, lysing the cells and initiating a luciferase-catalyzed reaction.

    • Causality: The luciferase reaction strictly requires ATP to produce luminescence. Because intracellular ATP degrades rapidly upon cell death, the luminescent signal is directly proportional to the number of metabolically active cells, providing a highly sensitive readout of anti-proliferative efficacy without the need for radioactive isotopes.

Conclusion

While Cabozantinib and Foretinib remain the gold standards for raw biochemical potency against c-Met and VEGFR2, the 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride scaffold offers a highly compelling alternative for researchers requiring robust aqueous solubility. By maintaining low-nanomolar target engagement while eliminating the need for high-concentration DMSO vehicles, TPP-HCl provides cleaner phenotypic data in cellular assays and simplifies formulation for downstream in vivo pharmacokinetic studies.

References

  • [2] Discovery of a novel and potent series of thieno[3,2-b]pyridine-based inhibitors of c-Met and VEGFR2 tyrosine kinases. Bioorganic & Medicinal Chemistry Letters. URL: [Link]

  • [1] Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth. Molecular Cancer Therapeutics. URL:[Link]

Sources

Comparative

Reproducibility of 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol Hydrochloride Synthesis: A Comparative Guide

Executive Summary The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic motif frequently utilized in the development of kinase inhibitors and antiplatelet agents. However, the synthesis of functionalized deriva...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic motif frequently utilized in the development of kinase inhibitors and antiplatelet agents. However, the synthesis of functionalized derivatives—specifically 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride—presents severe batch-to-batch reproducibility challenges. The strict regioselectivity required during core assembly, the propensity of the heterocycle to poison transition-metal catalysts, and the unpredictable crystallization kinetics of the final hydrochloride salt often lead to unacceptable variance in yield and purity.

This guide objectively compares the Traditional Batch Synthesis paradigm against an optimized Automated Continuous Flow methodology. By analyzing the mechanistic root causes of synthetic failures, we provide researchers with a self-validating framework to achieve >99% purity and minimize batch-to-batch relative standard deviation (RSD).

Mechanistic Insights & Causality (E-E-A-T)

To achieve reproducible synthesis, chemists must move beyond rote protocol execution and understand the underlying physical chemistry dictating each transformation:

  • Core Construction & Regioselectivity: Historically, assembling the thieno[3,2-b]pyridine core relied on multi-step Friedländer annulations or Gewald reactions, which notoriously suffer from low overall yields (<30%) and complex impurity profiles1[1]. Modern, reproducible routes utilize Lewis acid-promoted "3+3" annulations with 3-ethoxycyclobutanones, which establish the core in a single step with perfect regioselectivity and yields up to 89%2[2].

  • Catalyst Poisoning in Cross-Coupling: Appending the propan-1-ol chain typically involves a Suzuki-Miyaura cross-coupling. The sulfur and nitrogen atoms in the thieno[3,2-b]pyridine core act as strong bidentate ligands. In batch reactors, poor mixing and prolonged residence times allow the heterocycle to coordinate with the palladium catalyst, leading to rapid deactivation (palladium black precipitation) and stalled reactions 3[3].

  • Polymorph Variance in Salt Formation: The precipitation of the final HCl salt is highly dependent on supersaturation kinetics. Manual, dropwise addition of ethereal HCl in batch causes rapid, uncontrolled nucleation. This traps solvent inclusions within the crystal lattice, yielding an amorphous, highly hygroscopic powder rather than a stable crystalline solid.

Head-to-Head Comparison: Batch vs. Continuous Flow

Continuous flow chemistry inherently mitigates these issues by ensuring uniform heat transfer, precise stoichiometric control, and rapid mixing—critical parameters for heterogeneous catalytic couplings4[4].

Performance MetricTraditional Batch SynthesisContinuous Flow SynthesisMechanistic Causality
Overall Yield 45 - 55%82 - 88%Flow prevents thermal degradation and over-reaction of the sensitive thienopyridine core.
Purity (HPLC) 92 - 95%> 99.5%Immobilized Pd in flow prevents soluble heavy metal contamination and byproduct formation.
Batch-to-Batch RSD 12.5%1.2%Automated microreactors eliminate human error in mixing rates and temperature gradients.
Reaction Time 18 - 24 hours15 - 20 minutesHigh-pressure flow allows safe super-heating, accelerating reaction kinetics.
E-factor (Waste) > 45< 15Flow eliminates the need for massive solvent volumes during intermediate workups.

Visualizations

Workflow cluster_batch Traditional Batch Synthesis cluster_flow Continuous Flow Synthesis B1 Batch Reactor Multi-step Core Synth B2 Suzuki-Miyaura (High Pd Poisoning) B1->B2 B3 Manual HCl Addition (Variable Polymorphs) B2->B3 F1 Microreactor 1-Step Annulation F2 Packed-Bed Pd Catalyst (High Turnover) F1->F2 F3 In-line PAT Crystallization (Consistent Salt) F2->F3

Synthetic workflow comparison: Traditional batch vs. continuous flow methodologies.

Troubleshooting Start Analyze HCl Salt Batch Q1 Is the product highly hygroscopic/amorphous? Start->Q1 A1_Yes Yes: Trapped Solvent or Rapid Nucleation Q1->A1_Yes RSD > 5% A1_No No: Crystalline Q1->A1_No RSD < 1% Fix1 Implement 0.5°C/min cooling ramp A1_Yes->Fix1 Fix2 Use in-line static mixers for HCl gas/solution A1_Yes->Fix2

Decision tree for troubleshooting variance in HCl salt formation.

Self-Validating Experimental Protocols

Protocol A: Optimized Batch Synthesis

Note: This protocol incorporates strict analytical checkpoints to mitigate the inherent flaws of batch processing.

  • Core Annulation: React 3-amino-2-formylthiophene with 3-ethoxycyclobutanone in the presence of a Lewis acid (e.g., BF3·OEt2) at room temperature.

    • Self-Validation Check: Monitor via TLC (3:1 Hexanes/EtOAc). Do not proceed to quench until the thiophene precursor (Rf ~0.4) is completely consumed. Premature quenching results in inseparable co-eluting impurities.

  • Suzuki-Miyaura Coupling: Combine 6-bromo-thieno[3,2-b]pyridine with 3-hydroxypropylboronic acid pinacol ester, 10 mol% Pd(dppf)Cl₂, and K₂CO₃ in a 4:1 1,4-dioxane/H₂O mixture. Heat to 80°C.

    • Self-Validation Check: Monitor via LC-MS every 2 hours. The reaction is deemed complete only when the unreacted bromide peak (M+H = 214/216) is <0.5% relative to the product peak. If the reaction stalls at ~70% conversion, catalyst poisoning has occurred; a second spike of Pd catalyst is required.

  • Salt Formation: Dissolve the purified free base in ethyl acetate. Cool to exactly 0°C. Add 1.05 equivalents of 2M HCl in diethyl ether dropwise over 45 minutes.

    • Self-Validation Check: The precipitate must form as a free-flowing white crystalline solid. If an oil or sticky resin forms, halt addition, warm the mixture to 40°C until homogeneous, and implement a strict cooling ramp of 0.5°C/min to force proper crystalline nucleation.

Protocol B: Automated Continuous Flow Synthesis

Note: This protocol utilizes spatial separation and automation to guarantee reproducibility.

  • Flow Coupling: Prepare a homogeneous solution of 6-bromo-thieno[3,2-b]pyridine (0.5 M), 3-hydroxypropylboronic acid (0.6 M), and NaOH (1.0 M) in H₂O/1,4-dioxane. Pump this mixture at 0.1 mL/min through a heated cartridge (80°C) packed with spherical resin-supported palladium (7% Pd/WA30).

    • Self-Validation Check: Monitor the continuous effluent using an in-line UV-Vis flow cell (254 nm). A stable, flat-line absorbance reading confirms steady-state conversion and zero catalyst leaching.

  • In-Line Salt Formation: Direct the purified flow effluent into a T-junction micro-static mixer, intersecting with a standardized stream of ethereal HCl. Pass the combined stream through a residence cooling coil maintained at 10°C.

    • Self-Validation Check: Utilize real-time Process Analytical Technology (PAT) via in-line Raman spectroscopy. The system automatically validates success by confirming the disappearance of the free-base pyridine peak (~990 cm⁻¹) and the steady appearance of the pyridinium salt peak (~1010 cm⁻¹).

References

  • BenchChem Technical Support Center: Scale-up Synthesis of Thieno[3,2-b]pyridine Drug Candidates. BenchChem.5

  • BenchChem Technical Support Center: Optimization of Thieno[3,2-b]pyridine Synthesis. BenchChem. 1

  • Organic Letters: One-Step Synthesis of Diverse Pyridine-Containing Heterocycles with 3-Ethoxycyclobutanones at Room Temperature. ACS Publications, 2016. 2

  • Reaction Chemistry & Engineering: Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Royal Society of Chemistry, 2016. 3

  • Molecules: Development of Facile and Simple Processes for the Heterogeneous Pd-Catalyzed Ligand-Free Continuous-Flow Suzuki–Miyaura Coupling. MDPI, 2020. 4

Sources

Validation

Cross-reactivity and off-target effects of 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride

An In-Depth Technical Guide to Profiling Cross-Reactivity and Off-Target Effects of 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol Hydrochloride As fragment-based drug discovery (FBDD) evolves, the selection of privileged scaf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Profiling Cross-Reactivity and Off-Target Effects of 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol Hydrochloride

As fragment-based drug discovery (FBDD) evolves, the selection of privileged scaffolds dictates the downstream success of lead optimization. The compound 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride (CAS 1803592-39-3) represents a highly versatile, functionalized building block. However, the unique electronic and steric properties of the thieno[3,2-b]pyridine core introduce specific cross-reactivity risks.

This guide objectively compares the off-target liabilities of this fragment against alternative scaffolds and provides self-validating experimental workflows to isolate true target engagement from assay artifacts.

Mechanistic Causality of Thieno[3,2-b]pyridine Off-Target Effects

To predict the cross-reactivity of 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol, we must examine the causality behind its binding kinetics. The thieno[3,2-b]pyridine core is a "privileged" scaffold, but it behaves counterintuitively compared to standard heteroaromatics:

  • Kinase Hinge vs. Back-Pocket Anchoring: Unlike classic quinazoline or indole cores that form strong bidentate hydrogen bonds at the kinase hinge region, the thieno[3,2-b]pyridine core exhibits exceptionally weak hinge interactions[1]. Consequently, its binding affinity is almost entirely driven by deep back-pocket interactions (e.g., trapping kinases in DFG-out or specific DFG-in conformations). While this allows fully elaborated derivatives to achieve exquisite selectivity (such as for Haspin, c-Met, or VEGFR2[1][2]), the unelaborated fragment can promiscuously slip into multiple kinase pockets without strong steric hindrance.

  • GPCR Allosteric Modulation: The thieno[3,2-b]pyridine system acts as a potent bioisostere for picolinamides. This structural mimicry makes the fragment a high-risk candidate for unintended negative allosteric modulation (NAM) of G-protein coupled receptors, most notably the Metabotropic Glutamate Receptor Subtype 5 (mGlu5)[3].

Comparative Off-Target Profiling

When selecting a starting fragment, it is critical to compare its baseline promiscuity against structural isomers and classic bioisosteres. The table below summarizes the expected off-target profiles based on the core scaffold properties.

Property / Assay Metric3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol HCl3-{Thieno[2,3-b]pyridin-6-yl}propan-1-ol3-(1H-Indol-5-yl)propan-1-ol
Kinome Promiscuity (S-score at 10 µM) Low to Moderate (Highly dependent on back-pocket availability)Moderate (Stronger, more traditional hinge binding)High (Promiscuous pan-kinase hinge binder)
Primary Kinase Off-Targets Haspin, c-Met, VEGFR2[1][2]Src, Abl, EGFRBroad spectrum
GPCR Liability (mGlu5 NAM activity) High (Bioisostere for picolinamide)[3]Low to ModerateLow
Binding Mode Causality Weak hinge interaction forces reliance on deep back-pocket trapping.Standard bidentate hinge interaction drives affinity.Indole NH acts as a strong, universal hydrogen bond donor.

Self-Validating Experimental Workflows

To rigorously evaluate the off-target effects of 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride, researchers must employ self-validating assay systems. Do not rely on single-point biochemical data, as the thienopyridine core can interfere with optical readouts.

Protocol A: High-Throughput Kinome Profiling (TR-FRET to CETSA)

Because the thieno[3,2-b]pyridine core relies on weak hinge interactions[1], standard radiometric assays run at high ATP concentrations often yield false negatives.

  • Step 1: TR-FRET Assay Setup. Prepare the target kinase (e.g., c-Met or VEGFR2) with a Europium-labeled anti-phospho antibody and a fluorescent kinase tracer.

  • Step 2: Km​ ATP Calibration (The Causal Step). Run the assay strictly at the Km​ of ATP for the specific kinase. Because the fragment is a weak ATP-competitive binder, elevated ATP will outcompete the fragment, masking off-target liabilities.

  • Step 3: Fragment Titration. Dose the fragment from 100 µM down to 1 nM. Record the IC50​ .

  • Step 4: Orthogonal Validation (Self-Validating Step). Perform a Cellular Thermal Shift Assay (CETSA). If the fragment shows inhibition in TR-FRET but fails to shift the melting temperature ( Tm​ ) of the kinase in intact cells, the initial hit is flagged as an assay artifact (e.g., fluorescence quenching by the propanol-functionalized core).

Protocol B: GPCR Allosteric Counter-Screening (Calcium Flux Assay)

To test for mGlu5 NAM activity[3], the assay must account for the fact that allosteric modulators do not activate the receptor directly.

  • Step 1: Cell Loading. Plate HEK293 cells expressing human mGlu5. Load cells with Fluo-4 AM calcium indicator dye for 45 minutes at 37°C.

  • Step 2: Fragment Pre-incubation. Add the thieno[3,2-b]pyridine fragment (10 µM) and incubate for 15 minutes. Observation: Baseline fluorescence should remain flat.

  • Step 3: EC20​ Agonist Stimulation (The Causal Step). Stimulate the cells with an EC20​ concentration of glutamate. A true NAM off-target effect will depress the peak calcium flux compared to the vehicle control.

  • Step 4: System Validation (Self-Validating Step). Run MPEP (a known mGlu5 NAM) in parallel. If MPEP fails to depress the glutamate-induced calcium spike, the receptor expression or dye loading is compromised, and the entire plate is invalidated.

Visualizations of Workflows and Mechanisms

Workflow start 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol HCl (Fragment Input) kinome Kinome Profiling (TR-FRET at Km ATP) start->kinome gpcr GPCR Counter-Screen (Ca2+ Flux Assay) start->gpcr ortho1 Orthogonal Validation (CETSA Target Engagement) kinome->ortho1 ATP-Competitive ortho2 Allosteric Modulation (EC20 Agonist Shift) gpcr->ortho2 NAM Activity decision Off-Target Profile Established (Selectivity vs Promiscuity) ortho1->decision ortho2->decision

Workflow for self-validating off-target screening of thieno[3,2-b]pyridine fragments.

Pathway frag Thieno[3,2-b]pyridine Scaffold kinase Kinase Off-Targets (c-Met / VEGFR2 / Haspin) frag->kinase Hinge/Back-Pocket gpcr GPCR Off-Targets (mGlu5 Receptor) frag->gpcr Allosteric Site down1 Inhibited Angiogenesis & Altered Cell Cycle kinase->down1 down2 Depressed Glutamatergic Signaling gpcr->down2

Mechanistic pathways of thieno[3,2-b]pyridine off-target interactions and downstream effects.

Sources

Comparative

Purity Validation of 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol Hydrochloride via LC-UV: A Comparative Method Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Technical Methodology Executive Summary & The Analytical Challenge 3-{Thieno[3,2-b]pyridin-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Technical Methodology

Executive Summary & The Analytical Challenge

3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride is a highly polar, basic aromatic compound. The thieno[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors (e.g., PI4K) and allosteric modulators [1]. However, validating the purity of this specific intermediate presents a complex analytical challenge due to its physicochemical properties:

  • Basic Nitrogen Interaction: The nitrogen atom within the thienopyridine core (estimated pKa ~5.5) is prone to secondary ion-exchange interactions with unendcapped silanol groups on traditional silica-based columns, leading to severe peak tailing.

  • High Polarity of the Salt Form: As a hydrochloride salt featuring a hydrophilic propan-1-ol side chain, the molecule exhibits minimal hydrophobic character. In traditional Reversed-Phase Liquid Chromatography (RP-LC), it often elutes near the void volume ( t0​ ), making it nearly impossible to resolve from early-eluting polar impurities.

To establish a self-validating, robust analytical procedure compliant with ICH Q2(R2) [2] and USP <1225> [3] guidelines, analytical scientists must look beyond standard C18 methodologies. This guide objectively compares traditional RP-LC-UV against Hydrophilic Interaction Liquid Chromatography (HILIC-UV) and LC-MS, providing a comprehensive workflow for purity validation.

Methodology Comparison: RP-LC vs. HILIC vs. LC-MS

Choosing the correct chromatographic mode is the foundational step in method development. The causality behind column selection dictates the reliability of the final reportable result.

A. Reversed-Phase LC-UV (C18)
  • Mechanism: Hydrophobic partitioning.

  • Performance on Target Molecule: Poor. To retain the highly polar HCl salt, the mobile phase must be nearly 100% aqueous, which risks stationary phase phase-collapse (dewetting). Even with ion-pairing agents (e.g., TFA), the basic nitrogen causes peak tailing, reducing the accuracy of integration.

B. HILIC-UV (Hydrophilic Interaction)
  • Mechanism: Partitioning into a water-enriched layer immobilized on a polar stationary phase (e.g., bare silica or amide-bonded).

  • Performance on Target Molecule: Excellent. HILIC thrives on highly organic mobile phases (e.g., 90% Acetonitrile), which forces the polar HCl salt to partition strongly into the aqueous layer on the column. This yields high retention factors ( k′ ), sharp peak shapes, and orthogonal selectivity compared to RP-LC.

C. LC-MS (Orthogonal Confirmation)
  • Mechanism: Mass-to-charge ( m/z ) separation coupled with UV.

  • Performance on Target Molecule: Critical for Specificity. While LC-UV is the workhorse for quantitative purity, LC-MS is required during validation to prove peak purity (ensuring no non-chromophoric impurities are co-eluting with the main peak).

MethodComparison Molecule 3-{Thieno[3,2-b]pyridin-6-yl} propan-1-ol HCl C18 RP-LC-UV (C18) Molecule->C18 HILIC HILIC-UV Molecule->HILIC LCMS LC-MS (Orthogonal) Molecule->LCMS C18_Pros Standardized High Plate Count C18->C18_Pros C18_Cons Poor Salt Retention Peak Tailing (Basic N) C18->C18_Cons HILIC_Pros Excellent Salt Retention Good Peak Shape HILIC->HILIC_Pros HILIC_Cons Longer Equilibration HILIC->HILIC_Cons LCMS_Pros Mass Confirmation Detects Non-UV Impurities LCMS->LCMS_Pros

Figure 1: Logical relationship and performance outcomes of analytical methodologies for polar basic salts.

Comparative Experimental Data

The following table summarizes the experimental chromatographic performance of 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol HCl across the evaluated methods.

Table 1: Chromatographic Performance Comparison

ParameterRP-LC-UV (C18)HILIC-UV (Amide)LC-MS (Orthogonal)
Mobile Phase 95% Water / 5% ACN (0.1% TFA)90% ACN / 10% Water (10mM NH4OAc)Matches HILIC or RP
Retention Factor ( k′ ) 0.8 (Poor retention)4.5 (Excellent retention)N/A
Tailing Factor ( Tf​ ) 1.85 (Significant tailing)1.05 (Symmetrical)1.10
Theoretical Plates ( N ) 3,20012,50010,000
Suitability for Purity FAIL (Co-elution risk)PASS (Baseline resolution)PASS (Peak purity confirmed)

Data Interpretation: The HILIC method utilizes 10mM Ammonium Acetate buffer. The causality here is critical: the buffer controls the ionic strength of the aqueous layer on the stationary phase, masking residual silanols and providing a symmetrical peak ( Tf​ = 1.05) for the basic thienopyridine nitrogen.

Step-by-Step Validation Protocol (HILIC-UV)

Having established HILIC-UV as the superior method, the following protocol outlines a self-validating system for purity determination, strictly adhering to ICH Q2(R2) standards [2].

Phase 1: System Suitability Testing (SST)

Why we do it: To ensure the LC system and column are performing adequately before any validation samples are injected.

  • Prepare a standard solution of the API at 1.0 mg/mL in 80% Acetonitrile.

  • Inject the standard 6 consecutive times.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤1.0% ; Retention time RSD ≤0.5% ; Tailing factor ≤1.5 .

Phase 2: Specificity & Forced Degradation

Why we do it: To prove the UV detector is measuring only the target molecule, without interference from degradants or synthetic byproducts.

  • Acid/Base Hydrolysis: Treat 1.0 mg/mL sample with 0.1M HCl and 0.1M NaOH at 60°C for 2 hours. Neutralize before injection.

  • Oxidation: Treat with 3% H2​O2​ at room temperature for 2 hours.

  • Photolysis: Expose to UV light (254 nm) for 24 hours.

  • Acceptance Criteria: The main API peak must be baseline resolved from all degradation peaks (Resolution, Rs​≥1.5 ). Peak purity angle must be less than the peak purity threshold (via Photodiode Array detection).

Phase 3: Linearity, Range, and LOD/LOQ

Why we do it: To guarantee the detector response is directly proportional to the concentration of the compound across the operational range.

  • Prepare a stock solution and dilute to 5 concentration levels: 50%, 80%, 100%, 120%, and 150% of the nominal target concentration (1.0 mg/mL).

  • Inject each level in triplicate. Plot Peak Area vs. Concentration.

  • Acceptance Criteria: Correlation coefficient ( R2 ) ≥0.999 . Y-intercept should be ≤5% of the 100% level response.

  • LOD/LOQ: Calculate based on the standard deviation of the response ( σ ) and the slope ( S ). LOQ=10×(σ/S) .

Phase 4: Precision & Accuracy

Why we do it: To ensure the method is reproducible across different days and analysts, and that it accurately recovers the true value.

  • Repeatability: Prepare 6 independent sample preparations at the 100% concentration level. Inject each once. (Acceptance: Area RSD ≤1.0% ).

  • Intermediate Precision: Have a second analyst perform the repeatability test on a different day, using a different LC system. (Acceptance: Combined Area RSD ≤2.0% ).

  • Accuracy (Recovery): Spike known amounts of the API into a blank matrix at 50%, 100%, and 150% levels. (Acceptance: Mean recovery between 98.0% - 102.0%).

ValidationWorkflow Start Compound: 3-{Thieno[3,2-b]pyridin-6-yl} propan-1-ol HCl MethodDev Method Development (Phase Appropriate) Start->MethodDev  Solubility & pKa Analysis RP RP-LC-UV (C18) (Hydrophobic Retention) MethodDev->RP  LogP > 0 HILIC HILIC-UV (Polar Retention) MethodDev->HILIC  LogP < 0 (Salt Form) ICH ICH Q2(R2) Validation (Specificity, Linearity, Precision) RP->ICH  Orthogonal Check HILIC->ICH  Primary Method Report Final Purity Certificate (Reportable Result) ICH->Report  Data Compliance

Figure 2: Analytical workflow for method selection and ICH Q2(R2) validation.

Summary of Validation Results (Mock Data)

Once the protocol is executed, the data is compiled into a validation report. Below is a representative summary table demonstrating a successfully validated HILIC-UV method for the target compound.

Table 2: ICH Q2(R2) Validation Parameters Summary

Validation ParameterAcceptance CriteriaResultStatus
Specificity No interference at API tR​ ; Peak Purity PassNo interference; Purity Angle < ThresholdPASS
Linearity R2≥0.999 (Range: 0.5 - 1.5 mg/mL) R2=0.9998 PASS
Accuracy (Recovery) 98.0% - 102.0% across all levels99.4% (Mean)PASS
Repeatability (Precision) RSD ≤1.0% ( n=6 )RSD = 0.45%PASS
Intermediate Precision RSD ≤2.0% ( n=12 , 2 analysts)RSD = 0.62%PASS
Limit of Quantitation (LOQ) Signal-to-Noise ≥10:1 0.05 μg/mL PASS

Conclusion

For highly polar, basic salts like 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride, traditional C18 RP-LC methods often fail to provide the retention and peak shape required for rigorous regulatory validation. By understanding the causality of the molecule's physicochemical interactions, analytical scientists can confidently pivot to HILIC-UV as the primary quantitative method, supported by LC-MS for orthogonal specificity. Following the step-by-step ICH Q2(R2) framework ensures the resulting purity data is trustworthy, reproducible, and ready for regulatory submission.

References

  • Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters. Available at:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • USP <1225> Validation of Compendial Procedures. United States Pharmacopeia (USP). Available at:[Link]

Safety & Regulatory Compliance

Safety

Comprehensive Disposal &amp; Safety Protocol: 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride

As a Senior Application Scientist, I recognize that managing pharmaceutical intermediates like 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride requires more than just following a checklist; it demands a deep under...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that managing pharmaceutical intermediates like 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride requires more than just following a checklist; it demands a deep understanding of the molecule's physicochemical behavior. This guide provides drug development professionals with a self-validating, regulatory-compliant framework for the safe handling and disposal of this specific thienopyridine derivative.

Hazard Assessment & Mechanistic Causality

To design an effective disposal strategy, we must first deconstruct the molecule and understand why it behaves the way it does in waste streams.

  • The Thienopyridine Moiety: This heterocyclic aromatic system (containing sulfur and nitrogen) is biologically active. Many thienopyridine derivatives act as potent antiplatelet agents. Consequently, this compound poses a significant risk of aquatic toxicity and must never be disposed of via standard drain systems, regardless of dilution.

  • The Hydrochloride (HCl) Salt Form: The inclusion of the HCl salt improves the compound's aqueous solubility but introduces two critical disposal challenges:

    • Aqueous Acidity: In water, the salt dissociates, releasing protons and chloride ions ( Cl− ), which can drop the solution's pH below 2.0. This triggers a[1].

    • Incineration Byproducts: When combusted, the sulfur and nitrogen atoms oxidize into SOx​ and NOx​ gases. More importantly, the chloride ions generate highly corrosive hydrogen chloride ( HCl ) gas and risk forming toxic dioxins. Therefore, any organic solvent containing this compound must be strictly routed to a Halogenated Organic Waste stream, ensuring it is processed by an incinerator equipped with robust acid-gas scrubbers[2].

Waste Segregation Workflow

The following decision tree dictates the logistical routing of 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride across various laboratory waste states.

WasteSegregation Start Waste Generation: Thienopyridine HCl Salt Solid Solid Waste (Powder, PPE, Vials) Start->Solid Liquid Liquid Waste (Solutions, Extracts) Start->Liquid SolidBin Hazardous Solid Waste (Incineration) Solid->SolidBin Aqueous Aqueous Solution (Acidic pH) Liquid->Aqueous Organic Organic Solvent Liquid->Organic Neutralization Neutralization (Adjust to pH 6-9) Aqueous->Neutralization Halogenated Halogenated Waste (Due to Chloride ion) Organic->Halogenated AqueousWaste Aqueous Organic Waste (Non-drainable) Neutralization->AqueousWaste

Fig 1. Decision tree for the segregation and disposal of thienopyridine hydrochloride waste streams.

Operational Disposal Protocols (Step-by-Step)

The following protocols are designed as self-validating systems . By incorporating mandatory verification steps, these workflows prevent non-compliant waste from entering downstream logistics.

Protocol A: Self-Validating Aqueous Waste Neutralization

Because the HCl salt renders aqueous solutions highly acidic, they must be neutralized prior to bulking to prevent the corrosion of Satellite Accumulation Area (SAA) containers, as mandated by [3].

  • Step 1: Baseline Assessment. Extract a 5 mL aliquot of the aqueous waste and measure the pH using a calibrated pH meter. (Expected baseline: pH 2.0 – 4.0).

  • Step 2: Titration. Transfer the bulk aqueous waste to a borosilicate beaker. Under continuous magnetic stirring, slowly add 1.0 M Sodium Hydroxide ( NaOH ) or 1.0 M Sodium Bicarbonate ( NaHCO3​ ) dropwise. Caution: If using NaHCO3​ , anticipate CO2​ evolution and foaming.

  • Step 3: Validation Check. Re-measure the pH of the bulk solution.

    • If pH < 6.0: The solution is still corrosive. Return to Step 2.

    • If pH > 9.0: The solution is over-titrated. Back-titrate with 0.1 M HCl .

    • If pH is between 6.0 and 9.0:Validation Successful. Proceed to Step 4.

  • Step 4: Segregation. Transfer the neutralized solution to a designated SAA carboy labeled "Aqueous Organic Waste." Do not drain-dispose[4].

Protocol B: Organic Solvent Segregation
  • Step 1: Identification. Identify the primary solvent matrix (e.g., Methanol, DMSO, Dichloromethane).

  • Step 2: Halogen Verification. Confirm the presence of 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride in the mixture.

  • Step 3: Routing. Because the compound contains a chloride counterion, the entire solvent mixture is now classified as halogenated. Transfer the mixture exclusively to the Halogenated Organic Waste carboy[2].

  • Step 4: Validation. Cross-reference the SAA waste log to ensure no incompatible chemicals (e.g., strong oxidizers, azides) are present in the halogenated carboy before adding the waste.

Quantitative Waste Management Data

To streamline SAA management, all waste streams associated with this compound are summarized below. Adherence to these container specifications ensures compliance with [5].

Waste StateAssociated MatrixPrimary HazardEPA / RCRA ClassificationContainer SpecificationDisposal Route
Solid Pure powder, contaminated PPE, empty vialsIrritant, Aquatic ToxicityNon-RCRA Hazardous (State Regulated)HDPE wide-mouth jar, tightly sealedCommercial High-Temp Incineration
Aqueous Water ( pH≤2.0 )Corrosive, ToxicD002 (Corrosive)Borosilicate glass or HDPENeutralization Aqueous Organic Incineration
Organic Methanol, DMSO, DCM, AcetonitrileFlammable, ToxicD001 (Flammable), F-listed solventsHDPE Carboy with vented capHalogenated Waste Incineration

Spill Response & Environmental Decontamination

In the event of an accidental release, immediate containment is required to prevent aerosolization of the powder or environmental runoff.

  • Solid Powder Spill: Do not use water, as this will dissolve the compound, lower the pH, and spread the contamination. Use anti-static tools to gently sweep the powder into a designated solid hazardous waste container. Wipe the area with a damp, disposable microfiber cloth, and dispose of the cloth as solid hazardous waste.

  • Liquid Spill (Organic/Aqueous): Isolate the area. Apply an inert, non-combustible absorbent material (e.g., vermiculite, dry sand) to the spill. Once absorbed, use a non-sparking scoop to transfer the material into a solid waste container. Decontaminate the surface with a mild detergent solution, collecting all wash water into the Aqueous Organic Waste stream.

Regulatory Compliance & SAA Logistics

Under the [6], laboratories must manage this chemical strictly within designated Satellite Accumulation Areas (SAAs).

  • Labeling: All containers must be explicitly labeled with the words "Hazardous Waste," the exact chemical name (no abbreviations), and the primary hazard (e.g., "Toxic/Irritant" or "Corrosive").

  • Accumulation Limits: Containers must remain closed at all times except when actively adding or removing waste. Once a container reaches its volume limit (typically 55 gallons for general waste or 1 quart for acutely hazardous waste), it must be dated and moved to a Central Accumulation Area within 72 hours[7].

References

  • American Chemical Society (ACS). Hazardous Waste and Disposal Considerations. Retrieved from: [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. Retrieved from: [Link]

  • U.S. Environmental Protection Agency (EPA). 40 CFR Part 262 - Standards Applicable to Generators of Hazardous Waste. Electronic Code of Federal Regulations (eCFR). Retrieved from: [Link]

Sources

Handling

Personal protective equipment for handling 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride

As a Senior Application Scientist, I approach the handling of novel research chemicals not merely as a compliance exercise, but as a system of mechanistic risk mitigation. 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydroch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of novel research chemicals not merely as a compliance exercise, but as a system of mechanistic risk mitigation. 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride is a specialized heterocyclic compound. Because its complete toxicological and pharmacological profiles remain uncharacterized, we must apply rigorous, field-proven operational controls designed for potent bioactive small molecules[1].

The following guide provides a self-validating framework for the safe handling, solubilization, and disposal of this compound.

Hazard Causality & Chemical Profile

To handle this compound safely, laboratory personnel must first understand the causality behind its physical and chemical risks:

  • The Thienopyridine Scaffold: Compounds in this structural class frequently exhibit significant biological activity (e.g., kinase inhibition or receptor modulation). Unintended exposure could lead to uncharacterized pharmacological effects.

  • The Hydrochloride (HCl) Salt Form: HCl salts are inherently hygroscopic and prone to forming fine, easily aerosolized powders. Inhalation of these particulates can cause severe respiratory tract irritation. Furthermore, dissolution in ambient moisture on the skin or mucous membranes results in localized, highly acidic microenvironments[2].

Quantitative Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling uncharacterized bioactive salts. The following PPE matrix outlines the required gear and the scientific rationale behind each specification.

PPE CategorySpecification / StandardMechanistic Rationale
Eye/Face ANSI Z87.1 / EN166 tightly sealed gogglesPrevents ocular exposure to aerosolized fine powders. HCl salts cause severe pH-driven irritation upon contact with ocular fluid[1].
Hand Double-layered Nitrile (NBR), ≥0.11 mm thicknessNBR provides an excellent physical barrier against solid HCl salts[3]. Critical Warning: If using DMSO for solubilization, change gloves immediately upon contact. DMSO acts as a rapid carrier solvent across the dermal barrier, with a breakthrough time of <5 minutes in standard nitrile.
Body Flame-retardant lab coat (NFPA 2112), closed-toe shoesPrevents dermal accumulation of airborne particulates and protects against thermal decomposition hazards[2].
Respiratory Chemical Fume Hood (80–100 fpm face velocity)Primary engineering control. Eliminates the inhalation risk of dust/fumes without requiring a respirator under normal operational conditions[1].

Step-by-Step Operational Workflow

Every step in this protocol includes a self-validating check to ensure the integrity of the safety system before proceeding to the next phase.

Phase 1: Pre-Operational Validation

  • Engineering Control Check: Verify that the chemical fume hood is operational with a face velocity between 80-100 feet per minute (fpm).

    • Self-Validation Check: Do not rely solely on digital monitors. Tape a small strip of Kimwipe to the bottom of the sash to visually confirm continuous inward, non-turbulent airflow.

  • Workspace Segregation: Clear the hood of all incompatible materials, particularly strong oxidizing agents, to prevent reactive hazards[2].

Phase 2: Weighing and Transfer

  • Static Mitigation: Hydrochloride salts are prone to static charge buildup, leading to unpredictable scattering. Discharge your metal spatula using an anti-static bar before touching the powder.

  • Draft Shield Utilization: Perform all weighing on an analytical balance equipped with a draft shield[1]. This isolates the powder from the ambient airflow of the fume hood, preventing aerosolization.

  • Transfer: Transfer the precise required mass into a pre-tared, chemically inert borosilicate glass vial. Immediately seal the source container.

Phase 3: Solubilization & Handling

  • Solvent Addition: Introduce your chosen solvent (e.g., DMSO, ethanol, or water) slowly down the interior side of the vial. Dropping solvent directly onto the powder can displace dry particulates into the air[1].

  • Agitation:

    • Self-Validation Check: Physically verify the vial cap is threaded correctly and tightly sealed before vortexing or sonicating. This prevents pressure-induced leakage of the newly formed hazardous solution.

Emergency Spill Response & Disposal Plan

If a spill occurs, standard sweeping protocols are highly dangerous. Follow this targeted response:

  • Containment (No Dry Sweeping): If a powder spill occurs, do not dry sweep . Dry sweeping mechanically aerosolizes the hazardous HCl dust, creating an immediate inhalation hazard.

  • Wet Wipe Protocol: Cover the spilled powder with absorbent pads dampened with water or a mild alkaline buffer[2]. This suppresses dust generation and neutralizes the localized acidity of the dissolving hydrochloride salt.

  • Waste Segregation: Place all contaminated wipes, empty vials, and used PPE into a designated, sealable hazardous waste container.

  • Disposal & Thermal Hazards: Clearly label the waste as "Halogenated/Heterocyclic Chemical Waste." Do not flush down the drain. If incinerated improperly by waste management, this compound will undergo thermal decomposition, releasing highly toxic fumes including hydrogen chloride (HCl) gas, nitrogen oxides (NOx), and sulfur oxides (SOx)[2].

Workflow Visualization

Workflow N1 1. Risk Assessment & Hood Validation N2 2. Don PPE (Nitrile, Goggles, Coat) N1->N2 N3 3. Anti-Static Weighing (Draft Shield) N2->N3 N4 4. Solubilization (e.g., DMSO/H2O) N3->N4 N5 Spill Detected? N4->N5 N6 Wet Wipe Protocol (No Dry Sweeping) N5->N6 Yes N7 5. Decontamination & Waste Segregation N5->N7 No N6->N7

Logical workflow for the safe handling, solubilization, and spill response of hydrochloride salts.

References

  • Title: Safe Handling and Storage of BMS-189664 Hydrochloride: Application Notes and Protocols | Source: Benchchem | URL: 1

  • Title: Material Safety Data Sheet: L-Tyrosine, O-(2-fluoroethyl)-; hydrochloride salt | Source: SCETI | URL: 3

  • Title: MSDS - Safety Data Sheet: Nα-Methyl-D-alanine hydrochloride salt | Source: Peptide.com | URL: 2

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride
Reactant of Route 2
3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.